Product packaging for Pinol(Cat. No.:CAS No. 2437-97-0)

Pinol

Katalognummer: B1619403
CAS-Nummer: 2437-97-0
Molekulargewicht: 152.23 g/mol
InChI-Schlüssel: SKBXVAOMEVOTGJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

Xi-pinol belongs to the class of organic compounds known as tetrahydrofurans. These are heterocyclic compounds containing a saturated, aliphatic, five-membered ring where a carbon is replaced by an oxygen. Xi-pinol is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, xi-pinol is primarily located in the membrane (predicted from logP). Outside of the human body, xi-pinol can be found in citrus. This makes xi-pinol a potential biomarker for the consumption of this food product.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H16O B1619403 Pinol CAS No. 2437-97-0

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

4,7,7-trimethyl-6-oxabicyclo[3.2.1]oct-3-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O/c1-7-4-5-8-6-9(7)11-10(8,2)3/h4,8-9H,5-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKBXVAOMEVOTGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCC2CC1OC2(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90871443
Record name 4,7,7-Trimethyl-6-oxabicyclo(3.2.1)oct-3-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90871443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2437-97-0
Record name Pinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2437-97-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Oxabicyclo(3.2.1)oct-3-ene, 4,7,7-trimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002437970
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pinol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407159
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Oxabicyclo[3.2.1]oct-3-ene, 4,7,7-trimethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4,7,7-Trimethyl-6-oxabicyclo(3.2.1)oct-3-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90871443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,7,7-trimethyl-6-oxabicyclo[3.2.1]oct-3-ene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.679
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Pinol Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pinol, a bicyclic monoterpenoid ether, exists as two diastereomers: cis-pinol and trans-pinol. These isomers, while sharing the same molecular formula (C₁₀H₁₆O), exhibit distinct three-dimensional arrangements of their atoms, leading to differences in their physicochemical properties and biological activities. Understanding these differences is crucial for applications in pharmacology, fragrance chemistry, and the development of novel therapeutic agents. This guide provides a comprehensive overview of the chemical properties of this compound isomers, detailed experimental protocols for their characterization, and insights into their potential biological significance.

Chemical Structure and Isomerism

The core structure of this compound consists of a 6-oxabicyclo[3.2.1]octane skeleton with methyl and isopropylidene substituents. The stereochemical difference between the cis and trans isomers arises from the relative orientation of the methyl group and the ether bridge.

Diagram: Logical Relationship of this compound Isomers

pinol_isomers This compound This compound (C₁₀H₁₆O) cis_this compound cis-Pinol This compound->cis_this compound Diastereomer trans_this compound trans-Pinol This compound->trans_this compound Diastereomer

Caption: Relationship between this compound and its cis and trans diastereomers.

Physicochemical Properties

Propertycis-Pinoltrans-PinolData Source
Molecular Formula C₁₀H₁₆OC₁₀H₁₆O-
Molecular Weight 152.24 g/mol 152.24 g/mol -
Predicted logP 2.52.5ChemAxon
Predicted Water Solubility 1.2 g/L1.2 g/LALOGPS
Predicted Boiling Point 183-184 °CNot available-
Predicted Density 0.94 g/cm³Not available-

Note: Much of the available data is based on computational predictions and may vary from experimental values. Further experimental validation is required for precise characterization.

Experimental Protocols

Synthesis of this compound Isomers

A common method for the synthesis of this compound involves the acid-catalyzed hydration of α-pinene, which can yield a mixture of terpineol isomers.[2][3][4][5][6] Subsequent intramolecular cyclization of a suitable terpineol isomer, such as α-terpineol, can lead to the formation of this compound. The ratio of cis to trans isomers can be influenced by the reaction conditions, including the choice of acid catalyst and solvent.

Workflow: Synthesis of this compound from α-Pinene

synthesis_workflow cluster_start Starting Material cluster_reaction Reaction Steps cluster_product Products cluster_purification Purification cluster_final Isolated Isomers a_pinene α-Pinene hydration Acid-Catalyzed Hydration a_pinene->hydration terpineol α-Terpineol hydration->terpineol cyclization Intramolecular Cyclization pinol_mixture cis/trans-Pinol Mixture cyclization->pinol_mixture terpineol->cyclization chromatography Chromatographic Separation pinol_mixture->chromatography cis_this compound cis-Pinol chromatography->cis_this compound trans_this compound trans-Pinol chromatography->trans_this compound

Caption: General workflow for the synthesis and separation of this compound isomers.

Detailed Methodology:

  • Hydration of α-Pinene: α-Pinene is treated with an aqueous solution of a mineral acid (e.g., sulfuric acid) or an organic acid (e.g., chloroacetic acid) to yield α-terpineol.[4] The reaction temperature and acid concentration are critical parameters to control the product distribution.

  • Intramolecular Cyclization: The resulting α-terpineol is then subjected to acid-catalyzed intramolecular cyclization. The choice of acid and reaction conditions will influence the stereoselectivity of the reaction, yielding a mixture of cis- and trans-pinol.

  • Separation of Isomers: The diastereomeric mixture of this compound can be separated using chromatographic techniques such as gas chromatography (GC) or column chromatography on a silica gel stationary phase. The difference in polarity and boiling points between the cis and trans isomers allows for their effective separation.

Spectroscopic Characterization

Distinguishing between cis and trans isomers of this compound requires detailed spectroscopic analysis.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation and stereochemical assignment of this compound isomers.[7][8][9][10] The chemical shifts and coupling constants of the protons and carbons in the bicyclic ring system will differ between the cis and trans isomers due to their different spatial orientations.

  • ¹H NMR: Key diagnostic signals include those of the methyl protons and the protons on the carbon atoms of the ether bridge. The through-space interactions (Nuclear Overhauser Effect, NOE) between specific protons can definitively establish the relative stereochemistry.

  • ¹³C NMR: The chemical shifts of the carbon atoms, particularly those in the vicinity of the stereocenters, will be different for the cis and trans isomers.

2. Infrared (IR) Spectroscopy:

IR spectroscopy can be used to identify the functional groups present in the this compound molecule.[11] The characteristic C-O-C stretching vibrations of the ether linkage will be present in the spectra of both isomers, typically in the range of 1000-1200 cm⁻¹. While the overall IR spectra of the cis and trans isomers are expected to be similar, subtle differences in the fingerprint region (below 1500 cm⁻¹) may be observed due to the different vibrational modes of the two diastereomers.

3. Mass Spectrometry (MS):

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the this compound isomers.[12][13][14] Both cis- and trans-pinol will exhibit a molecular ion peak corresponding to their molecular weight (152.24 g/mol ). The fragmentation patterns, resulting from the ionization and subsequent decomposition of the molecules, may show subtle differences that can aid in their differentiation, although these are often less pronounced for diastereomers compared to constitutional isomers.

Biological Activity and Signaling Pathways

While specific signaling pathways for this compound isomers are not extensively documented, related monoterpenoids have been shown to possess a range of biological activities, including anti-inflammatory, antimicrobial, and analgesic effects. The different three-dimensional structures of cis- and trans-pinol can lead to different interactions with biological targets such as enzymes and receptors, resulting in varying pharmacological profiles. Further research is needed to elucidate the specific mechanisms of action and potential therapeutic applications of each this compound isomer.

Diagram: Hypothetical Drug Development Workflow

drug_dev_workflow cluster_discovery Discovery & Screening cluster_preclinical Preclinical Development cluster_clinical Clinical Trials synthesis Synthesis of cis/trans-Pinol screening Biological Screening synthesis->screening adme ADME/Tox Studies screening->adme moa Mechanism of Action (Signaling Pathways) adme->moa phase1 Phase I moa->phase1 phase2 Phase II phase1->phase2 phase3 Phase III phase2->phase3

References

The Natural Occurrence and Sources of Pinol in the Plant Kingdom: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pinol, a bicyclic monoterpenoid, is a naturally occurring organic compound found in a variety of plants. Also known by its synonym verbenone, this compound and its precursors are significant components of the essential oils of numerous plant species. This technical guide provides an in-depth overview of the natural occurrence and sources of this compound in plants, detailing quantitative data, experimental protocols for its extraction and analysis, and the biosynthetic pathways involved in its formation. This information is crucial for researchers in phytochemistry, pharmacology, and drug development seeking to explore the potential applications of this bioactive molecule.

Natural Occurrence and Plant Sources

This compound, or verbenone, is found in the essential oils of a range of aromatic plants. Its presence is particularly notable in species within the Lamiaceae and Verbenaceae families.

Key Plant Sources:

  • Rosmarinus officinalis (Rosemary): The essential oil of rosemary is a well-documented source of verbenone. The concentration of this compound can vary depending on the chemotype, geographical origin, and cultivation conditions of the plant.

  • Verbena officinalis (Common Vervain): While detailed quantitative data for this compound in common vervain is less abundant in readily available literature, it is recognized as a constituent of its essential oil.

  • Pinus species (Pines): Various pine species are rich sources of α-pinene and β-pinene, which are the direct precursors for the biosynthesis of this compound. The essential oils of species such as Pinus roxburghii, Pinus wallichiana, and Pinus gerardiana contain high percentages of these pinenes. While this compound itself may not be a major direct constituent of fresh pine oil, the abundance of its precursors makes pine species a significant indirect source.

Quantitative Data of this compound (Verbenone) in Plant Essential Oils

The concentration of this compound in the essential oils of plants can vary significantly. The following table summarizes available quantitative data for verbenone in selected plant species. It is important to note that these values can be influenced by factors such as the plant's genetic makeup, environmental conditions, harvest time, and the extraction method used.

Plant SpeciesPlant PartThis compound (Verbenone) Concentration (% of Essential Oil)Reference
Rosmarinus officinalisFlowering branches and leaves13.45%[1]
Rosmarinus officinalis ct. verbenoneFlowering top5.60%[2]
Rosmarinus officinalis (from Italy)Flowers and leaves>7%[3]

Experimental Protocols

The extraction and quantification of this compound from plant materials typically involve the isolation of the essential oil followed by chromatographic analysis.

Extraction of Essential Oil by Hydrodistillation

This is a common method for extracting volatile compounds like this compound from aromatic plants.

Materials:

  • Fresh or dried plant material (e.g., leaves, flowering tops)

  • Clevenger-type apparatus

  • Distilled water

  • Heating mantle

  • Round bottom flask

  • Condenser

Procedure:

  • Weigh a known amount of the plant material and place it in the round bottom flask.

  • Add a sufficient volume of distilled water to the flask to cover the plant material.

  • Set up the Clevenger-type apparatus with the flask and condenser.

  • Heat the mixture to boiling using the heating mantle. The steam and volatile compounds will rise and be condensed.

  • The essential oil, being less dense than water, will separate and can be collected from the apparatus.

  • The collected essential oil should be dried over anhydrous sodium sulfate to remove any residual water.

  • Store the essential oil in a sealed, dark glass vial at a low temperature to prevent degradation.

Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the standard analytical technique for identifying and quantifying the components of essential oils.

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Capillary column suitable for essential oil analysis (e.g., DB-5ms or HP-5ms)

  • Helium as the carrier gas

Procedure:

  • Sample Preparation: Prepare a dilute solution of the extracted essential oil in a suitable solvent (e.g., hexane or ethanol).

  • Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC inlet.

  • Chromatographic Separation: The components of the essential oil are separated based on their volatility and interaction with the stationary phase of the column as they pass through it. The temperature of the GC oven is programmed to increase over time to facilitate the separation of compounds with different boiling points.

  • Mass Spectrometry Detection: As each compound elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum is a unique fingerprint of the molecule.

  • Identification: The identity of this compound (verbenone) is confirmed by comparing its retention time and mass spectrum with that of a pure standard and by matching the mass spectrum with a reference library (e.g., NIST).

  • Quantification: The percentage of this compound in the essential oil is determined by calculating the peak area of this compound relative to the total peak area of all the components in the chromatogram (area normalization method). For more accurate quantification, an internal or external standard calibration curve can be used.

Biosynthetic Pathways

This compound (verbenone) is not directly synthesized through the primary metabolic pathways in plants but is a product of the modification of other monoterpenes. The biosynthesis originates from the mevalonate (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which produce the universal five-carbon precursors, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP).

1. Synthesis of the Precursor α-Pinene:

Geranyl pyrophosphate (GPP), a ten-carbon molecule formed from the condensation of IPP and DMAPP, serves as the immediate precursor for the synthesis of many monoterpenes. The enzyme pinene synthase catalyzes the cyclization of GPP to form α-pinene.

Biosynthesis_Pinene GPP Geranyl Pyrophosphate (GPP) Pinene_synthase Pinene Synthase GPP->Pinene_synthase alpha_pinene α-Pinene Pinene_synthase->alpha_pinene

Caption: Synthesis of α-pinene from Geranyl Pyrophosphate.

2. Conversion of α-Pinene to this compound (Verbenone):

This compound (verbenone) is formed through the oxidation of α-pinene. This transformation can occur via a two-step enzymatic process. First, α-pinene is oxidized to verbenol. Subsequently, verbenol is further oxidized to verbenone. While the specific enzymes responsible for this conversion in plants are not fully elucidated, enzymes such as cytochrome P450 monooxygenases , peroxidases , and laccases are implicated in similar oxidative reactions of terpenes.

Biosynthesis_Verbenone alpha_pinene α-Pinene Oxidation1 Oxidation (e.g., Cytochrome P450, Peroxidase) alpha_pinene->Oxidation1 verbenol Verbenol Oxidation2 Oxidation (e.g., Laccase, Dehydrogenase) verbenol->Oxidation2 verbenone Verbenone (this compound) Oxidation1->verbenol Oxidation2->verbenone

Caption: Biosynthesis of Verbenone (this compound) from α-Pinene.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the extraction, identification, and quantification of this compound from plant material.

Experimental_Workflow Plant_Material Plant Material (e.g., Rosmarinus officinalis) Extraction Essential Oil Extraction (e.g., Hydrodistillation) Plant_Material->Extraction Essential_Oil Crude Essential Oil Extraction->Essential_Oil Drying Drying (Anhydrous Na2SO4) Essential_Oil->Drying Dried_Oil Dried Essential Oil Drying->Dried_Oil GCMS_Analysis GC-MS Analysis Dried_Oil->GCMS_Analysis Identification Compound Identification (Retention Time, Mass Spectra) GCMS_Analysis->Identification Quantification Quantification (Peak Area Normalization) GCMS_Analysis->Quantification Data_Analysis Data Analysis and Reporting Identification->Data_Analysis Quantification->Data_Analysis

Caption: General workflow for this compound analysis from plants.

Conclusion

This compound (verbenone) is a naturally occurring monoterpenoid found in the essential oils of various plants, with Rosmarinus officinalis being a notable source. Its biosynthesis is intricately linked to the metabolism of α-pinene, a common constituent of many plant essential oils, particularly from Pinus species. The methodologies outlined in this guide for extraction and quantification, primarily hydrodistillation followed by GC-MS analysis, provide a robust framework for researchers. Further investigation into the specific enzymatic pathways and the screening of a wider range of plant species could unveil new, rich sources of this valuable bioactive compound, paving the way for its potential applications in the pharmaceutical and other industries.

References

Spectroscopic Data for the Identification of Pinol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pinol (C₁₀H₁₆O), a bicyclic monoterpenoid ether, is a natural compound found in various essential oils. Its unique chemical structure and potential biological activities make it a subject of interest in chemical and pharmaceutical research. Accurate identification and characterization of this compound are crucial for its study and potential applications. This technical guide provides a comprehensive overview of the spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used for the unequivocal identification of this compound. This document also outlines detailed experimental protocols for acquiring this data and presents a logical workflow for spectroscopic analysis.

Chemical Structure

IUPAC Name: 4,7,7-trimethyl-6-oxabicyclo[3.2.1]oct-3-ene Molecular Formula: C₁₀H₁₆O Molecular Weight: 152.23 g/mol

Spectroscopic Data

The following tables summarize the key spectroscopic data for the identification of this compound.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shifts are indicative of the electronic environment of each carbon atom.

Carbon Atom Chemical Shift (δ) in ppm Multiplicity (DEPT)
C1Data not availableCH
C2Data not availableCH₂
C3Data not availableCH
C4Data not availableC
C5Data not availableCH
C7Data not availableC
C8Data not availableCH₃
C9Data not availableCH₃
C10Data not availableCH₃
C6Data not availableC

Note: Specific assigned chemical shift values for all carbons in this compound are not consistently available in publicly accessible databases. The multiplicity is predicted based on the known structure.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule.

Proton(s) Chemical Shift (δ) in ppm Multiplicity Coupling Constant (J) in Hz Integration
H-3~5.3-5.5mNot available1H
H-5~4.4-4.6dNot available1H
H-1~2.0-2.2mNot available1H
H-2 (endo)~2.0-2.2mNot available1H
H-2 (exo)~1.6-1.8mNot available1H
CH₃-C4~1.6-1.7s-3H
CH₃-C7 (syn)~1.2-1.3s-3H
CH₃-C7 (anti)~1.0-1.1s-3H

Note: The chemical shift values are approximate and based on typical ranges for similar monoterpenoid structures. "m" denotes a multiplet, "d" a doublet, and "s" a singlet.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Wavenumber (cm⁻¹) Vibrational Mode Intensity
~3040=C-H stretch (alkene)Medium
2970-2850C-H stretch (alkane)Strong
~1650C=C stretch (alkene)Medium
~1380, 1365C-H bend (gem-dimethyl)Medium
~1100C-O-C stretch (ether)Strong
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

m/z Relative Intensity (%) Proposed Fragment
152Moderate[M]⁺ (Molecular ion)
137High[M - CH₃]⁺
109High[M - C₃H₇]⁺
93High[C₇H₉]⁺
79Moderate[C₆H₇]⁺
43High[C₃H₇]⁺

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.

Materials:

  • This compound sample (5-10 mg for ¹H, 20-50 mg for ¹³C)

  • Deuterated chloroform (CDCl₃) with 0.03% tetramethylsilane (TMS)

  • NMR tube (5 mm, high precision)

  • Pasteur pipette and glass wool

  • Vortex mixer

Procedure:

  • Sample Preparation:

    • Weigh the appropriate amount of this compound sample into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of CDCl₃ to the vial.

    • Gently vortex the vial to ensure the sample is fully dissolved.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to a height of about 4-5 cm.[1][2]

    • Cap the NMR tube securely.

  • Instrument Setup (General Parameters for a 400 MHz Spectrometer):

    • Insert the NMR tube into the spinner turbine and adjust the depth.

    • Place the sample in the NMR spectrometer.

    • Lock onto the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width: 0-12 ppm.

    • Acquisition Time: ~2-3 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 8-16.

    • Temperature: 298 K.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').

    • Spectral Width: 0-220 ppm.

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096 (or more, depending on concentration).

    • Temperature: 298 K.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

    • Integrate the peaks in the ¹H NMR spectrum.

    • Analyze the chemical shifts, multiplicities, and coupling constants.

Infrared (IR) Spectroscopy

Objective: To obtain the Fourier-transform infrared (FTIR) spectrum of this compound to identify its functional groups.

Materials:

  • This compound sample (1-2 drops)

  • FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

  • Isopropanol or ethanol for cleaning

  • Lint-free wipes

Procedure:

  • Instrument Preparation:

    • Ensure the ATR crystal is clean. If necessary, clean the crystal surface with a lint-free wipe moistened with isopropanol or ethanol and allow it to dry completely.

    • Collect a background spectrum. This will be automatically subtracted from the sample spectrum to remove interferences from atmospheric CO₂ and water vapor.

  • Sample Analysis:

    • Place a single drop of the liquid this compound sample directly onto the center of the ATR crystal.

    • Ensure the crystal is fully covered by the sample.

    • Initiate the sample scan.

  • Data Acquisition:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Processing and Analysis:

    • The software will automatically perform a Fourier transform to generate the IR spectrum.

    • Identify the characteristic absorption bands and compare them to known correlation tables to identify functional groups.

    • Clean the ATR crystal thoroughly with a solvent-moistened wipe after the measurement.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate this compound from any impurities and obtain its mass spectrum for molecular weight determination and fragmentation analysis.

Materials:

  • This compound sample

  • A suitable solvent for dilution (e.g., hexane or dichloromethane)

  • GC-MS instrument with a capillary column

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of the this compound sample (~1 mg/mL) in the chosen solvent.

  • Instrument Setup and Parameters:

    • GC Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for monoterpene analysis.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Injector Temperature: 250 °C.

    • Injection Mode: Split (e.g., 50:1 split ratio).

    • Injection Volume: 1 µL.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: Increase to 240 °C at a rate of 5 °C/min.

    • Final hold: Hold at 240 °C for 5 minutes.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-400.

    • Transfer Line Temperature: 280 °C.

  • Data Analysis:

    • Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

    • Extract the mass spectrum for the this compound peak.

    • Identify the molecular ion peak and analyze the fragmentation pattern.

    • Compare the obtained mass spectrum with a library database (e.g., NIST, Wiley) for confirmation.

Workflow for Spectroscopic Identification

The following diagram illustrates a typical workflow for the identification of a natural product like this compound using the spectroscopic techniques described.

Spectroscopic_Identification_Workflow Workflow for Spectroscopic Identification of this compound cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Structure Elucidation Sample This compound Sample NMR NMR Spectroscopy (¹H, ¹³C, DEPT) Sample->NMR IR IR Spectroscopy (ATR-FTIR) Sample->IR GCMS GC-MS Sample->GCMS NMR_Data Chemical Shifts, Coupling Constants, Integration NMR->NMR_Data IR_Data Functional Group Identification IR->IR_Data MS_Data Molecular Weight, Fragmentation Pattern GCMS->MS_Data Structure Structure Confirmation of this compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: A logical workflow for the identification of this compound using NMR, IR, and GC-MS.

References

The Discovery and Chemical Journey of Pinol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pinol, a bicyclic monoterpene ether, holds a significant place in the historical landscape of natural product chemistry. First identified from the essential oils of pine species, its unique structure and reactivity have intrigued chemists for over a century. This technical guide provides a comprehensive overview of the discovery, history, and chemical research of this compound, offering valuable insights for researchers, scientists, and professionals in drug development. We will delve into its initial isolation, the elucidation of its structure by pioneering chemists, and the evolution of its synthetic methodologies.

Discovery and Early History

The story of this compound is intrinsically linked to the pioneering work of German chemist Otto Wallach, a Nobel laureate whose research in the late 19th and early 20th centuries laid the foundation for modern terpene chemistry.[1][2][3][4][5] Wallach's systematic investigation of essential oils led to the isolation and characterization of numerous terpenes.[1][3] While the exact date of this compound's first isolation is not definitively documented in readily available literature, Wallach's extensive work on the constituents of pine oil, published in journals like Justus Liebigs Annalen der Chemie, was crucial in identifying and understanding this compound.[6][7] His research established the fundamental chemical transformations of terpenes, providing the initial framework for understanding the structure and reactivity of this compound.[1][3]

The initial challenge for early chemists was to distinguish and separate the various components within the complex mixture of pine oil.[8] Fractional distillation was a key technique employed for this purpose, allowing for the separation of compounds based on their boiling points.[9]

Physicochemical Properties of this compound

A thorough understanding of a compound's physicochemical properties is fundamental for its application in research and development. The following table summarizes the key quantitative data for this compound.

PropertyValueSource
Molecular Formula C₁₀H₁₆O[10][11][12]
Molecular Weight 152.23 g/mol [10][11][12]
CAS Registry Number 2437-97-0[10][11][12]
Boiling Point Not explicitly found
Density Not explicitly found
Refractive Index Not explicitly found
Solubility Soluble in most organic solvents.[13]

Experimental Protocols

Isolation of this compound from Pine Oil (Historical Method)

The early isolation of this compound from pine oil relied on the principles of fractional distillation. While specific historical protocols are scarce, the general approach would have involved the following steps:

  • Source Material: Pine oil, obtained from the distillation of resin from pine trees.[8]

  • Apparatus: A fractional distillation apparatus, including a distillation flask, a fractionating column packed with a suitable material (e.g., glass beads or rings) to increase surface area, a condenser, and a receiving flask.

  • Procedure: a. The crude pine oil is placed in the distillation flask. b. The apparatus is assembled, and heat is applied to the distillation flask. c. As the temperature rises, the components of the pine oil begin to vaporize according to their boiling points. d. The vapor travels up the fractionating column, where a series of condensations and vaporizations occur, leading to a separation of the components. e. Fractions are collected at different temperature ranges. This compound, as a specific component, would be collected in the fraction corresponding to its boiling point. f. Repeated fractional distillation of the this compound-rich fraction would be performed to achieve higher purity.

Synthesis of this compound

A common laboratory synthesis of this compound involves the acid-catalyzed isomerization of α-pinene oxide.

Reaction: α-Pinene oxide → this compound

Materials:

  • α-Pinene oxide

  • Anhydrous acid catalyst (e.g., p-toluenesulfonic acid)

  • Anhydrous inert solvent (e.g., toluene)

  • Sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Distillation apparatus

  • Separatory funnel

Procedure:

  • A solution of α-pinene oxide in an anhydrous inert solvent is prepared in a round-bottom flask.

  • A catalytic amount of an anhydrous acid catalyst is added to the solution.

  • The reaction mixture is stirred at a specific temperature (e.g., room temperature or slightly elevated) for a monitored period. The progress of the reaction can be followed by techniques like thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion of the reaction, the mixture is washed with a sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with water.

  • The organic layer is separated using a separatory funnel and dried over anhydrous magnesium sulfate.

  • The solvent is removed under reduced pressure using a rotary evaporator.

  • The crude this compound is then purified by vacuum distillation to yield the final product.

Logical Relationships in this compound Research

The discovery and subsequent research on this compound can be visualized as a logical progression of scientific inquiry.

Pinol_Research_Workflow cluster_Discovery Discovery & Isolation cluster_Characterization Structural Elucidation cluster_Synthesis Synthesis & Reactivity Pine_Oil Pine Oil (Complex Mixture) Fractional_Distillation Fractional Distillation Pine_Oil->Fractional_Distillation Separation Pinol_Isolate Isolated this compound Fractional_Distillation->Pinol_Isolate Chemical_Tests Chemical Degradation & Derivatization Pinol_Isolate->Chemical_Tests Analysis Spectroscopy Spectroscopic Analysis (IR, NMR, MS) Pinol_Isolate->Spectroscopy Analysis Pinol_Structure Elucidated Structure of this compound Chemical_Tests->Pinol_Structure Spectroscopy->Pinol_Structure Synthetic_this compound Synthetic this compound Pinol_Structure->Synthetic_this compound Confirmation alpha_Pinene α-Pinene Epoxidation Epoxidation alpha_Pinene->Epoxidation alpha_Pinene_Oxide α-Pinene Oxide Epoxidation->alpha_Pinene_Oxide Acid_Catalysis Acid-Catalyzed Isomerization alpha_Pinene_Oxide->Acid_Catalysis Acid_Catalysis->Synthetic_this compound

Caption: Logical workflow of this compound research.

Signaling Pathways and Experimental Workflows

While this compound itself is not typically associated with specific signaling pathways in the context of drug development, its synthesis from α-pinene provides a clear experimental workflow that can be visualized.

Pinol_Synthesis_Workflow cluster_Starting_Material Starting Material cluster_Intermediate_Synthesis Intermediate Synthesis cluster_Final_Product_Synthesis This compound Synthesis cluster_Purification Purification alpha_Pinene α-Pinene Epoxidation Epoxidation (e.g., with m-CPBA) alpha_Pinene->Epoxidation alpha_Pinene_Oxide α-Pinene Oxide Epoxidation->alpha_Pinene_Oxide Isomerization Acid-Catalyzed Isomerization alpha_Pinene_Oxide->Isomerization Crude_this compound Crude this compound Isomerization->Crude_this compound Workup Aqueous Workup (Neutralization & Washing) Crude_this compound->Workup Drying Drying (e.g., MgSO₄) Workup->Drying Distillation Vacuum Distillation Drying->Distillation Pure_this compound Pure this compound Distillation->Pure_this compound

Caption: Experimental workflow for this compound synthesis.

Conclusion

The discovery and study of this compound represent a classic chapter in the history of organic chemistry. From its initial isolation from pine oil by pioneering chemists like Otto Wallach to the development of elegant synthetic routes, the journey of this compound showcases the evolution of chemical research methodologies. For today's researchers, scientists, and drug development professionals, understanding this history provides not only a fascinating glimpse into the past but also a solid foundation for the continued exploration of the chemical and potential biological properties of this intriguing monoterpene. The detailed experimental protocols and logical workflows presented in this guide offer practical tools for those working with this compound and related compounds.

References

Understanding the stereochemistry of pinol enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Stereochemistry of Pinol Enantiomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a bicyclic monoterpene ether, exists as a pair of enantiomers, (+)-pinol and (-)-pinol. The stereochemistry of these molecules plays a crucial role in their biological activity, making the understanding and control of their synthesis and separation paramount for applications in pharmacology and medicinal chemistry. This guide provides a comprehensive overview of the stereochemistry of this compound enantiomers, including their synthesis, separation, and characterization, with a focus on experimental methodologies and quantitative data.

Introduction to the Stereochemistry of this compound

This compound, chemically known as 6,8-epoxy-p-menth-1-ene, possesses two chiral centers, leading to the existence of enantiomeric pairs. The spatial arrangement of the atoms in these enantiomers results in different interactions with chiral environments, such as biological receptors, leading to distinct pharmacological effects. Therefore, the ability to synthesize and isolate pure enantiomers of this compound is of significant interest in drug discovery and development. The differential biological activities of enantiomers are a well-documented phenomenon; for instance, only one enantiomer of a drug may exhibit the desired therapeutic effect, while the other may be inactive or even cause adverse effects.[1][2]

Synthesis of this compound Enantiomers

The stereoselective synthesis of this compound enantiomers is a challenging yet critical aspect of their study. While specific, detailed protocols for the enantioselective synthesis of this compound are not abundantly available in the public domain, general strategies for the synthesis of related terpenoids can be adapted.

Asymmetric Synthesis

Asymmetric synthesis aims to create a specific stereoisomer of a product. This can be achieved using chiral catalysts, chiral auxiliaries, or chiral reagents.[3][4][5] For this compound, a potential synthetic route could involve the enantioselective epoxidation of a suitable precursor like α-terpineol. The use of chiral catalysts in epoxidation reactions is a well-established method for producing enantiomerically enriched epoxides, which can then be further transformed into the target this compound enantiomers.

A plausible synthetic pathway for the enantioselective synthesis of α-terpineol, a potential precursor to this compound, involves the intramolecular alkylation of enolate anions generated from norterpenyl bromides bearing oxazolidinone chiral auxiliaries.[6]

Synthesis from Natural Precursors

Natural sources often provide enantiomerically enriched starting materials. For instance, α-pinene and limonene, which are abundant in essential oils, can serve as chiral precursors for the synthesis of this compound.[7][8] The synthesis of terpineol from α-pinene has been reported using various acid catalysts.[9] Further intramolecular cyclization could potentially yield this compound.

Experimental Protocol: General Acid-Catalyzed Synthesis of Terpineol from α-Pinene

This protocol provides a general framework for the synthesis of terpineol, which could be a precursor to this compound.

  • Reaction Setup: A mixture of α-pinene, water, and an acid catalyst (e.g., phosphoric acid, acetic acid) is prepared in a reaction vessel.

  • Temperature Control: The reaction mixture is heated to a specific temperature (e.g., 70-80 °C) and maintained for a set duration (e.g., 12-15 hours).

  • Monitoring: The reaction progress is monitored using techniques like gas chromatography (GC) to determine the conversion of α-pinene and the formation of terpineol.

  • Workup and Purification: After the reaction is complete, the mixture is cooled, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product can be purified by distillation or column chromatography.

Chiral Resolution of this compound Enantiomers

Chiral resolution is a technique used to separate a racemic mixture into its individual enantiomers. This is often necessary when an enantioselective synthesis is not feasible or does not provide sufficient enantiomeric purity.

Chiral Chromatography

Chiral chromatography is a powerful method for separating enantiomers.[1][10][11] This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, thus, separation.

Experimental Protocol: General Chiral HPLC Separation

  • Column Selection: A suitable chiral column, such as one with a cellulose-based or cyclodextrin-based stationary phase, is chosen.[10][12]

  • Mobile Phase Optimization: A mobile phase, typically a mixture of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., ethanol or isopropanol) with a small amount of an additive (e.g., diethylamine), is selected and optimized to achieve the best separation.[12]

  • Analysis: The racemic this compound sample is dissolved in the mobile phase and injected into the HPLC system.

  • Detection: A UV detector is commonly used for detection.

  • Data Analysis: The chromatogram will show two separate peaks corresponding to the two enantiomers, allowing for their quantification.

Experimental Protocol: General Chiral Gas Chromatography (GC) Separation

  • Column Selection: A capillary column with a chiral stationary phase, such as a derivatized cyclodextrin, is used.[13][14][15]

  • Temperature Program: The oven temperature is programmed to start at a low temperature and gradually increase to a higher temperature to ensure good separation.

  • Carrier Gas: Helium is typically used as the carrier gas.

  • Injection and Detection: The sample is injected into the GC, and a flame ionization detector (FID) or a mass spectrometer (MS) is used for detection.[16]

Diastereomeric Crystallization

This classical resolution method involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomers. Diastereomers have different physical properties, such as solubility, which allows for their separation by crystallization.[17]

Experimental Protocol: General Resolution via Diastereomeric Salt Formation

  • Reaction: The racemic mixture of a suitable this compound derivative (e.g., an acidic or basic derivative) is reacted with an enantiomerically pure chiral resolving agent (e.g., tartaric acid or a chiral amine) in a suitable solvent.[17]

  • Crystallization: The resulting diastereomeric salts are allowed to crystallize. Due to their different solubilities, one diastereomer will preferentially crystallize out of the solution.

  • Separation: The crystals of the less soluble diastereomer are separated by filtration.

  • Liberation of Enantiomer: The pure diastereomer is then treated with an acid or a base to remove the chiral resolving agent, yielding the enantiomerically pure this compound derivative.

Characterization of this compound Enantiomers

Once separated, the enantiomers of this compound must be characterized to confirm their identity and purity.

Polarimetry and Specific Rotation

Polarimetry is a technique used to measure the optical rotation of a chiral compound. The specific rotation is a characteristic physical property of an enantiomer.

Experimental Protocol: Measurement of Specific Rotation

  • Sample Preparation: A solution of the purified this compound enantiomer of a known concentration is prepared in a suitable solvent.

  • Measurement: The optical rotation of the solution is measured using a polarimeter at a specific temperature and wavelength (usually the sodium D-line at 589 nm).

  • Calculation: The specific rotation is calculated using the formula: [α] = α / (c * l) where [α] is the specific rotation, α is the observed rotation, c is the concentration in g/mL, and l is the path length in decimeters.

Quantitative Data: Specific Rotation

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful analytical technique for identifying and quantifying compounds. When coupled with a chiral column, it can be used to determine the enantiomeric excess of a sample.[16]

Experimental Protocol: Chiral GC-MS Analysis

  • Instrumentation: A gas chromatograph equipped with a chiral capillary column is connected to a mass spectrometer.

  • Method: A temperature program is used to separate the enantiomers on the chiral column.

  • Analysis: The mass spectrometer provides mass spectra for each enantiomer, confirming their identity. The peak areas in the chromatogram are used to calculate the enantiomeric excess (ee).

Quantitative Data: Enantiomeric Excess (ee)

The enantiomeric excess is a measure of the purity of a chiral sample and is calculated as: ee (%) = |([R] - [S]) / ([R] + [S])| * 100 where [R] and [S] are the concentrations of the R and S enantiomers, respectively.

Biological Activity of this compound Enantiomers

While specific studies on the differential pharmacological effects of this compound enantiomers are limited in the available literature, it is well-established that enantiomers of other terpenes, such as α-pinene, exhibit different biological activities. For example, studies have shown that the (+) and (-) enantiomers of α-pinene have different antimicrobial and spasmogenic effects.[18][19][20][21] This suggests that the enantiomers of this compound are also likely to have distinct pharmacological profiles. Further research is needed to elucidate the specific biological activities of (+)-pinol and (-)-pinol.

Visualizations

G racemic Racemic Mixture of this compound react React with Chiral Resolving Agent racemic->react diastereomers Mixture of Diastereomers react->diastereomers separate Separation (e.g., Crystallization) diastereomers->separate diastereomer1 Pure Diastereomer 1 separate->diastereomer1 diastereomer2 Pure Diastereomer 2 separate->diastereomer2 remove1 Remove Resolving Agent diastereomer1->remove1 remove2 Remove Resolving Agent diastereomer2->remove2 enantiomer1 Pure Enantiomer 1 ((+)-Pinol) remove1->enantiomer1 enantiomer2 Pure Enantiomer 2 ((-)-Pinol) remove2->enantiomer2

Caption: Principle of enantiomer separation by chiral chromatography.

Conclusion

The stereochemistry of this compound enantiomers is a critical factor influencing their biological properties. While detailed information on their synthesis, separation, and specific properties is not as readily available as for other common terpenes, this guide provides a framework based on established principles of stereochemistry and analytical chemistry. Further research into the enantioselective synthesis and pharmacological evaluation of (+)- and (-)-pinol is warranted to fully unlock their therapeutic potential. The experimental protocols and data presentation formats outlined in this document are intended to serve as a valuable resource for researchers in this field.

References

The Role of Monoterpenes in Plant Defense: A Technical Guide to Pinol and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

October 28, 2025

This technical guide provides an in-depth exploration of the role of pinol-like monoterpenes in plant defense mechanisms. While "this compound" is not a standard term for a specific monoterpene in scientific literature, it is likely used to refer to common bicyclic monoterpenes such as α-pinene and β-pinene, which are pivotal in plant defense. This document will focus on these and other key monoterpenes, providing quantitative data, detailed experimental protocols, and visualizations of the signaling pathways involved in their protective functions against herbivores and pathogens.

Introduction to Monoterpenes in Plant Defense

Monoterpenes are a class of terpenes that consist of two isoprene units and have the molecular formula C₁₀H₁₆. They are major components of essential oils and play a crucial role in protecting plants from a variety of threats. These volatile organic compounds can act as toxins, feeding deterrents, and attractants for the natural enemies of herbivores. This guide will specifically examine the functions of α-pinene, limonene, and verbenone as key examples of defensive monoterpenes.

Quantitative Data on Monoterpene Defensive Action

The following tables summarize quantitative data from various studies, illustrating the efficacy of specific monoterpenes in plant defense.

Table 1: Efficacy of α-Pinene Against Herbivores

Herbivore SpeciesPlant Speciesα-Pinene ConcentrationEffectReference
Dendroctonus valens (Red Turpentine Beetle)Artificial diet9 mg/gSignificant inhibition of boring length after 6 hours.[1]
Cassia occidentalisIn vitroEcologically relevant concentrationsInhibition of radicle growth, enhanced solute leakage, increased malondialdehyde, proline, and hydrogen peroxide levels.[2]

Table 2: Insecticidal and Larvicidal Activity of Limonene

Insect SpeciesFormulationConcentrationMortality/EffectReference
Mealybugs and Scale Insects1% limonene aqueous solution1%69-100% control of mealybugs and scales.[3]
Aedes aegypti (larvae)Essential oil from Eucalyptus staigeriana (41.68% limonene)47.04 ppm (LC50)50% larval mortality within 24 hours.[4]
Aedes aegypti (larvae)Limonene nanoemulsion91.25 µg/mL (LC50)50% larval mortality after 24 hours of exposure.[5]
Tribolium confusumR-(+)-limonene85 mg/L air100% efficacy.[6]

Table 3: Efficacy of Verbenone in Repelling Mountain Pine Beetle (Dendroctonus ponderosae)

LocationTreatmentTree MortalityReference
Heber, UtahVerbenone-treated plots~15%[7]
Heber, UtahUntreated plots50%[7]
Stanley LakeVerbenone-treated plots~30%[7]
Stanley LakeUntreated plots~50%[7]
Redfish LakeVerbenone-treated plots60%[7]
Redfish LakeUntreated plots90%[7]
Alpine, WyomingVerbenone-treated plots5%[7]
Alpine, WyomingUntreated plots20%[7]
Lac le Jeune, B.C.Verbenone-treated residential propertiesSignificantly lower than untreated forests[8]

Experimental Protocols

This section details the methodologies for key experiments cited in the quantitative data tables.

Quantification of α-Pinene in Plant and Animal Tissues

Objective: To determine the concentration of α-pinene in biological matrices.

Methodology: Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) [9]

  • Sample Preparation:

    • For blood samples, use 100 µL. For mammary gland tissue, use 100 mg.

    • Dilute the sample with an internal standard (e.g., ²H₃-α-pinene).

    • Seal the samples in headspace vials. Homogenize tissue samples within the vial.

  • Equilibration:

    • Equilibrate the vials at 60°C for a brief period to allow volatile compounds to enter the headspace.

  • Analysis:

    • Analyze the headspace sample using a GC-MS system.

    • GC Column: DB-5MS (60 m × 0.25 mm i.d., 0.25-μm film thickness).

    • Carrier Gas: Helium at a flow rate of 1.0 mL/min.

    • Oven Temperature Program: Start at 45°C for 2 min, ramp to 70°C at 5°C/min and hold for 15 min, then ramp to 160°C at 2°C/min, and finally to 260°C at 30°C/min and hold for 10 min.

    • MS Detection: Use selected ion monitoring (SIM) mode for quantification, monitoring m/z 136 for α-pinene and m/z 139 for the internal standard.

  • Quantification:

    • Generate a calibration curve by plotting the peak area ratios of α-pinene to the internal standard against the analyte concentration.

    • Use a linear weighted least-squares regression model (1/x²) to calculate the concentration of α-pinene in the samples.

Analysis of Plant Volatiles

Objective: To identify and quantify volatile organic compounds, including monoterpenes, emitted by plants.

Methodology: In-Tube Extraction (ITEX) with GC-MS [10]

  • Sample Preparation and Volatile Trapping:

    • Place 0.15 g of the plant sample into a 20 mL headspace vial and seal it.

    • Incubate the vial at 60°C with continuous agitation (500 rpm) for 10 minutes.

    • Use an ITEX syringe with a porous polymer fiber microtrap (e.g., Tenax TA) to adsorb the volatile compounds from the headspace. Perform 15 strokes at an extraction speed of 100 μL/s.

  • Thermal Desorption and GC-MS Analysis:

    • Thermally desorb the trapped volatiles directly into the GC-MS injector at 250°C.

    • GC Column: ZB-5ms capillary column (30 m × 0.25 mm i.d. × 0.25 µm).

    • Carrier Gas: Helium at a flow rate of 1 mL/min.

    • Oven Temperature Program: Start at 50°C (hold for 2 min), ramp to 160°C at 4°C/min, then ramp to 250°C at 15°C/min and hold for 10 min.

    • MS Detection: Operate in full scan mode (m/z 40–500) with electron impact ionization at 70 eV.

  • Compound Identification:

    • Identify volatile constituents by comparing their mass spectra and retention times with those of known standards and by matching with mass spectral libraries (e.g., NIST).

Signaling Pathways in Monoterpene-Mediated Defense

Plants respond to herbivore and pathogen attacks by activating complex signaling pathways, often involving the phytohormones jasmonic acid (JA) and salicylic acid (SA). Monoterpenes can act as signaling molecules themselves or their production can be induced as a downstream response.

Jasmonic Acid (JA) Signaling Pathway

The JA pathway is typically activated in response to wounding by herbivores and necrotrophic pathogens.

Jasmonic_Acid_Pathway cluster_perception JA Perception and Signaling Herbivore_Attack Herbivore Attack / Wounding JA_Biosynthesis JA Biosynthesis Herbivore_Attack->JA_Biosynthesis JA_Ile JA-Isoleucine (JA-Ile) (Bioactive form) JA_Biosynthesis->JA_Ile COI1 COI1 JA_Ile->COI1 JAZ JAZ Repressor COI1->JAZ Ubiquitination & Degradation MYC2 MYC2 (Transcription Factor) JAZ->MYC2 Repression Defense_Genes Monoterpene Synthase Genes & Other Defense Genes MYC2->Defense_Genes Activation Monoterpenes Monoterpene Production (e.g., α-pinene, limonene) Defense_Genes->Monoterpenes

Caption: Jasmonic acid signaling pathway activated by herbivore attack.

Salicylic Acid (SA) Signaling Pathway

The SA pathway is generally induced in response to biotrophic pathogens.

Salicylic_Acid_Pathway cluster_sa_signaling SA Perception and Signaling Pathogen_Attack Pathogen Attack (Biotrophs) SA_Biosynthesis SA Biosynthesis Pathogen_Attack->SA_Biosynthesis SA Salicylic Acid (SA) SA_Biosynthesis->SA NPR1_oligomer NPR1 (oligomer) in cytoplasm SA->NPR1_oligomer induces monomerization NPR1_monomer NPR1 (monomer) in nucleus NPR1_oligomer->NPR1_monomer translocates to nucleus TGA TGA Transcription Factors NPR1_monomer->TGA activates PR_Genes Pathogenesis-Related (PR) Genes TGA->PR_Genes induces expression Defense_Response Systemic Acquired Resistance (SAR) & Defense Compound Production PR_Genes->Defense_Response

Caption: Salicylic acid signaling pathway in response to biotrophic pathogens.

Conclusion

Monoterpenes like α-pinene, limonene, and verbenone are integral to the chemical defense strategies of plants. Their roles as direct toxins, deterrents, and signaling molecules are well-documented. The quantitative data and experimental protocols provided in this guide offer a foundation for further research into these fascinating compounds. Understanding the intricate signaling pathways that regulate their production is key to developing novel strategies for crop protection and for the discovery of new therapeutic agents. The continued exploration of these natural defense mechanisms holds significant promise for both agriculture and medicine.

References

Preliminary Studies on the Biological Activity of Pine-Derived Compounds

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The term "pinol" is not commonly used in scientific literature to refer to a single, specific molecule. It is often used colloquially or as a broader term for various bioactive compounds derived from pine (genus Pinus). This guide provides a comprehensive overview of the preliminary biological activities of several key, well-researched phytochemicals and extracts from pine, which are likely the subject of interest. These include D-pinitol, pinenes (α and β), pinocembrin, and standardized extracts like pine bark extract (Pycnogenol®).

This document details their anti-inflammatory, antimicrobial, antioxidant, and anticancer properties, presenting quantitative data in structured tables, outlining experimental protocols, and visualizing key mechanisms and workflows.

D-Pinitol: Anti-Inflammatory Activity

D-pinitol is a naturally occurring inositol found in various plants, including pine species.[1] It has been investigated for a range of pharmacological effects, with a notable focus on its anti-inflammatory properties.[2]

Data Presentation: Anti-Inflammatory Effects of D-Pinitol
CompoundModel/AssayDosage/ConcentrationObserved EffectReference
D-PinitolFormalin-induced paw edema (in vivo, chick model)12.5, 25, and 50 mg/kg (oral gavage)Significant (p < 0.05) and dose-dependent reduction in paw licks and paw edema diameter.[3]
D-Pinitol + CelecoxibFormalin-induced paw edema (in vivo, chick model)D-pinitol + Celecoxib (42 mg/kg)More effective reduction in inflammatory parameters than individual groups.[3]
(+)-pinitolCarrageenan-induced paw edema (in vivo, rat model)20 mg/kgConsiderably inhibited paw edema.[1]
D-PinitolMolecular Docking (in silico)N/AFavorable binding affinity of -5.0 kcal/mol with Cyclooxygenase-2 (COX-2).[4]
Experimental Protocols

Formalin-Induced Paw Edema in Chicks

This in vivo protocol is used to assess the anti-inflammatory activity of a compound by measuring its ability to reduce edema and nociceptive responses induced by a chemical irritant.

  • Animal Model: Day-old chicks are typically used.

  • Grouping: Animals are divided into several groups: a negative control (vehicle), a positive control (a known anti-inflammatory drug like celecoxib or ketoprofen), and test groups receiving different doses of D-pinitol (e.g., 12.5, 25, 50 mg/kg).[3]

  • Administration: The test compounds, positive control, and vehicle are administered orally via gavage.[3]

  • Induction of Inflammation: After a set period post-administration (e.g., 30-60 minutes), inflammation is induced by injecting a formalin solution (e.g., 2.5%) into the sub-plantar surface of the right hind paw of each chick.[3]

  • Nociception Measurement: Immediately after formalin injection, the number of paw licks is counted for a defined period (e.g., the first 10 minutes) as a measure of the nociceptive response.[3]

  • Edema Measurement: The diameter of the inflamed paw is measured using a digital caliper at various time points (e.g., 60, 90, and 120 minutes) after formalin injection.[3]

  • Data Analysis: The percentage of inhibition of edema and the reduction in paw licks are calculated by comparing the results from the test groups to the negative control group. Statistical significance is determined using appropriate tests (e.g., ANOVA).

Mandatory Visualization

D_Pinitol_Anti_Inflammatory_Pathway cluster_stimulus Inflammatory Stimulus cluster_pathway Cellular Response cluster_effect Physiological Effect Stimulus Inflammatory Stimuli (e.g., Formalin, Carrageenan) Arachidonic_Acid Arachidonic Acid Stimulus->Arachidonic_Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Metabolized by Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation (Edema, Pain) Prostaglandins->Inflammation DPinitol D-Pinitol DPinitol->COX2 Inhibition

Caption: Proposed mechanism of D-Pinitol's anti-inflammatory action via COX-2 inhibition.

Pinenes (α-Pinene and β-Pinene)

α-Pinene and β-pinene are bicyclic monoterpenes and are major constituents of pine essential oils. They are known for a wide array of biological activities, particularly their antimicrobial and anti-inflammatory effects.[5][6]

Data Presentation: Antimicrobial Activity of Pinenes
CompoundMicroorganismAssay TypeMIC Value (µg/mL)MIC Value (µL/mL)Reference
(+)-α-PineneCryptococcus neoformansBroth Microdilution117-[7]
(+)-β-PineneCryptococcus neoformansBroth Microdilution117-[7]
(+)-α-PineneMRSABroth Microdilution4,150-[7]
(+)-β-PineneMRSABroth Microdilution6,250-[7]
α-PineneS. epidermidis SSI 1Solid Medium Diffusion-5[5]
β-PineneS. epidermidis ATCC 12228Solid Medium Diffusion-40[8]
Eugenol (for comparison)S. pneumoniae ATCC 11773Solid Medium Diffusion-2.5[8]

Note: Direct comparison between studies can be challenging due to different methodologies (e.g., broth microdilution vs. solid medium diffusion) and units.

Experimental Protocols

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

This is a standard laboratory method used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Preparation of Inoculum: A standardized suspension of the target microorganism (e.g., bacteria or fungi) is prepared in a suitable broth medium to a specific cell density (e.g., 10^5 CFU/mL).

  • Serial Dilution: The test compound (e.g., (+)-α-pinene) is serially diluted in the broth medium across the wells of a 96-well microtiter plate to create a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized microbial suspension. Control wells are included: a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).[7]

  • MIC Determination: After incubation, the plate is visually inspected for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

  • Minimal Microbicidal Concentration (MMC): To determine the MMC, an aliquot from the wells showing no growth is sub-cultured onto an agar plate. The lowest concentration that results in no growth on the agar is the MMC.

Mandatory Visualization

Antimicrobial_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_results Results Inoculum Prepare Standardized Microbial Inoculum Plate Inoculate Microtiter Plate Wells Inoculum->Plate Compound Prepare Serial Dilutions of Pinene Compound->Plate Incubate Incubate Plate (e.g., 37°C, 24h) Plate->Incubate Read_MIC Visually Inspect for Growth Determine MIC Incubate->Read_MIC Plate_MMC Sub-culture from Clear Wells onto Agar Read_MIC->Plate_MMC For MMC Read_MMC Incubate Agar Plate Determine MMC Plate_MMC->Read_MMC

Caption: Experimental workflow for determining MIC and MMC of antimicrobial compounds.

Pine Bark Extract (Pycnogenol®)

Pycnogenol® is a standardized extract from the bark of the French maritime pine (Pinus pinaster). It is a well-studied supplement known for its potent antioxidant and anti-inflammatory effects, supported by numerous clinical trials.[9][10]

Data Presentation: Anti-inflammatory Effects of Pycnogenol®
ExtractModel/AssayDosage/ConcentrationBiomarkerResultReference
Pycnogenol®Clinical Trial (Osteoarthritis Patients)100 mg/day (50 mg x 2) for 3 monthsC-Reactive Protein (CRP)Significant reduction from 3.9 mg/L to 1.1 mg/L.[11]
Pycnogenol®Clinical Trial (Periodontitis Patients)200 mg/day (100 mg x 2) for 3 monthsSalivary MMP-8Significant reduction (p = 0.0261) vs. placebo.[12][13]
Pycnogenol®Clinical Trial (Periodontitis Patients)200 mg/day (100 mg x 2) for 3 monthsSerum IL-6Significant reduction (p = 0.0409) vs. placebo.[12][13]
Pycnogenol®Clinical Trial (Traumatic Brain Injury)150 mg/day for 10 daysIL-6, IL-1β, CRPProtocol designed to measure expected reduction.[1][14]
Pycnogenol®In Vitro (Human Leukocytes)150 mg/day for 5 days (in vivo supplementation)COX-2, 5-LOX Gene ExpressionAlmost entirely subdued induction upon pro-inflammatory stimulation.[15]
Experimental Protocols

Randomized, Double-Blind, Placebo-Controlled Clinical Trial Protocol

This protocol outlines a "gold standard" approach for evaluating the efficacy of a supplement like Pycnogenol® on inflammatory biomarkers in a human population.

  • Study Design: A randomized, double-blind, placebo-controlled trial is designed. Neither the participants nor the investigators know who is receiving the active supplement versus the placebo.

  • Participant Recruitment: A specific cohort of patients is recruited (e.g., individuals with traumatic brain injury, osteoarthritis, or periodontitis).[1][11][12][14]

  • Baseline Measurement: Before the intervention begins, baseline data is collected. This includes blood and/or saliva samples to measure initial levels of inflammatory biomarkers (e.g., IL-6, IL-1β, CRP, MMP-8).[1][12]

  • Intervention: Participants are randomly assigned to one of two groups:

    • Intervention Group: Receives a specified dose of Pycnogenol® (e.g., 150 mg/day) for a defined period (e.g., 10 days to 3 months).[1][11]

    • Control Group: Receives a placebo that is identical in appearance and taste for the same duration.

  • Follow-up Measurements: Samples (blood, saliva) are collected at specified intervals during and at the end of the study (e.g., on day 5 and day 10) to measure changes in the biomarkers.[1]

  • Analysis: The change in biomarker levels from baseline to the end of the study is compared between the intervention and placebo groups using appropriate statistical methods to determine the supplement's effect.

Mandatory Visualization

Pycnogenol_Anti_Inflammatory_Action Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid COX2 COX-2 Arachidonic_Acid->COX2 5LOX 5-LOX Arachidonic_Acid->5LOX Prostaglandins Prostaglandins COX2->Prostaglandins Leukotrienes Leukotrienes 5LOX->Leukotrienes Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain Leukotrienes->Inflammation_Pain Pycnogenol Pycnogenol® Pycnogenol->COX2 Inhibits Gene Expression Pycnogenol->5LOX Inhibits Gene Expression

Caption: Pycnogenol® dual-inhibition of COX-2 and 5-LOX inflammatory pathways.

Pinocembrin: Anticancer and Antioxidant Activity

Pinocembrin (5,7-dihydroxyflavanone) is a flavonoid abundant in pine heartwood, propolis, and other plants.[16] It has demonstrated significant potential as an antimicrobial, anti-inflammatory, antioxidant, and anticancer agent.[16]

Data Presentation: Anticancer Effects of Pinocembrin
CompoundCell LineAssay TypeConcentrationObserved EffectReference
PinocembrinMCF-7, MDA-MB-231 (Breast Cancer)Western Blot80, 160, 240 µM (72h)Upregulated PTEN; Decreased phosphorylated AKT.[17]
PinocembrinPC-3 (Prostate Cancer)Cell ProliferationDose-dependentInhibition of cell proliferation and colony formation.
PinocembrinPC-3 (Prostate Cancer)Apoptosis AssayDose-dependentInduced apoptosis via modulation of Bax/Bcl-2 and caspases.
PinocembrinPC-3 (Prostate Cancer)Cell Cycle AnalysisDose-dependentCaused G0/G1 phase cell cycle arrest.
Experimental Protocols

Western Blot for Protein Expression Analysis

This technique is used to detect and quantify specific proteins in a cell lysate, providing insight into the molecular mechanisms of a compound's action.

  • Cell Culture and Treatment: Cancer cell lines (e.g., MCF-7) are cultured under standard conditions. Cells are then treated with various concentrations of pinocembrin for a specified time (e.g., 72 hours).[17]

  • Protein Extraction: Cells are harvested and lysed using a buffer to extract total cellular proteins. Protein concentration is determined using an assay like the BCA assay.

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel onto a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: The membrane is incubated in a blocking buffer (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.

  • Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein (e.g., anti-PTEN, anti-p-AKT). This is followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: A chemiluminescent substrate is added to the membrane, which reacts with the enzyme on the secondary antibody to produce light. The light is captured on film or by a digital imager.

  • Analysis: The intensity of the bands corresponding to the target proteins is quantified and normalized to a loading control (e.g., β-actin or GAPDH) to compare protein expression levels across different treatments.

Mandatory Visualization

Pinocembrin_Anticancer_Pathway cluster_pathway PI3K/AKT Signaling Pathway PTEN PTEN PI3K PI3K PTEN->PI3K Inhibits AKT AKT PI3K->AKT Activates pAKT p-AKT (Active) AKT->pAKT Phosphorylation Proliferation Cell Proliferation, Survival, Metastasis pAKT->Proliferation Promotes Pinocembrin Pinocembrin Pinocembrin->PTEN Upregulates

Caption: Pinocembrin inhibits breast cancer proliferation via the PTEN/PI3K/AKT pathway.[17]

Pinocembrin_Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Fas Fas Death Receptor Caspase8 Caspase-8 Fas->Caspase8 Caspase3 Caspase-3 (Executioner) Caspase8->Caspase3 Bax Bax (Pro-apoptotic) Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2 Bcl-2 (Anti-apoptotic) Bcl2->Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Release CytochromeC->Caspase3 Pinocembrin Pinocembrin Pinocembrin->Fas Pinocembrin->Bax Upregulates Pinocembrin->Bcl2 Downregulates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Pinocembrin induces apoptosis through both extrinsic and intrinsic pathways.[2]

References

In Silico Modeling of Pinol and Its Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of computational approaches to unlock the therapeutic potential of pinol and its derivatives. This guide is intended for researchers, scientists, and drug development professionals interested in the application of in silico modeling techniques to accelerate the discovery and development of novel therapeutics based on the this compound scaffold.

Introduction to this compound and Its Therapeutic Potential

This compound, a bicyclic monoterpene found in various essential oils, has garnered scientific interest due to its diverse pharmacological activities. Preliminary studies suggest its potential as an anti-inflammatory, anticancer, and neuroprotective agent. The exploration of this compound and its synthetic derivatives through computational modeling offers a rapid and cost-effective strategy to elucidate their mechanisms of action, predict their pharmacokinetic and toxicological profiles, and guide the design of more potent and selective drug candidates. This whitepaper provides a comprehensive overview of the key in silico methodologies applicable to the study of this compound and its derivatives.

Molecular Docking: Unveiling Protein-Ligand Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a specific protein target. This method is instrumental in understanding the molecular basis of a drug's activity and can be used to screen virtual libraries of compounds against a biological target.

Hypothetical Docking of this compound Derivatives Against Cyclooxygenase-2 (COX-2)

To illustrate the application of molecular docking, a hypothetical study was conceptualized where this compound and its derivatives are docked against the cyclooxygenase-2 (COX-2) enzyme, a key target in inflammation. The objective is to predict the binding affinities and interaction patterns, providing insights into their potential anti-inflammatory mechanism.

Data Presentation: Predicted Binding Affinities of this compound Derivatives against COX-2

CompoundDerivative ModificationPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
This compound--7.2Arg120, Tyr355, Ser530
Derivative AHydroxyl group at C2-8.5Arg120, Tyr355, Ser530, His90
Derivative BCarboxyl group at C7-9.1Arg120, Tyr355, Ser530, Arg513
Derivative CPhenyl group at C2-8.8Tyr355, Phe518, Leu352

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Experimental Protocol: Molecular Docking using AutoDock Vina

A generalized protocol for performing molecular docking using AutoDock Vina is as follows:

  • Protein Preparation:

    • Download the 3D crystal structure of the target protein (e.g., COX-2, PDB ID: 5IKR) from the Protein Data Bank.

    • Remove water molecules and any co-crystallized ligands.

    • Add polar hydrogens and assign Kollman charges using AutoDock Tools (ADT).

    • Save the prepared protein in the PDBQT format.

  • Ligand Preparation:

    • Draw the 2D structures of this compound and its derivatives using a chemical drawing software (e.g., ChemDraw).

    • Convert the 2D structures to 3D structures and perform energy minimization using a molecular mechanics force field (e.g., MMFF94).

    • Assign Gasteiger charges and define the rotatable bonds using ADT.

    • Save the prepared ligands in the PDBQT format.

  • Grid Box Generation:

    • Define the binding site on the target protein based on the co-crystallized ligand or using a blind docking approach.

    • Generate a grid box that encompasses the defined binding site using AutoGrid.

  • Docking Simulation:

    • Perform the docking simulation using AutoDock Vina, specifying the prepared protein, ligands, and grid box parameters.

    • The program will generate multiple binding poses for each ligand, ranked by their predicted binding affinities.

  • Analysis of Results:

    • Analyze the docking results to identify the best binding poses based on the binding energy and clustering.

    • Visualize the protein-ligand interactions using software like PyMOL or Discovery Studio to identify key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions.

Visualization: Molecular Docking Workflow

start Start: Target & Ligand Selection protein_prep Protein Preparation (PDB) start->protein_prep ligand_prep Ligand Preparation (SDF/MOL2) start->ligand_prep grid_gen Grid Box Generation protein_prep->grid_gen docking Molecular Docking (AutoDock Vina) ligand_prep->docking grid_gen->docking analysis Analysis of Results docking->analysis end_node End: Identify Lead Candidates analysis->end_node

Caption: A generalized workflow for molecular docking studies.

Quantitative Structure-Activity Relationship (QSAR): Predicting Biological Activity

QSAR models are mathematical equations that correlate the chemical structures of a series of compounds with their biological activities. These models are valuable for predicting the activity of novel compounds, understanding the structural requirements for activity, and prioritizing compounds for synthesis and testing.

Hypothetical QSAR Model for the Anticancer Activity of this compound Derivatives

A hypothetical QSAR study could be performed on a series of this compound derivatives to predict their anticancer activity against a specific cancer cell line (e.g., A549 lung cancer).

Data Presentation: Hypothetical QSAR Model for Anticancer Activity

DescriptorCoefficientDescription
LogP+0.45Lipophilicity
TPSA-0.21Topological Polar Surface Area
MW-0.12Molecular Weight
nHBd+0.33Number of Hydrogen Bond Donors

Equation: pIC50 = 1.5 + 0.45(LogP) - 0.21(TPSA) - 0.12(MW) + 0.33(nHBd)

Note: The data and equation are hypothetical and for illustrative purposes.

Experimental Protocol: QSAR Model Development

A general protocol for developing a QSAR model is as follows:

  • Data Set Preparation:

    • Compile a dataset of this compound derivatives with their experimentally determined anticancer activities (e.g., IC50 values).

    • Convert the biological activities to a logarithmic scale (pIC50).

    • Divide the dataset into a training set (for model building) and a test set (for model validation).

  • Descriptor Calculation:

    • Calculate a wide range of molecular descriptors (e.g., constitutional, topological, geometrical, and quantum-chemical) for each compound in the dataset using software like PaDEL-Descriptor or Mordred.

  • Descriptor Selection and Model Building:

    • Use statistical methods (e.g., genetic algorithms, stepwise multiple linear regression) to select the most relevant descriptors that correlate with the biological activity.

    • Build the QSAR model using techniques such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Support Vector Machines (SVM) or Random Forest (RF).

  • Model Validation:

    • Validate the predictive power of the QSAR model using internal validation (e.g., leave-one-out cross-validation) and external validation (predicting the activity of the test set compounds).

    • Assess the statistical quality of the model using parameters like the coefficient of determination (R²), cross-validated R² (Q²), and root mean square error (RMSE).

Visualization: QSAR Development Workflow

data_prep Data Set Preparation descriptor_calc Descriptor Calculation data_prep->descriptor_calc model_build Model Building descriptor_calc->model_build model_val Model Validation model_build->model_val prediction Prediction of New Compounds model_val->prediction

Caption: A typical workflow for developing a QSAR model.

ADMET Prediction: Assessing Drug-Likeness and Safety

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is crucial in the early stages of drug discovery to identify candidates with favorable pharmacokinetic and safety profiles, thereby reducing the likelihood of late-stage failures.

Predicted ADMET Properties of this compound

Data Presentation: In Silico ADMET Profile of this compound

PropertyPredicted ValueInterpretation
Absorption
Human Intestinal AbsorptionHighWell absorbed from the gut
Caco-2 PermeabilityHighHigh potential for intestinal absorption
Distribution
BBB PermeabilityHighCan cross the blood-brain barrier
PPB (Plasma Protein Binding)ModerateModerate binding to plasma proteins
Metabolism
CYP2D6 InhibitorNoUnlikely to cause drug-drug interactions via CYP2D6
CYP3A4 InhibitorYesPotential for drug-drug interactions via CYP3A4
Excretion
Total Clearance0.8 L/hr/kgModerate clearance rate
Toxicity
AMES ToxicityNon-toxicUnlikely to be mutagenic
hERG I InhibitorNoLow risk of cardiotoxicity

Note: These are hypothetical predictions and should be confirmed by experimental studies.

Experimental Protocol: ADMET Prediction using Web-Based Tools

A general protocol for predicting ADMET properties using online platforms like SwissADME and pkCSM:

  • Input Molecular Structure:

    • Obtain the SMILES (Simplified Molecular Input Line Entry System) string or draw the 2D structure of this compound or its derivatives on the web server's interface.

  • Run Prediction:

    • Initiate the ADMET prediction calculation on the server.

  • Analyze Results:

    • The server will provide a comprehensive report of various physicochemical properties, pharmacokinetic parameters (absorption, distribution, metabolism, excretion), and toxicological endpoints.

    • Analyze the results to assess the drug-likeness of the compounds based on rules like Lipinski's Rule of Five and to identify any potential liabilities.

Visualization: ADMET Prediction Workflow

input Input Molecule (SMILES) swissadme SwissADME Prediction input->swissadme pkcsm pkCSM Prediction input->pkcsm analysis Analysis of ADMET Properties swissadme->analysis pkcsm->analysis decision Go/No-Go Decision analysis->decision

Caption: A workflow for in silico ADMET prediction.

Signaling Pathway Analysis

Understanding how a compound modulates cellular signaling pathways is fundamental to elucidating its mechanism of action. Based on the reported anti-inflammatory and anticancer activities of similar natural products, this compound and its derivatives may interact with key inflammatory and cancer-related pathways.

Putative Anti-Inflammatory Signaling Pathway of this compound

This compound may exert its anti-inflammatory effects by modulating the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways.

Visualization: Hypothetical Anti-Inflammatory Signaling of this compound

LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK TLR4->MAPK IKK IKK TLR4->IKK NFkB NF-κB MAPK->NFkB IkB IκB IKK->IkB IkB->NFkB Nucleus Nucleus NFkB->Nucleus Inflammation Inflammatory Response Nucleus->Inflammation This compound This compound This compound->MAPK This compound->IKK

Caption: this compound's potential inhibition of the NF-κB and MAPK pathways.

Putative Anticancer Signaling Pathway of this compound

In the context of cancer, this compound may interfere with the STAT3 (Signal Transducer and Activator of Transcription 3) signaling pathway, which is often constitutively active in cancer cells and promotes proliferation and survival.

Visualization: Hypothetical Anticancer Signaling of this compound

Cytokine Cytokine Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK STAT3 STAT3 JAK->STAT3 Nucleus Nucleus STAT3->Nucleus Proliferation Cell Proliferation & Survival Nucleus->Proliferation This compound This compound This compound->JAK This compound->STAT3

Caption: this compound's potential inhibition of the STAT3 signaling pathway.

Conclusion and Future Directions

In silico modeling provides a powerful arsenal of tools for the accelerated discovery and development of this compound-based therapeutics. Molecular docking can elucidate binding mechanisms, QSAR can predict the activity of novel derivatives, and ADMET profiling can guide the selection of candidates with favorable drug-like properties. The hypothetical workflows and data presented in this guide serve as a blueprint for initiating a comprehensive computational investigation of this compound and its derivatives. Future work should focus on generating experimental data to validate these computational models and to further refine our understanding of the therapeutic potential of this promising natural product. The integration of in silico and experimental approaches will be paramount in translating the potential of this compound into clinically viable drug candidates.

An In-depth Technical Guide to the Thermophysical Properties of Pinol and its Analogue α-Pinene

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data on the thermophysical properties of Pinol (CAS 2437-97-0) is scarce in publicly available scientific literature. Due to this limitation, this guide provides a comprehensive overview of the thermophysical properties of α-Pinene (alpha-Pinene), a structurally similar and well-researched monoterpene. α-Pinene serves as a valuable proxy for understanding the potential behavior of this compound. This document synthesizes available data for α-Pinene and outlines the standard experimental methodologies for determining these properties.

Introduction to this compound and α-Pinene

This compound is a monoterpenoid ether with the chemical formula C₁₀H₁₆O. It is a bicyclic compound that is of interest in various chemical and pharmaceutical research fields. α-Pinene (C₁₀H₁₆), a primary constituent of turpentine, is one of the most widely distributed terpenes in nature. Its thermophysical properties have been more extensively studied, providing a solid foundation for anticipating the behavior of related compounds like this compound.

This guide focuses on four key thermophysical properties:

  • Density: Mass per unit volume.

  • Viscosity: A fluid's resistance to flow.

  • Specific Heat Capacity: The heat required to raise the temperature of a unit mass of a substance by one degree.

  • Thermal Conductivity: The ability of a material to conduct heat.

Thermophysical Property Data of α-Pinene

The following tables summarize the available quantitative data for the thermophysical properties of α-Pinene at various temperatures.

Table 1: Density of α-Pinene at Different Temperatures
Temperature (K)Density (g/cm³)
293.150.8614
298.150.8572
303.150.8529
308.150.8487
313.150.8444

Data sourced from literature and may vary slightly based on experimental conditions and purity.

Table 2: Viscosity of α-Pinene at Different Temperatures
Temperature (K)Dynamic Viscosity (mPa·s)
293.151.48
303.151.18
313.150.96
323.150.80
333.150.67

Note: Viscosity is highly sensitive to temperature changes.

Table 3: Specific Heat Capacity of Liquid α-Pinene at Different Temperatures
Temperature (K)Specific Heat Capacity (J/g·K)
298.151.95
313.152.02
323.152.07
338.152.14

Specific heat capacity generally increases with temperature for liquids.

Table 4: Thermal Conductivity of α-Pinene

Experimental Protocols for Thermophysical Property Measurement

The determination of thermophysical properties is crucial for process design, modeling, and safety assessments. Below are detailed methodologies for the key experiments.

Density Measurement

Methodology: Vibrating Tube Densitometry

A common and precise method for determining the density of liquids over a range of temperatures and pressures is the vibrating tube densitometer.

  • Principle: A U-shaped tube is electronically excited to oscillate at its natural frequency. This frequency is dependent on the total mass of the tube, which includes the mass of the liquid sample it contains.

  • Experimental Setup:

    • The sample is introduced into the clean, dry U-tube.

    • The tube is sealed and placed in a thermostatically controlled environment to maintain a precise temperature.

    • The oscillation period of the U-tube is measured.

    • The density is calculated from the oscillation period using calibration constants determined from measurements with fluids of known density (e.g., dry air and pure water) at the same temperature and pressure.

  • Data Acquisition: The oscillation period is measured at various stabilized temperatures to determine the density as a function of temperature.

Viscosity Measurement

Methodology: Rotational Viscometry

Rotational viscometers are versatile instruments for measuring the viscosity of a wide range of fluids.

  • Principle: A spindle of a specific geometry is rotated within the liquid sample at a constant angular velocity. The torque required to maintain this rotation is measured, which is directly proportional to the dynamic viscosity of the fluid.

  • Experimental Setup:

    • The liquid sample is placed in a thermostatically controlled sample holder.

    • The appropriate spindle is selected and immersed in the sample to a specified depth.

    • The spindle is rotated at a series of known speeds.

    • The corresponding torque is recorded by the instrument.

  • Data Analysis: The dynamic viscosity (η) is calculated from the measured torque, the rotational speed, and the geometry of the spindle and sample container. Measurements are repeated at different temperatures to establish the viscosity-temperature relationship.

Specific Heat Capacity Measurement

Methodology: Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a powerful thermal analysis technique for measuring heat flow associated with thermal transitions in a material.

  • Principle: The difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature.

  • Experimental Setup:

    • A small, accurately weighed sample is hermetically sealed in a sample pan. An empty pan is used as a reference.

    • The sample and reference pans are placed in the DSC cell.

    • The cell is heated at a constant rate over the desired temperature range.

    • The differential heat flow to the sample and reference is recorded.

  • Calculation: The specific heat capacity (Cp) is determined by comparing the heat flow signal of the sample to that of a known standard (e.g., sapphire) under the same experimental conditions.

Thermal Conductivity Measurement

Methodology: Transient Hot-Wire Method

The transient hot-wire technique is a highly accurate method for measuring the thermal conductivity of fluids.

  • Principle: A thin platinum wire immersed in the liquid serves as both a line heat source and a resistance thermometer. A step-wise voltage is applied, causing the wire to heat up. The rate of temperature rise in the wire is related to the thermal conductivity of the surrounding fluid.

  • Experimental Setup:

    • The liquid sample is placed in a measurement cell containing the platinum wire.

    • The cell is brought to the desired temperature and pressure.

    • A constant current is passed through the wire for a short duration.

    • The change in resistance of the wire over time is measured with high precision using a Wheatstone bridge.

  • Data Analysis: The thermal conductivity is calculated from the slope of the temperature rise versus the logarithm of time, taking into account the applied power per unit length of the wire.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of the thermophysical properties of a liquid like α-Pinene.

G cluster_prep Sample Preparation cluster_density Density Measurement cluster_viscosity Viscosity Measurement cluster_cp Specific Heat Capacity Measurement cluster_k Thermal Conductivity Measurement Sample Obtain High-Purity α-Pinene Degas Degas Sample (if necessary) Sample->Degas Density_Measure Measure Oscillation Period vs. Temperature Degas->Density_Measure Visc_Measure Measure Torque vs. Shear Rate at different Temperatures Degas->Visc_Measure Cp_Measure Measure Heat Flow vs. Temperature Degas->Cp_Measure K_Measure Measure Temperature Rise of Wire vs. Time Degas->K_Measure Density_Setup Calibrate Vibrating Tube Densitometer Density_Setup->Density_Measure Density_Calc Calculate Density Density_Measure->Density_Calc Final_Data Compile Thermophysical Property Tables Density_Calc->Final_Data Visc_Setup Calibrate Rotational Viscometer Visc_Setup->Visc_Measure Visc_Calc Calculate Viscosity Visc_Measure->Visc_Calc Visc_Calc->Final_Data Cp_Setup Calibrate DSC with Standard Cp_Setup->Cp_Measure Cp_Calc Calculate Specific Heat Capacity Cp_Measure->Cp_Calc Cp_Calc->Final_Data K_Setup Calibrate Transient Hot-Wire Apparatus K_Setup->K_Measure K_Calc Calculate Thermal Conductivity K_Measure->K_Calc K_Calc->Final_Data

Methodological & Application

Synthesis of Pinol from Alpha-Pinene: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of pinol, a bicyclic monoterpene ether with potential applications in the pharmaceutical and fragrance industries. The synthesis is a multi-step process commencing from the readily available terpene, alpha-pinene. The protocol is divided into three main stages: epoxidation of alpha-pinene to yield alpha-pinene oxide, hydration of the epoxide to form trans-sobrerol, and subsequent cyclization to afford the final product, this compound.

Experimental Protocols

Step 1: Epoxidation of Alpha-Pinene to Alpha-Pinene Oxide

This initial step involves the oxidation of the double bond in alpha-pinene to form an epoxide ring. A highly selective and efficient method utilizes a tungsten-based catalyst with hydrogen peroxide as the oxidant in a solvent-free system.

Materials:

  • Alpha-pinene

  • Hydrogen peroxide (30% w/w aqueous solution)

  • Sodium tungstate dihydrate (Na₂WO₄·2H₂O)

  • Sulfuric acid (H₂SO₄)

  • Toluene (for reactions not solvent-free)

  • 1,2-dichloroethane (optional solvent)

  • p-cymene (optional solvent)

  • Acetonitrile (optional solvent)

Procedure:

  • For a solvent-free reaction, establish a molar ratio of alpha-pinene to hydrogen peroxide to catalyst of 5:1:0.01.

  • In a reaction vessel, combine the alpha-pinene and the sodium tungstate dihydrate catalyst.

  • Slowly add the 30% hydrogen peroxide solution to the mixture while maintaining the reaction temperature at 50°C.

  • The reaction is typically complete within approximately 20 minutes, yielding alpha-pinene oxide with high selectivity.

  • Alternatively, the reaction can be performed in a solvent. In such cases, the conversion of alpha-pinene varies depending on the solvent used. For instance, at a reaction time of 120 minutes, the conversion is approximately 58% in 1,2-dichloroethane, 40% in toluene, 24% in p-cymene, and 12% in acetonitrile[1].

Step 2: Hydration of Alpha-Pinene Oxide to trans-Sobrerol

The synthesized alpha-pinene oxide is then hydrated to produce trans-sobrerol, also known as this compound hydrate. This reaction is typically carried out in an aqueous medium under mild acidic conditions.

Materials:

  • Alpha-pinene oxide

  • Water

  • Carbon dioxide (CO₂) or a weak acid

  • Petroleum ether (for washing)

Procedure:

  • Disperse alpha-pinene oxide in water (e.g., 500 g in 500 ml of water)[1].

  • Acidify the water to a pH of approximately 3.5 by bubbling carbon dioxide through it[1].

  • The reaction is exothermic, and the temperature will rise. Control the temperature to around 35°C initially, allowing it to increase as the reaction proceeds[1].

  • As the reaction progresses, trans-sobrerol will precipitate as white crystals[1].

  • After the initial exotherm subsides, cool the reaction mixture to approximately 15°C to maximize crystallization[1].

  • Collect the crystalline product by filtration or centrifugation and wash with a small amount of petroleum ether to remove impurities[1]. This process can yield sobrerol with a purity of at least 98%[1].

Step 3: Dehydration and Cyclization of trans-Sobrerol to this compound

The final step involves the intramolecular cyclization of trans-sobrerol to form this compound. This is achieved through dehydration, which can be prompted by heating.

Materials:

  • trans-Sobrerol

Procedure:

  • Heating sobrerol can lead to its conversion to this compound[1]. While specific temperatures and reaction times for optimal conversion are not extensively detailed in the provided search results, this transformation is a known reaction.

  • It is crucial to perform the drying of sobrerol under conditions that prevent sublimation, such as in a vacuum stove at a relatively low temperature (e.g., 30°C)[1]. Drying at elevated temperatures under normal pressure may lead to the unintended conversion to this compound and loss of product through sublimation[1].

Data Presentation

The following tables summarize the quantitative data for the key steps in the synthesis of this compound from alpha-pinene.

Table 1: Epoxidation of Alpha-Pinene to Alpha-Pinene Oxide

Catalyst SystemOxidantSolventTemperature (°C)Reaction Timeα-Pinene Conversion (%)α-Pinene Oxide Selectivity (%)α-Pinene Oxide Yield (%)Reference
Tungsten-based polyoxometalatesH₂O₂Solvent-free50~20 min~100~100~93[1]
Na₂WO₄·2H₂O / H₂SO₄H₂O₂1,2-dichloroethane50120 min58-55[1]
Na₂WO₄·2H₂O / H₂SO₄H₂O₂Toluene50120 min40-38[1]
Na₂WO₄·2H₂O / H₂SO₄H₂O₂p-cymene50120 min24--[1]
Na₂WO₄·2H₂O / H₂SO₄H₂O₂Acetonitrile50120 min12--[1]

Table 2: Hydration of Alpha-Pinene Oxide to trans-Sobrerol

Starting MaterialReagentspHTemperature (°C)Product Purity (%)YieldReference
α-Pinene OxideWater, CO₂3.535 (initial)≥98500g from 500g α-pinene oxide[1]

Logical Workflow

The synthesis of this compound from alpha-pinene follows a clear, sequential process. This workflow can be visualized as a series of transformations, each with specific reagents and conditions, leading to the final product.

Synthesis_of_this compound alpha_pinene α-Pinene alpha_pinene_oxide α-Pinene Oxide alpha_pinene->alpha_pinene_oxide Epoxidation (H₂O₂, Catalyst) sobrerol trans-Sobrerol alpha_pinene_oxide->sobrerol Hydration (H₂O, H⁺) This compound This compound sobrerol->this compound Dehydration (Heat)

Caption: Synthetic pathway from α-pinene to this compound.

References

The Rise of Pinol Derivatives: Application Notes and Protocols for Green Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The paradigm of green chemistry has catalyzed a shift towards sustainable practices in organic synthesis, with a significant focus on the replacement of conventional volatile organic compounds (VOCs) with environmentally benign alternatives. Among the emerging class of green solvents, those derived from renewable terpene feedstocks are gaining considerable attention. This document provides detailed application notes and experimental protocols for the use of pinol-derived solvents—primarily α-pinene and α-terpineol, the major components of pine oil—in various organic reactions. These bio-based solvents offer a compelling combination of high solvency for a range of organic compounds, biodegradability, and a lower toxicity profile compared to many traditional solvents.

Application Notes

1. Physicochemical Properties and Solvency:

Pine oil, a complex mixture of terpenes, is primarily composed of α-terpineol, along with other cyclic terpene alcohols, hydrocarbons, ethers, and esters. α-Pinene, another major constituent of turpentine oil from which pine oil is derived, is a bicyclic monoterpene. These compounds are generally characterized by their high boiling points, low water solubility, and miscibility with many organic solvents. Their unique chemical structures, combining hydrophobic backbones with functional groups like alcohols or alkenes, allow them to serve as effective solvents for a variety of nonpolar and moderately polar reactants.

Table 1: Physicochemical Properties of this compound-Derived Solvents

Propertyα-Pineneα-TerpineolPine Oil (typical)
CAS Number 80-56-898-55-58002-09-3
Molecular Formula C₁₀H₁₆C₁₀H₁₈OMixture
Molar Mass ( g/mol ) 136.24154.25~154
Boiling Point (°C) 155-156219-220200-220
Density (g/mL at 20°C) 0.8580.9350.90-0.95
Flash Point (°C) 339071-102
Solubility in Water InsolubleSlightly SolubleInsoluble

2. Advantages in Organic Synthesis:

  • Renewable Feedstock: Derived from pine trees, these solvents are bio-based and contribute to a more sustainable chemical industry.

  • Biodegradability: Terpene-based solvents are generally biodegradable, reducing their long-term environmental impact.

  • High Boiling Point: Their high boiling points allow for a wider range of reaction temperatures and can facilitate product purification through distillation of lower-boiling products.

  • Potential for Recyclability: Due to their thermal stability and distinct physical properties, these solvents can often be recovered and reused, further enhancing the green credentials of a process.

  • Unique Reactivity: In some cases, the solvent can participate in or influence the reaction pathway, leading to novel selectivities.

3. Considerations and Limitations:

  • Oxidation and Isomerization: The presence of double bonds in α-pinene and the tertiary alcohol in α-terpineol can lead to oxidation or acid-catalyzed isomerization under certain reaction conditions. Careful selection of catalysts and reaction conditions is crucial.

  • Cost and Availability: While derived from a renewable source, the cost and large-scale availability of high-purity terpene solvents may be a consideration compared to some bulk petrochemical solvents.

  • Odor: Pine-derived solvents have a characteristic strong odor which may require appropriate ventilation and handling procedures.

Experimental Protocols

The following protocols are based on available literature and are intended to serve as a starting point for researchers. Optimization of reaction conditions is recommended for specific substrates and desired outcomes.

Protocol 1: Epoxidation of α-Pinene using α-Pinene as a Green Solvent

This protocol describes the use of α-pinene itself as the reaction medium for its own epoxidation, a strategy that simplifies the reaction setup and workup by eliminating the need for an additional solvent.

Reaction: α-Pinene → α-Pinene oxide

Materials:

  • α-Pinene (reactant and solvent)

  • Hydrogen peroxide (30% aqueous solution)

  • Tungsten-based polyoxometalate catalyst (e.g., Na₂WO₄·2H₂O)

  • Phase-transfer catalyst (e.g., Adogen 464®)

  • Sulfuric acid (concentrated)

Procedure:

  • To a jacketed 150 mL flask equipped with a magnetic stirrer and a condenser, add α-pinene (e.g., 5 molar equivalents relative to the limiting reagent, H₂O₂) and the phase-transfer catalyst (e.g., 1 g).

  • Add the tungsten-based catalyst (e.g., 0.012 M final concentration) and sulfuric acid (to achieve a desired acidic pH, e.g., ~1).

  • Heat the mixture to the desired reaction temperature (e.g., 50 °C) with vigorous stirring (e.g., 1250 rpm).

  • Slowly add the hydrogen peroxide solution (e.g., 1.25 M final concentration) dropwise to control the exothermic reaction.

  • Monitor the reaction progress by GC analysis. The reaction is typically complete within 20-60 minutes.

  • Upon completion, cool the reaction mixture to room temperature.

  • Wash the organic phase with a saturated aqueous solution of sodium sulfite to quench any remaining peroxides, followed by a wash with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and remove the excess α-pinene under reduced pressure to obtain the crude α-pinene oxide.

  • Purify the product by vacuum distillation.

Table 2: Quantitative Data for Epoxidation of α-Pinene

SolventTemperature (°C)Reaction Time (min)α-Pinene Conversion (%)α-Pinene Oxide Yield (%)Reference
α-Pinene (as solvent)5020>9593[1]
1,2-Dichloroethane501205855[1]
Toluene5012040-[1]
p-Cymene5012024-[1]
Acetonitrile50120120[1]

Note: The yield of α-pinene oxide improves significantly when α-pinene is used in a higher molar ratio, effectively acting as the solvent.[1]

Visualizations

Logical Workflow for Green Solvent Selection

The selection of a green solvent is a critical step in designing sustainable chemical processes. The following diagram illustrates a general workflow for this selection process.

Green_Solvent_Selection A Define Reaction Requirements (Temperature, Polarity, Reactant Solubility) B Screen Potential Green Solvents (Bio-derived, Low Toxicity, Biodegradable) A->B C Evaluate Physicochemical Properties (Boiling Point, Flash Point, Viscosity) B->C D Assess Performance in Reaction (Yield, Selectivity, Reaction Time) C->D E Investigate Solvent Recyclability (Distillation, Extraction) D->E G Select Optimal Green Solvent D->G F Life Cycle Assessment (LCA) (Energy Consumption, Environmental Impact) E->F F->G

Caption: A stepwise workflow for the rational selection of a green solvent in organic synthesis.

Experimental Workflow for a Generic Organic Reaction in a Terpene-Based Solvent

This diagram outlines the typical experimental steps involved when performing an organic reaction using a terpene-based solvent like α-pinene or α-terpineol.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_recycling Solvent Recycling A Charge Reactor with Reactants and Terpene Solvent B Add Catalyst and/or Reagents A->B C Heat to Desired Temperature under Inert Atmosphere B->C D Monitor Reaction Progress (TLC, GC, LC-MS) C->D E Quench Reaction and Perform Aqueous Work-up D->E F Separate Organic Layer E->F G Dry and Concentrate Organic Phase F->G H Purify Product (Chromatography, Distillation, Crystallization) G->H I Recover Terpene Solvent from Concentrated Mixture G->I J Purify Recovered Solvent (e.g., Distillation) I->J K Reuse Solvent in Subsequent Reactions J->K

Caption: A typical experimental workflow for organic synthesis in a terpene-based solvent.

Disclaimer: The provided protocols are for informational purposes only and should be adapted and optimized for specific experimental conditions. All laboratory work should be conducted with appropriate safety precautions. The use of this compound-derived solvents in a broad range of organic reactions is an emerging area of research, and the availability of detailed protocols is currently limited. The information presented here is based on the most relevant scientific literature found to date.

References

Application Notes and Protocols for the Extraction and Purification of Pinol from Essential Oils

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pinol, a bicyclic monoterpene ether, is a component of various essential oils, notably from pine species. It is recognized for its potential therapeutic properties, including anti-inflammatory and antioxidant effects. The effective extraction and purification of this compound are critical for its study and application in research and drug development. These application notes provide detailed protocols for the extraction of essential oils rich in this compound and subsequent purification of the target compound.

Data Presentation: Purity and Yield at Various Stages

The following table summarizes the expected yield and purity of this compound through a multi-step extraction and purification process, starting from the needles of Pinus sylvestris. These values are representative and may vary depending on the specific plant material, equipment, and operating conditions.

Stage of ProcessDescriptionYield (w/w of initial material)This compound Purity (%)Key Components Removed
Crude Essential Oil Following steam distillation of pine needles.0.5 - 1.0%5 - 15%Water, non-volatile compounds
Fractional Distillation Post-initial separation of the crude essential oil.0.2 - 0.4%60 - 75%Lower and higher boiling point terpenes
Preparative GC Final purification step.0.1 - 0.2%> 98%Isomers and closely boiling impurities

Experimental Protocols

Extraction of Essential Oil by Steam Distillation

Objective: To extract the crude essential oil containing this compound from pine needles. Steam distillation is a common and efficient method for extracting volatile compounds from plant materials.[1][2][3]

Materials and Equipment:

  • Fresh pine needles (Pinus sylvestris or other suitable species)

  • Steam distillation apparatus (still, condenser, separator)

  • Heating mantle

  • Distilled water

  • Sodium chloride (optional, to help break emulsions)

  • Separatory funnel

  • Anhydrous sodium sulfate

Protocol:

  • Preparation of Plant Material: Coarsely chop the fresh pine needles to increase the surface area for more efficient oil extraction.

  • Apparatus Setup: Assemble the steam distillation unit. The biomass flask should be filled with the chopped pine needles, and the boiling flask with distilled water.

  • Distillation: Heat the water in the boiling flask to generate steam. The steam will pass through the pine needles, vaporizing the volatile essential oils.

  • Condensation: The steam and essential oil vapor mixture travels to the condenser, where it is cooled and condenses back into a liquid.

  • Separation: The condensate, a mixture of essential oil and hydrosol (floral water), is collected in a separator. The essential oil, being less dense, will form a layer on top of the hydrosol.

  • Collection: Carefully separate the essential oil layer using a separatory funnel.

  • Drying: Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water.

  • Storage: Store the crude essential oil in a sealed, dark glass vial at 4°C.

Purification of this compound by Fractional Distillation

Objective: To enrich the this compound content of the crude essential oil by separating components based on their boiling points.

Materials and Equipment:

  • Crude pine essential oil

  • Fractional distillation apparatus (round-bottom flask, fractionating column, condenser, receiving flasks)

  • Heating mantle with a stirrer

  • Vacuum pump (for vacuum fractional distillation)

  • Manometer

Protocol:

  • Apparatus Setup: Assemble the fractional distillation apparatus. It is crucial to ensure all glass joints are properly sealed, especially if performing vacuum distillation.

  • Charging the Still: Place the crude essential oil into the round-bottom flask.

  • Distillation:

    • For atmospheric distillation, gradually heat the flask. The vapor will rise through the fractionating column.

    • For vacuum distillation, first, reduce the pressure in the system to the desired level and then begin heating. This is preferred for terpenes to prevent thermal degradation.

  • Fraction Collection: Collect the distillate in fractions based on the temperature at the head of the column. Monitor the temperature closely; a stable temperature indicates that a pure component is distilling. This compound has a boiling point of approximately 195°C at atmospheric pressure.

  • Analysis: Analyze each fraction using Gas Chromatography-Flame Ionization Detection (GC-FID) to determine the this compound content.

  • Pooling: Combine the fractions with the highest this compound concentration.

High-Purity this compound Isolation by Preparative Gas Chromatography (GC)

Objective: To achieve high-purity this compound by separating it from remaining impurities and isomers.

Materials and Equipment:

  • This compound-enriched fraction from fractional distillation

  • Preparative gas chromatograph with a suitable column (e.g., a non-polar or semi-polar capillary column)

  • Fraction collector

  • Helium or other suitable carrier gas

  • Syringe for injection

Protocol:

  • Instrument Setup: Install a preparative-scale column in the GC. Optimize the temperature program, carrier gas flow rate, and injection volume for the best separation of this compound from other components in the enriched fraction.

  • Injection: Inject a small volume of the this compound-enriched fraction into the GC.

  • Separation and Collection: As the components elute from the column, they are detected. The fraction collector is timed to collect the peak corresponding to this compound. This process is repeated in multiple injections to accumulate a sufficient quantity of pure this compound.

  • Purity Analysis: Analyze the collected this compound fraction using an analytical GC-FID or GC-MS to confirm its purity.

  • Storage: Store the purified this compound in a sealed, dark glass vial at 4°C.

Visualizations

Experimental Workflow for this compound Extraction and Purification

G cluster_extraction Extraction cluster_purification Purification cluster_qc Quality Control pine_needles Pine Needles steam_distillation Steam Distillation pine_needles->steam_distillation crude_oil Crude Essential Oil steam_distillation->crude_oil fractional_distillation Fractional Distillation crude_oil->fractional_distillation enriched_fraction This compound-Enriched Fraction fractional_distillation->enriched_fraction prep_gc Preparative GC enriched_fraction->prep_gc gc_fid_1 GC-FID Analysis enriched_fraction->gc_fid_1 pure_this compound >98% Pure this compound prep_gc->pure_this compound gc_fid_2 GC-FID Analysis pure_this compound->gc_fid_2 gc_ms GC-MS Confirmation pure_this compound->gc_ms

Caption: Workflow for this compound extraction and purification.

Anti-inflammatory Signaling Pathway of α-Pinene

α-Pinene, a compound structurally related to this compound and often found with it in pine essential oils, has been shown to exhibit anti-inflammatory effects by suppressing the MAPKs and NF-κB pathways in macrophages.[1][4][5]

G cluster_stimulus Inflammatory Stimulus cluster_pathways Signaling Pathways cluster_response Inflammatory Response cluster_inhibition Inhibition by α-Pinene LPS LPS MAPKs MAPKs Activation LPS->MAPKs NFkB NF-κB Activation LPS->NFkB Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) MAPKs->Cytokines NFkB->Cytokines iNOS_COX2 iNOS and COX-2 Expression NFkB->iNOS_COX2 alpha_pinene α-Pinene alpha_pinene->MAPKs Inhibits alpha_pinene->NFkB Inhibits

Caption: Anti-inflammatory action of α-pinene.

References

Pinol: A Versatile Bio-based Precursor for Fine Chemical and Fragrance Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Pinol, a bicyclic monoterpene ether, is a valuable bio-renewable starting material for the synthesis of a variety of fine chemicals and fragrances. Derived from pine trees, this compound offers a sustainable alternative to petrochemical-based feedstocks. Its unique strained ring system and inherent chirality make it an attractive chiral synthon for asymmetric synthesis. These application notes provide an overview of the key chemical transformations of this compound and detailed protocols for the synthesis of high-value products such as sobrerol, terpineol, camphor, and linalool.

Key Transformations and Applications

This compound can undergo a range of chemical transformations, including hydration, oxidation, and rearrangement, to yield a diverse array of commercially valuable products. The primary application of these products lies in the fragrance, flavor, and pharmaceutical industries.

1. Acid-Catalyzed Hydration to Sobrerol: this compound can be readily hydrated in the presence of an acid catalyst to produce sobrerol (also known as this compound hydrate), a diol with mucolytic properties. Sobrerol is used as an expectorant in pharmaceutical formulations.

2. Rearrangement to Terpineol: Acid-catalyzed rearrangement of this compound can lead to the formation of α-terpineol, a valuable fragrance ingredient with a pleasant lilac-like odor. Terpineol is widely used in perfumes, cosmetics, and household products.

3. Synthesis of Camphor: While not a direct conversion, this compound is a key intermediate in the synthesis of camphor from α-pinene. The pathway involves the formation of an isobornyl intermediate which is then oxidized to camphor, a compound with applications in fragrances, plasticizers, and traditional medicine.

4. Synthesis of Linalool: Linalool, a widely used fragrance chemical with a floral, woody scent, can be synthesized from α-pinene, a precursor to this compound. The synthesis involves hydrogenation of α-pinene to pinane, followed by oxidation and pyrolysis.

Data Presentation: Quantitative Analysis of Key Syntheses

The following tables summarize the quantitative data for the synthesis of key fine chemicals and fragrances from this compound precursors.

Table 1: Synthesis of Sobrerol from α-Pinene Oxide (a this compound Precursor)

CatalystSolventTemperature (°C)Time (h)pHYield (%)Reference
Carbon DioxideWater35 -> 100-3.5~100[1]
Carbon DioxideWater36 -> 72-3.9High[1]

Table 2: Synthesis of α-Terpineol from α-Pinene

CatalystCo-catalyst/SolventTemperature (°C)Time (h)Conversion (%)Selectivity (%)Reference
Chloroacetic AcidWater7048867[2]
α-Hydroxy AcidsAcetic Acid, Phosphoric Acid7012-159648.1[3]
Sulfuric Acid-----[4]

Experimental Protocols

Protocol 1: Synthesis of Sobrerol from α-Pinene Oxide

This protocol is adapted from a patented method for the industrial production of sobrerol.[1]

Materials:

  • α-Pinene oxide

  • Deionized water

  • Carbon dioxide (gas)

  • Petroleum ether

  • Reaction vessel with stirrer and temperature control

Procedure:

  • Charge the reaction vessel with deionized water.

  • Bubble carbon dioxide gas through the water until a pH of approximately 3.5 is reached.

  • Heat the acidic water to 35-36°C.

  • Rapidly add α-pinene oxide to the stirred solution. An exothermic reaction will cause the temperature to rise.

  • Control the temperature, allowing it to rise to 72-100°C, at which point sobrerol will begin to crystallize.

  • Once crystallization begins, cool the reaction mixture to 15°C to maximize product precipitation.

  • Collect the crystalline sobrerol by filtration or centrifugation.

  • Wash the collected product with a small amount of petroleum ether to remove any unreacted starting material.

  • Dry the purified sobrerol.

Protocol 2: Synthesis of α-Terpineol from α-Pinene

This protocol is based on a laboratory-scale synthesis using chloroacetic acid as the catalyst.[2]

Materials:

  • α-Pinene

  • Chloroacetic acid

  • Water

  • Ethyl acetate

  • 20% Potassium carbonate solution

  • Stirred flask with heating capabilities

Procedure:

  • To a flask, add α-pinene and water.

  • Heat the mixture to 70°C with stirring.

  • Add chloroacetic acid to the heated mixture.

  • Maintain the reaction at 70°C for 4 hours, monitoring the progress by thin-layer chromatography.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer with a 20% potassium carbonate solution to neutralize the acid catalyst.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain crude α-terpineol.

  • Purify the product by fractional distillation.

Protocol 3: Synthesis of Camphor from Isoborneol (derived from α-Pinene)

This protocol utilizes a safer oxidizing agent, sodium hypochlorite, as an alternative to chromium-based reagents.[5]

Materials:

  • Isoborneol

  • Sodium hypochlorite solution (bleach)

  • Glacial acetic acid

  • Stirring apparatus

  • Sublimation apparatus

Procedure:

  • Dissolve isoborneol in glacial acetic acid in a reaction flask.

  • Cool the solution in an ice bath.

  • Slowly add sodium hypochlorite solution to the stirred mixture, maintaining the temperature below 50°C.

  • After the addition is complete, continue stirring for a period to ensure complete oxidation.

  • Quench the reaction by adding a reducing agent (e.g., sodium bisulfite) to destroy any excess oxidant.

  • Extract the crude camphor with a suitable organic solvent (e.g., diethyl ether).

  • Wash the organic extract with water and brine, then dry over anhydrous magnesium sulfate.

  • Remove the solvent to yield crude camphor.

  • Purify the camphor by sublimation.

Visualizations

Synthesis_of_Sobrerol This compound This compound Sobrerol Sobrerol This compound->Sobrerol Hydration H2O H₂O H_plus H⁺ (Acid Catalyst) Synthesis_of_Terpineol This compound This compound Carbocation Carbocation Intermediate This compound->Carbocation Protonation & Ring Opening H_plus H⁺ (Acid Catalyst) Terpineol α-Terpineol Carbocation->Terpineol Rearrangement & Deprotonation Synthesis_of_Camphor alpha_Pinene α-Pinene Pinol_intermediate This compound (as intermediate) alpha_Pinene->Pinol_intermediate Epoxidation/ Rearrangement Isobornyl_ester Isobornyl Ester Pinol_intermediate->Isobornyl_ester Wagner-Meerwein Rearrangement Isoborneol Isoborneol Isobornyl_ester->Isoborneol Hydrolysis Camphor Camphor Isoborneol->Camphor Oxidation Oxidizing_agent [O]

References

Application Notes and Protocols: Enantioselective Synthesis of Pinol Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pinol, a bicyclic monoterpene ether, exists as two enantiomers, (+)-pinol and (-)-pinol. These isomers are of significant interest in the fields of fragrance, flavor, and pharmaceuticals due to their distinct biological and olfactory properties. The development of stereoselective synthetic routes to access enantiomerically pure this compound isomers is crucial for elucidating their specific activities and for their potential application in various industries. This document outlines key techniques and methodologies for the enantioselective synthesis of this compound isomers, with a focus on catalytic asymmetric cyclization reactions. While specific detailed protocols for the enantioselective synthesis of this compound are not abundantly available in publicly accessible literature, this document provides a composite of established principles in asymmetric catalysis that can be applied to this synthetic challenge. The primary strategy involves the intramolecular cyclization of achiral precursors, such as myrcene or derivatives of geraniol and linalool, using chiral catalysts.

Key Synthetic Strategies

The most promising approach for the enantioselective synthesis of this compound is the asymmetric intramolecular hydroxymethylation-cyclization of β-myrcene. This transformation can theoretically be catalyzed by chiral Lewis acids or Brønsted acids, which can activate the alkene moiety and control the stereochemical outcome of the cyclization.

Catalytic Systems

Several classes of chiral catalysts have shown promise in analogous enantioselective cyclization reactions and could be adapted for this compound synthesis:

  • Chiral Brønsted Acids: Catalysts derived from BINOL (1,1'-bi-2-naphthol) are powerful tools in asymmetric synthesis. Chiral phosphoric acids, in particular, can protonate a substrate and create a chiral ion pair, guiding the conformation of the substrate during the key bond-forming step.

  • Chiral Lewis Acids: Metal complexes with chiral ligands can coordinate to the substrate and activate it for nucleophilic attack, while the chiral environment of the ligand dictates the stereoselectivity. Complexes of titanium, copper, and tin with ligands derived from tartaric acid, amino acids, or chiral binaphthyl systems are commonly employed.

  • Organocatalysts: Small organic molecules, such as chiral amines or thioureas, can catalyze reactions through the formation of chiral intermediates like iminium or enamine ions. These have been successfully used in a variety of enantioselective transformations.

Experimental Protocols (Generalized)

The following protocols are generalized based on common practices in asymmetric catalysis and should be optimized for the specific synthesis of this compound isomers.

Protocol 1: Chiral Brønsted Acid-Catalyzed Enantioselective Cyclization of a Myrcene Derivative

This protocol describes a hypothetical enantioselective synthesis of a this compound precursor via intramolecular cyclization of a suitably functionalized myrcene derivative using a chiral phosphoric acid catalyst.

Materials:

  • Myrcene-derived substrate (e.g., an allylic alcohol or silyl ether)

  • Chiral Phosphoric Acid Catalyst (e.g., (R)-TRIP or a derivative)

  • Anhydrous, non-polar solvent (e.g., toluene, dichloromethane)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for anhydrous reactions

  • Chromatography supplies for purification (silica gel, solvents)

Procedure:

  • Catalyst Preparation: The chiral phosphoric acid catalyst is either commercially available or can be synthesized from the corresponding chiral BINOL derivative. Ensure the catalyst is dry and handled under an inert atmosphere.

  • Reaction Setup: A flame-dried, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere is charged with the chiral phosphoric acid catalyst (1-10 mol%).

  • Anhydrous solvent is added to dissolve the catalyst. The solution is typically cooled to a temperature between -78 °C and room temperature to enhance enantioselectivity.

  • Substrate Addition: The myrcene-derived substrate, dissolved in the same anhydrous solvent, is added dropwise to the catalyst solution over a period of 30-60 minutes.

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

  • Quenching and Workup: Upon completion, the reaction is quenched by the addition of a mild base (e.g., a saturated aqueous solution of sodium bicarbonate or triethylamine). The organic layer is separated, and the aqueous layer is extracted with an appropriate organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to yield the enantiomerically enriched this compound derivative.

  • Characterization: The structure of the product is confirmed by NMR spectroscopy and mass spectrometry. The enantiomeric excess (ee) is determined by chiral HPLC or GC analysis.

Data Presentation

The following table summarizes hypothetical quantitative data for the enantioselective synthesis of a this compound isomer based on the generalized protocol. This data is for illustrative purposes to demonstrate how results would be presented and is not derived from a specific published synthesis of this compound.

EntryCatalyst (mol%)SubstrateSolventTemp (°C)Time (h)Yield (%)ee (%)
1(R)-TRIP (5)Myrcene Allylic AlcoholToluene-20247588 (R)
2Chiral Ti-TADDOL (10)Myrcene Silyl EtherCH₂Cl₂-78486292 (S)
3(S)-Proline (20)Myrcene AldehydeDMSO25725575 (S)

Visualizations

Catalytic Cycle for Chiral Brønsted Acid-Catalyzed Cyclization

Catalytic_Cycle Catalyst Chiral Brønsted Acid (CPA-H) Intermediate1 Protonated Substrate-CPA Complex Catalyst->Intermediate1 Substrate Myrcene Derivative Substrate->Intermediate1 Protonation TransitionState Stereocontrolled Cyclization Intermediate1->TransitionState Intermediate2 Cyclized Product-CPA Complex TransitionState->Intermediate2 Intermediate2->Catalyst Regeneration Product Enantiomerically Enriched this compound Derivative Intermediate2->Product Deprotonation Workflow start Start prep Prepare Anhydrous Reaction Setup start->prep add_cat Add Chiral Catalyst and Solvent prep->add_cat cool Cool Reaction Mixture add_cat->cool add_sub Add Myrcene Derivative cool->add_sub react Monitor Reaction add_sub->react quench Quench Reaction react->quench workup Aqueous Workup and Extraction quench->workup purify Column Chromatography workup->purify analyze Characterization and ee Determination purify->analyze end End analyze->end

Application Notes & Protocols for the Formulation of Pinol in Controlled Release Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pinol, a bicyclic monoterpene found in various essential oils, has garnered significant interest for its potential therapeutic applications, including anti-inflammatory, antimicrobial, and analgesic properties. However, its high volatility, poor water solubility, and potential for rapid metabolism can limit its bioavailability and therapeutic efficacy. Controlled release formulations offer a promising strategy to overcome these limitations by protecting this compound from degradation, prolonging its release, and enabling targeted delivery.

These application notes provide a comprehensive overview of formulating this compound into controlled release systems, with a focus on nanoformulations such as nanoemulsions and nanostructured lipid carriers (NLCs). Detailed protocols for formulation, characterization, and in vitro release studies are provided to guide researchers in the development of effective this compound delivery systems.

Formulation Strategies for Controlled Release of this compound

The encapsulation of this compound into nanocarriers can enhance its stability, solubility, and bioavailability. Two promising approaches are the formulation of this compound into nanoemulsions and nanostructured lipid carriers.

  • Nanoemulsions: These are oil-in-water or water-in-oil emulsions with droplet sizes typically in the range of 20-200 nm. They offer high surface area, good stability, and the ability to encapsulate lipophilic compounds like this compound.

  • Nanostructured Lipid Carriers (NLCs): NLCs are a second generation of lipid nanoparticles composed of a blend of solid and liquid lipids. This unstructured solid matrix provides more space for drug loading and can prevent drug expulsion during storage, offering improved loading capacity and release control compared to solid lipid nanoparticles (SLNs).

Quantitative Data Summary

The following tables summarize hypothetical, yet realistic, quantitative data for the formulation and characterization of this compound-loaded nanocarriers, based on findings for structurally similar monoterpenes like eucalyptol.[1][2]

Table 1: Physicochemical Properties of this compound-Loaded Nanoformulations

Formulation IDNanocarrier TypeThis compound Conc. (mg/mL)Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)Drug Loading Capacity (%)
PN-NE-01Nanoemulsion5125.8 ± 3.10.21 ± 0.02-15.4 ± 1.278.2 ± 2.53.9 ± 0.1
PN-NE-02Nanoemulsion10148.2 ± 4.50.28 ± 0.03-12.8 ± 1.575.6 ± 3.17.0 ± 0.3
PN-NLC-01NLC575.3 ± 2.80.26 ± 0.01-25.7 ± 2.191.5 ± 1.84.8 ± 0.2
PN-NLC-02NLC1089.6 ± 3.90.31 ± 0.02-22.1 ± 1.988.9 ± 2.39.0 ± 0.4

Table 2: In Vitro Release Kinetics of this compound from Nanoformulations

Formulation IDTime (h)Cumulative Release (%)Release Model (Best Fit)Release Exponent (n)
PN-NE-01225.4 ± 2.1Higuchi0.985-
865.8 ± 3.5
2485.1 ± 4.2
PN-NLC-01215.2 ± 1.8Korsmeyer-Peppas0.9920.65
848.7 ± 2.9
2472.3 ± 3.8

Experimental Protocols

Protocol 1: Formulation of this compound-Loaded Nanoemulsion (PN-NE)

This protocol describes the preparation of a this compound-loaded nanoemulsion using a high-shear homogenization technique.[3]

Materials:

  • This compound

  • Medium-chain triglycerides (MCT) oil

  • Tween 80

  • Span 80

  • Deionized water

Procedure:

  • Oil Phase Preparation: Dissolve this compound in MCT oil at the desired concentration (e.g., 5 or 10 mg/mL). Add Span 80 to the oil phase and mix thoroughly.

  • Aqueous Phase Preparation: Disperse Tween 80 in deionized water.

  • Emulsification: Gradually add the oil phase to the aqueous phase under continuous stirring with a magnetic stirrer.

  • Homogenization: Subject the coarse emulsion to high-shear homogenization at 10,000 rpm for 15 minutes to reduce the droplet size.

  • Characterization: Characterize the resulting nanoemulsion for particle size, PDI, zeta potential, encapsulation efficiency, and drug loading.

Protocol 2: Formulation of this compound-Loaded Nanostructured Lipid Carriers (PN-NLC)

This protocol details the preparation of this compound-loaded NLCs using a high-pressure homogenization method.[1]

Materials:

  • This compound

  • Solid lipid (e.g., glyceryl monostearate)

  • Liquid lipid (e.g., oleic acid)

  • Poloxamer 188

  • Deionized water

Procedure:

  • Lipid Phase Preparation: Melt the solid lipid and liquid lipid together at a temperature approximately 10°C above the melting point of the solid lipid. Dissolve this compound in the molten lipid mixture.

  • Aqueous Phase Preparation: Dissolve Poloxamer 188 in deionized water and heat to the same temperature as the lipid phase.

  • Pre-emulsification: Add the hot aqueous phase to the molten lipid phase and homogenize using a high-shear homogenizer at 10,000 rpm for 10 minutes to form a pre-emulsion.

  • High-Pressure Homogenization: Pass the hot pre-emulsion through a high-pressure homogenizer for 5 cycles at 800 bar.

  • Cooling and NLC Formation: Cool the resulting nanoemulsion in an ice bath to allow for the recrystallization of the lipid matrix and the formation of NLCs.

  • Characterization: Analyze the NLC dispersion for particle size, PDI, zeta potential, encapsulation efficiency, and drug loading.

Protocol 3: Characterization of this compound Nanoformulations

1. Particle Size, Polydispersity Index (PDI), and Zeta Potential:

  • Technique: Dynamic Light Scattering (DLS)

  • Procedure: Dilute the nanoformulation with deionized water to an appropriate concentration. Analyze the sample using a Zetasizer to determine the average particle size, PDI, and surface charge (zeta potential).

2. Encapsulation Efficiency (EE) and Drug Loading (DL):

  • Technique: Ultracentrifugation

  • Procedure:

    • Centrifuge a known amount of the nanoformulation at high speed (e.g., 15,000 rpm) for 30 minutes to separate the encapsulated this compound from the free drug in the supernatant.

    • Quantify the amount of free this compound in the supernatant using a suitable analytical method such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

    • Calculate EE and DL using the following formulas:

      • EE (%) = [(Total this compound - Free this compound) / Total this compound] x 100

      • DL (%) = [(Total this compound - Free this compound) / Total weight of Nanoparticles] x 100

3. Morphological Characterization:

  • Technique: Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM)

  • Procedure: Prepare a diluted sample of the nanoformulation on a carbon-coated copper grid (for TEM) or a stub (for SEM). After drying, visualize the morphology and size of the nanoparticles under the microscope.

Protocol 4: In Vitro Drug Release Study

Technique: Dialysis Bag Method

Procedure:

  • Place a known volume of the this compound nanoformulation into a dialysis bag with a suitable molecular weight cut-off.

  • Suspend the dialysis bag in a release medium (e.g., phosphate-buffered saline, pH 7.4) maintained at 37°C with constant stirring.

  • At predetermined time intervals, withdraw aliquots of the release medium and replace with an equal volume of fresh medium to maintain sink conditions.

  • Quantify the concentration of this compound in the collected samples using a validated analytical method (e.g., HPLC).

  • Calculate the cumulative percentage of drug released over time.

  • Analyze the release data using various kinetic models (e.g., Zero-order, First-order, Higuchi, Korsmeyer-Peppas) to determine the release mechanism.

Visualizations

Signaling Pathways

This compound and related monoterpenes are thought to exert their anti-inflammatory effects by modulating key signaling pathways. The following diagram illustrates a plausible mechanism of action.

pinol_signaling_pathway cluster_nucleus Gene Transcription This compound This compound CellMembrane IKK IKK This compound->IKK MAPK MAPK (p38, ERK) This compound->MAPK PI3K PI3K This compound->PI3K TLR4 TLR4 TLR4->IKK LPS TLR4->MAPK TLR4->PI3K IkB IκBα IKK->IkB Inhibits Phosphorylation NFkB NF-κB IkB->NFkB Nucleus Nucleus NFkB->Nucleus ProInflammatory Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->ProInflammatory AP1 AP-1 MAPK->AP1 AP1->Nucleus Akt Akt PI3K->Akt experimental_workflow Formulation Nanoformulation (Nanoemulsion or NLC) Charac Physicochemical Characterization Formulation->Charac Release In Vitro Release Study (Dialysis Method) Formulation->Release Size Particle Size & PDI (DLS) Charac->Size Zeta Zeta Potential (DLS) Charac->Zeta Morph Morphology (TEM/SEM) Charac->Morph EE_DL EE & DL (Ultracentrifugation) Charac->EE_DL Kinetics Release Kinetics Analysis Release->Kinetics

References

Application of Pinol in the Development of Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for utilizing pinol and its derivatives, primarily focusing on α-pinene as a representative compound, in the development of novel antimicrobial agents. The information presented herein is intended to guide researchers in evaluating the antimicrobial efficacy of this compound, understanding its mechanisms of action, and exploring its synergistic potential with existing antibiotics.

Introduction

This compound, a monoterpene found in the essential oils of various pine species, has demonstrated significant antimicrobial properties against a broad spectrum of bacteria and fungi. Its lipophilic nature allows it to interact with microbial cell membranes, leading to disruption of cellular integrity and function. Furthermore, studies have indicated that this compound can act synergistically with conventional antibiotics, potentially reducing the required therapeutic doses and combating the development of drug resistance. This document outlines the key antimicrobial activities of this compound, provides detailed protocols for its evaluation, and illustrates its known mechanisms of action.

Antimicrobial Activity of α-Pinene

The antimicrobial efficacy of α-pinene has been quantified against various microorganisms. The Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a key parameter in these assessments.

Quantitative Data Summary

The following tables summarize the reported MIC values for α-pinene against a selection of pathogenic bacteria and fungi.

Table 1: Minimum Inhibitory Concentration (MIC) of α-Pinene against Bacteria

Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus420 - 4150[1][2]
Staphylococcus epidermidis5 (as µL/mL)[1]
Streptococcus pyogenes5 (as µL/mL)[1]
Streptococcus pneumoniae5 (as µL/mL)[1]
Escherichia coli686[1]
Salmonella enterica686[1]
Methicillin-resistant Staphylococcus aureus (MRSA)4150[2]

Table 2: Minimum Inhibitory Concentration (MIC) of α-Pinene against Fungi

Fungal StrainMIC (µg/mL)Reference
Candida albicans117 - 4150[2]
Cryptococcus neoformans117[2]
Rhizopus oryzae390[3]

Synergistic Antimicrobial Effects

α-Pinene has been shown to enhance the efficacy of conventional antibiotics when used in combination. This synergistic activity can lead to a significant reduction in the MIC of the antibiotic, offering a promising strategy to overcome antibiotic resistance.

Table 3: Synergistic Activity of (+)-α-Pinene with Ciprofloxacin against MRSA

CompoundMIC alone (µg/mL)MIC in combination (µg/mL)Fold Reduction in MICReference
(+)-α-Pinene415010374[2]
Ciprofloxacin-0.003-[2]

Mechanisms of Antimicrobial Action

The primary antimicrobial mechanism of this compound (α-pinene) involves the disruption of the microbial cell membrane. Its lipophilic nature facilitates its insertion into the lipid bilayer, altering membrane fluidity and permeability. This leads to the leakage of intracellular components and ultimately cell death. Additionally, α-pinene has been shown to inhibit the activity of microbial enzymes such as phospholipase and esterase. There is also emerging evidence suggesting that it may modulate host inflammatory responses through pathways like NF-κB, which could be relevant in the context of infection.

antimicrobial_mechanism cluster_this compound This compound (α-Pinene) cluster_cell Microbial Cell cluster_effects Cellular Effects This compound This compound (α-Pinene) Membrane Cell Membrane This compound->Membrane Interacts with Enzymes Phospholipase & Esterase This compound->Enzymes Targets Gene Virulence & Biofilm Gene Expression This compound->Gene Influences Disruption Membrane Disruption (Increased Permeability) Membrane->Disruption Inhibition Enzyme Inhibition Enzymes->Inhibition Modulation Gene Expression Modulation Gene->Modulation Death Cell Death Disruption->Death Inhibition->Death Modulation->Death

Proposed antimicrobial mechanism of this compound (α-pinene).

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the evaluation of this compound's antimicrobial properties.

Minimum Inhibitory Concentration (MIC) Assay

This protocol describes the broth microdilution method for determining the MIC of this compound against a specific microorganism.

Materials:

  • 96-well microtiter plates

  • Bacterial or fungal culture

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • This compound stock solution (dissolved in a suitable solvent like DMSO, not exceeding 1% of the final concentration)

  • Positive control antibiotic (e.g., ciprofloxacin, fluconazole)

  • Sterile pipette tips and multichannel pipette

  • Incubator

  • Microplate reader (optional)

Procedure:

  • Prepare a serial two-fold dilution of the this compound stock solution in the broth medium directly in the 96-well plate. The typical concentration range to test is from 0.125 to 1024 µg/mL.

  • Prepare a standardized inoculum of the test microorganism to a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Include a positive control (broth with microorganism and a known antibiotic), a negative control (broth with microorganism and solvent, without this compound), and a sterility control (broth only).

  • Incubate the plate at the appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.

  • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound that shows no visible growth.

  • Optionally, the optical density (OD) can be measured using a microplate reader at 600 nm to quantify growth.

mic_workflow A Prepare serial dilutions of this compound in a 96-well plate B Add standardized microbial inoculum to each well A->B C Include positive, negative, and sterility controls B->C D Incubate at appropriate temperature and time C->D E Visually inspect for turbidity or measure OD at 600 nm D->E F Determine MIC: Lowest concentration with no growth E->F

Workflow for the Minimum Inhibitory Concentration (MIC) assay.
Checkerboard Assay for Synergistic Effects

This protocol is used to assess the synergistic interaction between this compound and a conventional antibiotic.

Materials:

  • 96-well microtiter plates

  • Bacterial culture

  • Appropriate broth medium

  • This compound stock solution

  • Antibiotic stock solution

  • Sterile pipette tips and multichannel pipette

  • Incubator

Procedure:

  • In a 96-well plate, prepare serial dilutions of the antibiotic horizontally and serial dilutions of this compound vertically. This creates a matrix of wells with varying concentrations of both agents.

  • Inoculate each well with a standardized microbial suspension (final concentration ~5 x 10^5 CFU/mL).

  • Include control wells for each agent alone, as well as a growth control (no antimicrobial agents).

  • Incubate the plate under appropriate conditions.

  • After incubation, determine the MIC of each agent alone and in combination.

  • Calculate the Fractional Inhibitory Concentration (FIC) index for each combination: FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

  • Interpret the results:

    • FIC Index ≤ 0.5: Synergy

    • 0.5 < FIC Index ≤ 4.0: Additive or indifferent

    • FIC Index > 4.0: Antagonism

checkerboard_workflow A Prepare serial dilutions of Antibiotic (horizontally) and this compound (vertically) in a 96-well plate B Inoculate all wells with a standardized microbial suspension A->B C Incubate the plate under appropriate conditions B->C D Determine the MIC of each agent alone and in combination C->D E Calculate the Fractional Inhibitory Concentration (FIC) Index D->E F Interpret the FIC Index: Synergy, Additive, or Antagonism E->F

Workflow for the Checkerboard Assay to assess synergy.
Crystal Violet Anti-Biofilm Assay

This protocol quantifies the ability of this compound to inhibit biofilm formation.

Materials:

  • 96-well flat-bottom microtiter plates

  • Bacterial culture known to form biofilms

  • Appropriate growth medium (e.g., Tryptic Soy Broth)

  • This compound stock solution

  • 0.1% Crystal Violet solution

  • 30% Acetic acid or 95% Ethanol

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Add 100 µL of bacterial culture (adjusted to an OD600 of ~0.1) and 100 µL of medium containing various concentrations of this compound to the wells of a 96-well plate.

  • Include a positive control (bacteria without this compound) and a negative control (medium only).

  • Incubate the plate at 37°C for 24-48 hours without shaking to allow biofilm formation.

  • Gently remove the planktonic cells by washing the wells twice with PBS.

  • Fix the biofilms by air-drying or with methanol for 15 minutes.

  • Stain the biofilms by adding 200 µL of 0.1% crystal violet to each well and incubate for 15 minutes at room temperature.

  • Remove the crystal violet solution and wash the wells gently with water until the wash water is clear.

  • Solubilize the bound crystal violet by adding 200 µL of 30% acetic acid or 95% ethanol to each well.

  • Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the amount of biofilm formed.

biofilm_workflow A Co-incubate microbial culture with various concentrations of this compound in a 96-well plate B Incubate to allow biofilm formation A->B C Wash to remove planktonic cells B->C D Stain the biofilm with 0.1% Crystal Violet C->D E Wash to remove excess stain D->E F Solubilize the bound stain E->F G Measure absorbance at 570 nm to quantify biofilm F->G

Workflow for the Crystal Violet Anti-Biofilm Assay.

References

Troubleshooting & Optimization

Challenges in the large-scale production of pinol

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for the large-scale production of pinol. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions that arise during the synthesis and purification of this compound, particularly when scaling up from laboratory to industrial production.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for large-scale this compound synthesis?

The most prevalent and economically viable starting material for this compound synthesis is α-pinene, which is the major component of turpentine oil. The typical synthetic route involves the epoxidation of α-pinene to α-pinene oxide, followed by the isomerization of α-pinene oxide to this compound.

Q2: What catalysts are typically used for the isomerization of α-pinene oxide to this compound?

A variety of catalysts can be employed for this isomerization, including:

  • Homogeneous Catalysts: Lewis acids such as zinc bromide (ZnBr₂) have been used, but their separation from the product mixture can be challenging on a large scale.

  • Heterogeneous Catalysts: Solid acid catalysts are often preferred for industrial applications due to their ease of separation and potential for regeneration. Examples include zeolites (e.g., Ti-MWW, Beta zeolites), titanium silicates (e.g., TS-1), and supported metal catalysts.[1][2] The choice of catalyst can significantly influence the selectivity towards this compound over other isomers like campholenic aldehyde and trans-carveol.[1]

Q3: What are the main byproducts formed during this compound synthesis?

The primary byproducts are isomers of this compound, which result from the rearrangement of the α-pinene oxide intermediate. These include campholenic aldehyde, trans-carveol, verbenol, and verbenone.[2][3] The formation of these byproducts is highly dependent on the catalyst, solvent, and reaction conditions.[1]

Q4: How can the purity of this compound be assessed?

Standard analytical techniques for determining the purity of this compound include:

  • Gas Chromatography (GC): This is a widely used method for separating and quantifying volatile compounds like this compound and its isomers.

  • High-Performance Liquid Chromatography (HPLC): HPLC can also be used for purity assessment, particularly for less volatile impurities.

  • Spectroscopic Methods: Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can be used to confirm the structure and identify impurities.

Q5: What are the key safety precautions for large-scale this compound production?

Given that the synthesis involves flammable materials and potentially hazardous catalysts, stringent safety protocols are essential. Key considerations include:

  • Personal Protective Equipment (PPE): Always use appropriate PPE, including safety goggles, gloves, and flame-retardant lab coats.[4]

  • Ventilation: Ensure adequate ventilation to prevent the buildup of flammable vapors.[5]

  • Inert Atmosphere: Reactions may need to be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and side reactions.

  • Emergency Preparedness: Have fire extinguishers, safety showers, and eyewash stations readily accessible.[4]

Troubleshooting Guides

Issue 1: Low Yield of this compound
Possible Cause Troubleshooting Step
Suboptimal Reaction Temperature Optimize the reaction temperature. Higher temperatures can sometimes favor the formation of byproducts.
Incorrect Catalyst Screen different catalysts to find one with higher selectivity for this compound. The acidity and pore structure of the catalyst are critical.[1]
Poor Quality Starting Material Ensure the α-pinene and any reagents used for epoxidation are of high purity.
Insufficient Reaction Time Monitor the reaction progress over time to determine the optimal reaction duration.
Issue 2: Low Purity of this compound (High Levels of Byproducts)
Possible Cause Troubleshooting Step
Inappropriate Catalyst Select a catalyst with high selectivity for this compound. For example, certain zeolites may favor the formation of campholenic aldehyde over this compound.[1]
Solvent Effects The polarity of the solvent can influence the reaction pathway. Experiment with different solvents to optimize selectivity.
Suboptimal Temperature Byproduct formation can be temperature-dependent. A lower temperature may favor the desired this compound product.
Inefficient Purification Optimize the purification method. Fractional distillation is commonly used, but its efficiency depends on the boiling point differences between this compound and its isomers.
Issue 3: Catalyst Deactivation
Possible Cause Troubleshooting Step
Coking Carbonaceous deposits can block active sites on the catalyst.[6] Regeneration can sometimes be achieved by controlled combustion of the coke.
Poisoning Impurities in the feedstock can poison the catalyst. Ensure high-purity starting materials.
Sintering High reaction temperatures can cause the catalyst particles to agglomerate, reducing the active surface area. Operate at the lowest effective temperature.
Leaching of Active Sites The active components of the catalyst may leach into the reaction medium. Consider using a more robust catalyst support.
Issue 4: Challenges in Scaling Up
Possible Cause Troubleshooting Step
Heat Transfer Limitations The isomerization of α-pinene oxide is often exothermic. Ensure the reactor has adequate cooling capacity to maintain the optimal temperature.[7] Poor heat transfer can lead to localized hotspots and increased byproduct formation.
Mass Transfer Limitations In heterogeneous catalysis, the rate of reaction can be limited by the diffusion of reactants to the catalyst surface. Ensure efficient mixing and agitation.
Catalyst Separation and Recovery For large-scale production, the efficient separation and recycling of the catalyst are crucial for economic viability. Consider using a fixed-bed reactor or a catalyst that is easily filtered.

Quantitative Data

The following table summarizes typical reaction conditions and outcomes for the synthesis of α-pinene oxide and its subsequent isomerization, based on laboratory-scale experiments. This data can serve as a starting point for process optimization and scale-up.

Reaction Step Catalyst Temperature (°C) Reaction Time (h) α-Pinene Conversion (mol%) Product Selectivity (mol%) Reference
α-Pinene OxidationTS-1_2 (5.42 wt% Ti)85634α-pinene oxide: 29, Verbenol: 15, Verbenone: 12[2][3]
α-Pinene OxidationTi-SBA-15120333α-pinene oxide: 28, Verbenol: 19, Verbenone: 12[8]
α-Pinene Oxide IsomerizationHierarchical Beta Zeolites140N/AN/ACampholenic aldehyde: up to 31% yield[1]

Experimental Protocols

General Protocol for the Synthesis of α-Pinene Oxide
  • Reaction Setup: A stirred tank reactor equipped with a temperature controller, reflux condenser, and an inlet for an oxidizing agent is used.

  • Charging the Reactor: The reactor is charged with α-pinene and a suitable catalyst (e.g., TS-1).

  • Reaction: The mixture is heated to the desired temperature (e.g., 85°C) with constant stirring. An oxidizing agent, such as molecular oxygen or a hydroperoxide, is then introduced.[2]

  • Monitoring: The reaction is monitored by taking samples at regular intervals and analyzing them by gas chromatography (GC).

  • Workup: Once the desired conversion is achieved, the catalyst is separated by filtration. The resulting mixture, rich in α-pinene oxide, can be purified by distillation or used directly in the next step.

General Protocol for the Isomerization of α-Pinene Oxide to this compound
  • Reaction Setup: A similar reactor setup to the epoxidation step can be used.

  • Charging the Reactor: The reactor is charged with α-pinene oxide, a suitable solvent (e.g., N,N-dimethylacetamide for polar conditions or toluene for non-polar), and the isomerization catalyst (e.g., a Beta zeolite).[1]

  • Reaction: The mixture is heated to the desired temperature (e.g., 140°C) and stirred.[1]

  • Monitoring: The reaction is monitored by GC to determine the conversion of α-pinene oxide and the selectivity towards this compound and other isomers.

  • Workup: After the reaction is complete, the catalyst is removed by filtration. The solvent is then removed under reduced pressure.

  • Purification: The crude product is purified by fractional distillation to separate this compound from byproducts.

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis cluster_epoxidation Step 1: Epoxidation of α-Pinene cluster_isomerization Step 2: Isomerization to this compound cluster_purification Step 3: Purification start α-Pinene + Catalyst process1 Heating and Stirring start->process1 process2 Introduction of Oxidizing Agent process1->process2 process3 Reaction Monitoring (GC) process2->process3 process4 Catalyst Filtration process3->process4 end1 α-Pinene Oxide (Crude) process4->end1 start2 α-Pinene Oxide + Catalyst + Solvent end1->start2 To Isomerization process5 Heating and Stirring start2->process5 process6 Reaction Monitoring (GC) process5->process6 process7 Catalyst Filtration process6->process7 process8 Solvent Removal process7->process8 end2 Crude this compound Mixture process8->end2 start3 Crude this compound Mixture end2->start3 To Purification process9 Fractional Distillation start3->process9 end3 High-Purity this compound process9->end3

Caption: A generalized experimental workflow for the synthesis of this compound from α-pinene.

troubleshooting_low_yield Troubleshooting Low this compound Yield cluster_causes Potential Causes cluster_solutions Solutions issue Low this compound Yield cause1 Suboptimal Temperature issue->cause1 cause2 Incorrect Catalyst issue->cause2 cause3 Poor Starting Material issue->cause3 cause4 Insufficient Reaction Time issue->cause4 solution1 Optimize Temperature Profile cause1->solution1 solution2 Screen Catalysts for Selectivity cause2->solution2 solution3 Verify Purity of α-Pinene cause3->solution3 solution4 Conduct Time-Course Study cause4->solution4

Caption: A decision tree for troubleshooting low yields in this compound synthesis.

References

Technical Support Center: Optimizing Pinol Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for pinol synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis of this compound.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, primarily through the acid-catalyzed hydration of α-pinene.

Q1: Why is my this compound yield consistently low, with α-terpineol being the major product?

A1: This is a common challenge as the acid-catalyzed reaction of α-pinene with water can lead to several products. The formation of α-terpineol is often kinetically and thermodynamically favored.

  • Problem: The reaction conditions are optimized for the formation of the monocyclic alcohol (α-terpineol) rather than the bicyclic ether (this compound).

  • Solution:

    • Catalyst Choice: While strong mineral acids like sulfuric acid are effective for α-pinene hydration, they can lead to a mixture of products. Consider using solid acid catalysts or Lewis acids which may offer better selectivity for the intramolecular cyclization to form this compound.

    • Reaction Temperature: Higher temperatures can favor the formation of isomerization byproducts like limonene and terpinolene. Experiment with lower reaction temperatures (e.g., 50-70°C) to potentially favor the intramolecular etherification.[1]

    • Water Content: Carefully control the stoichiometry of water. Excess water will favor the formation of diols and other hydration products over the intramolecular cyclization to this compound.

    • Reaction Time: Monitor the reaction progress over time. It's possible that this compound is an intermediate that converts to other products with prolonged reaction times.

Q2: My reaction produces a significant amount of byproducts such as limonene, camphene, and other terpenes. How can I minimize these?

A2: The formation of these byproducts is due to competing isomerization and rearrangement reactions of the carbocation intermediates.

  • Problem: The acidic conditions are promoting Wagner-Meerwein rearrangements and other isomerization pathways.

  • Solution:

    • Milder Acid Catalysts: Strong acids can promote a cascade of rearrangements. Using milder acids, such as organic acids (e.g., chloroacetic acid) or certain solid acid catalysts, can help to suppress these side reactions.[1][2][3]

    • Lower Temperature: As mentioned previously, lower reaction temperatures can reduce the rate of isomerization reactions.

    • Solvent Effects: The choice of solvent can influence the stability of the carbocation intermediates. Experimenting with different solvents may help to steer the reaction towards the desired product.

Q3: I am having difficulty separating this compound from the reaction mixture, especially from α-terpineol.

A3: The separation of this compound from α-terpineol can be challenging due to their similar boiling points and polarities.

  • Problem: Incomplete separation leads to impure this compound.

  • Solution:

    • Fractional Distillation: Careful fractional distillation under reduced pressure is the most common method for separating this compound from α-terpineol. A column with a high number of theoretical plates will be necessary.

    • Chromatography: For smaller scale purifications or to obtain very high purity this compound, column chromatography on silica gel can be effective. A non-polar eluent system will be required.

Frequently Asked Questions (FAQs)

Q1: What are the typical starting materials for this compound synthesis?

A1: The most common starting material for this compound synthesis is α-pinene, which is the major component of turpentine oil.[3] Therefore, purified α-pinene or crude turpentine can be used.

Q2: What is the general mechanism for the formation of this compound from α-pinene?

A2: The reaction proceeds via an acid-catalyzed mechanism. The acid protonates the double bond of α-pinene, leading to the formation of a tertiary carbocation. This carbocation can then be attacked by water to form α-terpineol, or it can undergo an intramolecular attack by the hydroxyl group of a hydrated intermediate to form the cyclic ether, this compound. The reaction pathway is often accompanied by Wagner-Meerwein rearrangements, leading to various terpene byproducts.

Q3: Are there any safety precautions I should take during this compound synthesis?

A3: Yes. You will be working with flammable organic compounds (α-pinene, turpentine, and this compound) and corrosive acids.

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Handle acids with extreme care and have appropriate spill kits available.

  • Be aware of the flammability of the organic compounds and avoid ignition sources.

Data Presentation

Table 1: Influence of Catalyst on α-Pinene Conversion and α-Terpineol Selectivity

Catalystα-Pinene Conversion (%)α-Terpineol Selectivity (%)Reference
Chloroacetic Acid9970[3]
Sulfuric AcidHighVariable (often with more byproducts)[1]
α-Hydroxy Acids + Phosphoric Acid9648.1[1]
Solid Acid Catalysts (e.g., zeolites)6655[4]

Note: Data primarily reflects optimization for α-terpineol synthesis, as this compound is often a minor product. Higher α-terpineol selectivity may not directly correlate with higher this compound yield.

Table 2: Effect of Reaction Temperature on α-Pinene Conversion and α-Terpineol Selectivity

Temperature (°C)α-Pinene Conversion (%)α-Terpineol Selectivity (%)NotesReference
70HighDecreases above this temperatureHigher temperatures favor isomerization to limonene and terpinolene.[1]
80HighLowerIncreased byproduct formation observed.[1]

Experimental Protocols

Key Experiment: Acid-Catalyzed Synthesis of this compound from α-Terpineol

This protocol focuses on the cyclization of α-terpineol to this compound, which can be a more selective route than the direct reaction from α-pinene.

Materials:

  • α-Terpineol

  • Anhydrous p-toluenesulfonic acid (PTSA) or another suitable acid catalyst

  • Anhydrous toluene or other suitable aprotic solvent

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask equipped with a magnetic stirrer and a reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • In a clean, dry round-bottom flask, dissolve α-terpineol in anhydrous toluene.

  • Add a catalytic amount of anhydrous p-toluenesulfonic acid to the solution.

  • Heat the reaction mixture to reflux with constant stirring.

  • Monitor the reaction progress using Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

  • Once the reaction is complete (or has reached equilibrium), cool the mixture to room temperature.

  • Transfer the reaction mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acid.

  • Wash the organic layer with brine.

  • Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent and concentrate the organic solution using a rotary evaporator.

  • Purify the crude this compound by fractional distillation under reduced pressure.

Mandatory Visualization

Pinol_Synthesis_Pathway alpha_pinene α-Pinene carbocation Tertiary Carbocation alpha_pinene->carbocation + H⁺ alpha_terpineol α-Terpineol carbocation->alpha_terpineol + H₂O - H⁺ byproducts Byproducts (Limonene, etc.) carbocation->byproducts Rearrangement h2o H₂O h_plus H⁺ This compound This compound alpha_terpineol->this compound - H₂O (Intramolecular Cyclization)

Caption: Reaction pathway for this compound synthesis from α-pinene.

Experimental_Workflow start Start: α-Pinene/α-Terpineol reaction Acid-Catalyzed Reaction start->reaction workup Aqueous Workup & Neutralization reaction->workup extraction Solvent Extraction workup->extraction drying Drying of Organic Layer extraction->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration purification Purification (Fractional Distillation) concentration->purification end End: Purified this compound purification->end

Caption: General experimental workflow for this compound synthesis.

References

Improving the yield and purity of pinol extraction

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Pinol Extraction. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize the yield and purity of this compound in your experiments.

Troubleshooting Guides

This section addresses common issues encountered during this compound extraction and purification.

Issue 1: Low this compound Yield

Q1: My this compound yield is consistently lower than expected after extraction. What are the potential causes and how can I improve it?

A1: Low this compound yield can stem from several factors, from the raw material to the extraction parameters. Here’s a systematic approach to troubleshooting:

  • Raw Material Quality: The concentration of this compound can vary significantly based on the plant source, geographical location, harvest time, and storage conditions. Ensure you are using a high-quality, appropriate plant source known for its this compound content, such as certain species of Pinus or Eucalyptus. Improperly stored plant material can lead to degradation of volatile compounds like this compound.[1][2]

  • Particle Size of Plant Material: The surface area of the plant material is critical for efficient solvent penetration. If the particles are too large, extraction will be incomplete. Conversely, if they are too fine, it can lead to compaction and poor solvent flow. Grinding the plant material to a consistent and appropriate particle size is recommended.

  • Extraction Method and Parameters: The chosen extraction method and its parameters are crucial.

    • Steam Distillation: Inefficient steam flow or temperature can lead to incomplete extraction or degradation of this compound. Ensure the steam penetrates the entire plant material bed evenly.[3]

    • Solvent Extraction: The choice of solvent and the solid-to-liquid ratio are critical. A solvent with appropriate polarity will more effectively dissolve this compound. Increasing the solvent volume can enhance extraction up to a certain point. The extraction time and temperature also need to be optimized; insufficient time will result in incomplete extraction, while excessive heat can degrade the this compound.[4][5]

    • Supercritical CO2 Extraction: The pressure, temperature, and CO2 flow rate must be optimized for this compound. The addition of a co-solvent like ethanol can improve the extraction efficiency of moderately polar compounds like this compound.[6]

  • Incomplete Condensation or Collection: During distillation methods, ensure your condenser is functioning efficiently to prevent loss of volatile this compound with the uncondensed steam. Check for any leaks in the apparatus.

Troubleshooting Flowchart for Low this compound Yield

Low_Yield_Troubleshooting start Low this compound Yield raw_material Check Raw Material (Source, Age, Storage) start->raw_material particle_size Optimize Particle Size raw_material->particle_size extraction_params Review Extraction Parameters particle_size->extraction_params steam_dist Steam Distillation: - Steam Flow - Temperature - Time extraction_params->steam_dist Steam Dist. solvent_ext Solvent Extraction: - Solvent Choice - Solid/Liquid Ratio - Temp & Time extraction_params->solvent_ext Solvent Ext. sfe Supercritical CO2: - Pressure & Temp - Co-solvent extraction_params->sfe SFE collection Check Collection System (Condenser, Leaks) steam_dist->collection solvent_ext->collection sfe->collection solution Yield Improved collection->solution

Caption: Troubleshooting logic for addressing low this compound yield.

Issue 2: Poor this compound Purity

Q2: My extracted this compound is impure. What are common impurities and how can I improve the purity?

A2: Impurities in this compound extracts are common and can include other terpenoids, plant waxes, pigments, and residual solvents. Improving purity requires post-extraction purification steps.

  • Common Impurities:

    • Other Terpenes and Terpenoids: Pine and eucalyptus oils are complex mixtures. Components with similar boiling points to this compound, such as α-pinene, β-pinene, and eucalyptol (1,8-cineole), are common impurities.

    • Plant Waxes and Pigments: These are typically less volatile but can be co-extracted, especially with solvent and supercritical CO2 extraction.

    • Residual Solvents: If using solvent extraction, traces of the solvent may remain in the final product.

    • Degradation Products: Excessive heat during extraction can lead to the formation of thermal degradation products.

  • Purification Methods:

    • Fractional Distillation: This is a highly effective method for separating liquids with close boiling points. By carefully controlling the temperature, you can selectively distill and collect the this compound fraction, leaving behind less volatile impurities and separating it from more volatile ones.[7]

    • Column Chromatography: This technique separates compounds based on their differential adsorption to a stationary phase. For this compound purification, silica gel or alumina can be used as the stationary phase, with a non-polar solvent system as the mobile phase. Less polar impurities will elute first, followed by this compound.[8][9][10][11]

    • Solvent Washing: Washing the crude extract with a non-polar solvent like hexane can help remove some lipoidal materials.[12]

Purification Workflow for Crude this compound Extract

Purification_Workflow start Crude this compound Extract solvent_removal Solvent Removal (if applicable) (Rotary Evaporation) start->solvent_removal fractional_dist Fractional Distillation solvent_removal->fractional_dist pinol_fraction Collect this compound Fraction (Monitor Temperature) fractional_dist->pinol_fraction chromatography Column Chromatography (Silica Gel) pinol_fraction->chromatography collect_fractions Collect & Analyze Fractions (TLC/GC) chromatography->collect_fractions combine_pure Combine Pure Fractions collect_fractions->combine_pure final_product High-Purity this compound combine_pure->final_product

Caption: A typical workflow for the purification of crude this compound extract.

Frequently Asked Questions (FAQs)

Extraction Methods

Q3: What are the most common methods for extracting this compound, and what are their pros and cons?

A3: The most common methods for this compound extraction are steam distillation, solvent extraction, and supercritical CO2 extraction.

Extraction Method Advantages Disadvantages
Steam Distillation - Environmentally friendly (uses water as the solvent)- Relatively low cost- Suitable for industrial-scale production- High temperatures can cause thermal degradation of this compound[8]- Can be less efficient for certain plant materials- Longer extraction times may be required
Solvent Extraction - High extraction efficiency- Can be performed at lower temperatures, reducing degradation- Good for extracting from resinous materials- Use of organic solvents raises environmental and safety concerns- Risk of residual solvent in the final product- May co-extract undesirable compounds like waxes and pigments
Supercritical CO2 (SC-CO2) Extraction - Environmentally friendly (uses non-toxic, non-flammable CO2)- High selectivity can be achieved by tuning pressure and temperature- No residual solvent in the final product- Low extraction temperatures prevent thermal degradation- High initial equipment cost- Can be complex to operate and optimize- May require a co-solvent for efficient extraction of moderately polar compounds[6]

Purity Analysis

Q4: How can I determine the purity of my this compound extract?

A4: The purity of this compound extracts is typically determined using chromatographic techniques.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the most common and powerful technique for analyzing volatile compounds like this compound. GC separates the components of the mixture, and MS provides identification based on their mass spectra. The relative peak area in the chromatogram can be used to estimate the purity.

  • High-Performance Liquid Chromatography (HPLC): HPLC can also be used for this compound quantification, particularly for less volatile extracts or when derivatization is employed. A suitable column (e.g., C18) and mobile phase must be chosen.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantitative NMR (qNMR) can provide an absolute measure of purity without the need for a reference standard for every impurity.

Analytical Method Principle Information Provided
GC-MS Separation based on volatility and polarity, followed by mass-based identification.Identification of this compound and impurities, and relative quantification.
HPLC Separation based on polarity and interaction with stationary phase.Quantification of this compound, especially in complex matrices.
qNMR Measures the nuclear magnetic resonance of atoms to provide structural and quantitative information.Absolute purity determination and structural elucidation.

Experimental Protocols

Protocol 1: Steam Distillation for this compound Extraction

  • Preparation: Weigh 100 g of dried and coarsely ground plant material (e.g., pine needles).

  • Apparatus Setup: Set up a steam distillation apparatus with a 2 L boiling flask, a sample flask, a condenser, and a collection flask (e.g., a separatory funnel).

  • Extraction: Place the plant material in the sample flask. Fill the boiling flask with distilled water and heat to generate steam. Pass the steam through the plant material. The steam will vaporize the volatile oils, including this compound.

  • Condensation: The steam and oil vapor mixture is then passed through the condenser, where it cools and liquefies.

  • Collection: Collect the condensate in the separatory funnel. The this compound-rich essential oil will form a separate layer on top of the water.

  • Separation: Allow the layers to separate completely, then drain the lower aqueous layer to isolate the essential oil.

  • Drying: Dry the collected oil over anhydrous sodium sulfate to remove any residual water.

Protocol 2: Fractional Distillation for this compound Purification

  • Apparatus Setup: Assemble a fractional distillation apparatus, including a heating mantle, a round-bottom flask, a fractionating column packed with Raschig rings or other suitable packing material, a distillation head with a thermometer, a condenser, and collection vials.

  • Sample Preparation: Place the crude this compound extract into the round-bottom flask along with a few boiling chips.

  • Distillation: Gently heat the flask. As the mixture boils, the vapor will rise through the fractionating column. The component with the lower boiling point will vaporize more readily and move up the column.

  • Fraction Collection: Monitor the temperature at the distillation head. Collect the distillate in fractions as the temperature stabilizes and then rises. The fraction that distills at the boiling point of this compound (approximately 196 °C) will be enriched in this compound.

  • Analysis: Analyze the collected fractions using GC-MS to determine their purity. Combine the fractions with the highest this compound purity.

References

Technical Support Center: Accurate Quantification of Pinol in Complex Mixtures

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the accurate quantification of pinol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to the analysis of this compound in complex mixtures.

Frequently Asked Questions (FAQs)

Q1: What is the most common analytical method for this compound quantification?

A1: The most common and robust method for the quantification of this compound in complex mixtures, such as essential oils or biological matrices, is Gas Chromatography coupled with Mass Spectrometry (GC-MS). This technique offers excellent separation of volatile compounds and highly selective and sensitive detection.

Q2: I am seeing significant variation in my calibration curve. What could be the cause?

A2: Variability in your calibration curve can stem from several sources. Ensure that your standard solutions are freshly prepared and have been stored correctly to prevent degradation. Inconsistent injection volumes, either from manual error or autosampler issues, can also lead to poor linearity. It is also crucial to use a consistent and well-maintained GC-MS system.

Q3: How can I confirm the identity of the this compound peak in my chromatogram?

A3: Peak identification should be based on two key parameters: the retention time of this compound and its mass spectrum. Comparing the retention time of your sample peak to that of a certified this compound standard is the first step. For confirmation, the mass spectrum of the peak in your sample should match the reference mass spectrum of this compound, including the presence and relative abundance of key fragment ions. The National Institute of Standards and Technology (NIST) provides a reference mass spectrum for this compound.[1]

Q4: What are matrix effects and how can they affect my this compound quantification?

A4: Matrix effects are the alteration of the analyte's signal (enhancement or suppression) due to the presence of other components in the sample matrix. In complex mixtures, co-eluting compounds can interfere with the ionization of this compound in the MS source, leading to inaccurate quantification.

Q5: How can I minimize matrix effects?

A5: Several strategies can be employed to minimize matrix effects. These include optimizing sample preparation to remove interfering compounds, using matrix-matched calibration standards (preparing your calibration standards in a blank matrix similar to your samples), or utilizing an internal standard method with a stable isotope-labeled analog of this compound if available.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the quantification of this compound by GC-MS.

Symptom Possible Cause(s) Suggested Solution(s)
Poor Peak Shape (Tailing or Fronting) 1. Active sites in the GC inlet or column.2. Column overload.3. Inappropriate injector temperature.1. Deactivate the inlet liner or use a liner with glass wool.2. Dilute the sample or reduce the injection volume.3. Optimize the injector temperature to ensure complete and rapid vaporization of this compound.
Inconsistent Retention Times 1. Fluctuations in oven temperature or carrier gas flow rate.2. Leaks in the GC system.3. Column degradation.1. Verify the stability of the oven temperature and carrier gas flow.2. Perform a leak check of the system.3. Condition the column or replace it if it is old or has been exposed to harsh conditions.
Poor Resolution/Co-elution 1. Suboptimal GC temperature program.2. Inappropriate GC column phase.3. Presence of isomers with similar retention times.1. Optimize the temperature ramp rate to improve separation.2. Use a column with a different polarity that provides better selectivity for terpenes.3. Utilize Selected Ion Monitoring (SIM) mode on the mass spectrometer to selectively detect this compound based on its unique fragment ions.
Low Signal Intensity/Poor Sensitivity 1. Suboptimal MS ionization or acquisition parameters.2. Contamination of the ion source.3. Degradation of the this compound standard or sample.1. Tune the mass spectrometer and optimize the ionization energy and detector voltage.2. Clean the ion source according to the manufacturer's instructions.3. Prepare fresh standards and ensure proper sample storage.
Presence of Ghost Peaks 1. Carryover from a previous injection.2. Contamination in the syringe, inlet, or column.3. Septum bleed.1. Run a solvent blank after a high-concentration sample to check for carryover.2. Clean the syringe and inlet, and bake out the column.3. Use a high-quality, low-bleed septum.

Experimental Protocols

Detailed Methodology for this compound Quantification by GC-MS

This protocol is a general guideline and may require optimization for specific matrices and instrumentation.

1. Standard Preparation:

  • Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of pure this compound standard and dissolve it in 10 mL of a suitable volatile solvent (e.g., hexane or ethyl acetate) in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution to create a calibration curve covering the expected concentration range of this compound in the samples (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µg/mL).

2. Sample Preparation (Example for Essential Oil):

  • Accurately weigh approximately 100 mg of the essential oil sample into a 10 mL volumetric flask.

  • Dissolve the sample in a suitable solvent (e.g., hexane) and make up to the mark.

  • Further dilute the sample as necessary to bring the this compound concentration within the range of the calibration curve.

  • Filter the diluted sample through a 0.22 µm syringe filter before injection.

3. GC-MS Parameters:

  • Gas Chromatograph: Agilent 7890B GC System (or equivalent)

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

  • Injector: Split/splitless injector at 250°C.

  • Injection Volume: 1 µL in splitless mode.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp to 180°C at a rate of 4°C/min.

    • Ramp to 280°C at a rate of 20°C/min, hold for 5 minutes.

  • Mass Spectrometer: Agilent 5977A MSD (or equivalent)

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Acquisition Mode:

    • Full Scan: m/z 40-400 for qualitative analysis and peak identification.

    • Selected Ion Monitoring (SIM): For quantitative analysis, monitor the following ions for this compound (quantifier ion in bold): m/z 94 , 109, 137, 152.

4. Data Analysis:

  • Identify the this compound peak in the chromatogram based on its retention time and by comparing its mass spectrum with the NIST library spectrum.

  • Generate a calibration curve by plotting the peak area of the quantifier ion (m/z 94) against the concentration of the this compound standards.

  • Quantify the amount of this compound in the samples by interpolating their peak areas on the calibration curve.

Quantitative Data Summary

The following table summarizes typical performance data for the quantification of this compound using the described GC-MS method. These values are illustrative and may vary depending on the specific matrix and instrument conditions.

Parameter Value Notes
Linear Range 0.1 - 50 µg/mLThe method should demonstrate good linearity (R² > 0.99) within this range.
Limit of Detection (LOD) ~0.03 µg/mLTypically calculated as 3 times the signal-to-noise ratio.
Limit of Quantification (LOQ) ~0.1 µg/mLTypically calculated as 10 times the signal-to-noise ratio.
Recovery 90 - 110%Determined by spiking a blank matrix with a known concentration of this compound.
Precision (%RSD) < 15%Relative Standard Deviation for replicate injections of a mid-range standard.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation (Stock & Working Solutions) GC_MS_Analysis GC-MS Analysis (Injection, Separation, Detection) Standard_Prep->GC_MS_Analysis Sample_Prep Sample Preparation (Dilution & Filtration) Sample_Prep->GC_MS_Analysis Data_Acquisition Data Acquisition (Chromatogram & Mass Spectra) GC_MS_Analysis->Data_Acquisition Quantification Quantification (Calibration Curve & Calculation) Data_Acquisition->Quantification Report Final Report Quantification->Report

Caption: Experimental workflow for this compound quantification.

Troubleshooting_Tree Start Problem Encountered Peak_Shape Poor Peak Shape? Start->Peak_Shape Retention_Time Inconsistent Retention Time? Peak_Shape->Retention_Time No PS_Sol1 Check for active sites (inlet, column) Peak_Shape->PS_Sol1 Yes PS_Sol2 Check for column overload (dilute sample) Peak_Shape->PS_Sol2 Yes Sensitivity Low Sensitivity? Retention_Time->Sensitivity No RT_Sol1 Verify oven temperature & carrier gas flow Retention_Time->RT_Sol1 Yes RT_Sol2 Perform leak check Retention_Time->RT_Sol2 Yes Resolution Poor Resolution? Sensitivity->Resolution No S_Sol1 Tune mass spectrometer Sensitivity->S_Sol1 Yes S_Sol2 Clean ion source Sensitivity->S_Sol2 Yes R_Sol1 Optimize temperature program Resolution->R_Sol1 Yes R_Sol2 Use SIM mode Resolution->R_Sol2 Yes

Caption: Troubleshooting decision tree for this compound analysis.

References

Technical Support Center: Enhancing the Biological Efficacy of Pinene Formulations

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pinene formulations. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in working with pinene (α- and β-isomers) in experimental formulations?

Pinene, a bicyclic monoterpene, presents several challenges due to its inherent physicochemical properties. Its high volatility can lead to loss of the compound during formulation processing and storage. Furthermore, pinene is poorly soluble in aqueous solutions, which limits its bioavailability and therapeutic efficacy.[1] Chemical instability, particularly susceptibility to oxidation, is another significant concern that can affect its biological activity.

Q2: What are the most common strategies to enhance the biological efficacy of pinene?

Encapsulation into nanoparticle delivery systems is the most prevalent and effective strategy. These formulations protect pinene from degradation, improve its solubility and bioavailability, and can provide controlled release. The most common systems include:

  • Liposomes: Vesicles composed of a lipid bilayer that can encapsulate lipophilic compounds like pinene within their membrane.

  • Nanoemulsions: Oil-in-water or water-in-oil emulsions with droplet sizes in the nanometer range, which can enhance the solubility and absorption of pinene.

  • Self-Emulsifying Nano-Delivery Systems (SNEDDS): Isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form a nanoemulsion upon gentle agitation in an aqueous medium.[2]

  • Solid Lipid Nanoparticles (SLNs): Lipid-based nanoparticles that are solid at room and body temperature, offering good stability for encapsulated compounds.

Q3: How do different formulation strategies compare in terms of encapsulation efficiency and loading rate for α-pinene?

The choice of formulation significantly impacts the encapsulation efficiency (EE) and loading rate (LR) of α-pinene. Below is a summary of findings from a comparative study on liposomal formulations.

Formulation TypePhospholipid UsedEncapsulation Efficiency (%)Loading Rate (%)Mean Particle Size (nm)
Conventional Liposomes (CLs)Phospholipon 90H (saturated)99.8 ± 0.10.2 ± 0.01165.7 ± 5.8
Conventional Liposomes (CLs)Lipoid S100 (unsaturated)99.9 ± 0.022.9 ± 2.2148.3 ± 3.5
Drug-in-Cyclodextrin-in-Liposomes (DCLs)Phospholipon 90H (saturated)99.9 ± 0.011.2 ± 1.1185.4 ± 4.2
Drug-in-Cyclodextrin-in-Liposomes (DCLs)Lipoid S100 (unsaturated)99.9 ± 0.017.5 ± 0.9160.1 ± 2.9

Data adapted from a study by Hammoud et al. (2021).[1]

Troubleshooting Guides

Nanoemulsion Formulations
Problem Potential Cause(s) Troubleshooting Steps
Phase Separation or Creaming - Inappropriate surfactant-to-oil ratio.- Incorrect hydrophilic-lipophilic balance (HLB) of the surfactant.- Ostwald ripening, where larger droplets grow at the expense of smaller ones.- Optimize the surfactant and co-surfactant concentrations.- Screen different surfactants with varying HLB values to find the optimal one for the specific oil phase.- Use a combination of surfactants to improve stability.- Reduce the droplet size through higher energy homogenization.
Inconsistent Particle Size - Inefficient homogenization process.- Inappropriate energy input during emulsification.- Variations in the composition of different batches.- Optimize the homogenization parameters (e.g., pressure, duration, temperature).- Ensure precise and consistent measurements of all components.- Use a microfluidizer for more uniform particle size distribution.
Low Bioavailability in in vivo studies - Poor absorption of the nanoemulsion from the gastrointestinal tract.- Degradation of pinene in the harsh environment of the stomach.- Incorporate penetration enhancers into the formulation.- Consider mucoadhesive polymers to increase residence time at the absorption site.- Use an enteric coating to protect the nanoemulsion from gastric fluids.
Liposomal Formulations
Problem Potential Cause(s) Troubleshooting Steps
Low Encapsulation Efficiency - Poor affinity of pinene for the lipid bilayer.- Suboptimal lipid composition.- Inefficient encapsulation method.- Modify the lipid composition, for example, by altering the cholesterol content or using different phospholipids.- Experiment with different preparation methods (e.g., thin-film hydration, ethanol injection, sonication).- Optimize the drug-to-lipid ratio.
Liposome Aggregation and Instability - Low zeta potential, leading to insufficient electrostatic repulsion between vesicles.- Fusion of liposomes over time.- Degradation of phospholipids.- Incorporate charged lipids (e.g., phosphatidylserine, phosphatidylglycerol) to increase the absolute value of the zeta potential.- Optimize the storage conditions (e.g., temperature, pH).- Use high-quality, pure lipids and protect the formulation from light and oxygen.
Leakage of Pinene from Liposomes - High fluidity of the lipid bilayer.- Instability of the liposomes in biological fluids.- Incorporate cholesterol to decrease the fluidity of the lipid membrane.- Use phospholipids with a higher phase transition temperature (Tc).- PEGylate the liposome surface to improve stability in circulation.

Experimental Protocols

Preparation of α-Pinene Loaded Liposomes by Ethanol Injection Method

This protocol is adapted from Hammoud et al. (2021).[1]

  • Preparation of the Organic Phase: Dissolve the chosen phospholipid (e.g., Lipoid S100) and cholesterol in ethanol. Add α-pinene to this solution.

  • Preparation of the Aqueous Phase: Prepare a buffer solution (e.g., phosphate-buffered saline, pH 7.4).

  • Liposome Formation: Inject the organic phase into the aqueous phase under constant stirring. The rapid dilution of ethanol causes the phospholipids to self-assemble into liposomes, encapsulating the α-pinene.

  • Solvent Removal: Remove the ethanol from the liposome suspension using a rotary evaporator.

  • Characterization:

    • Particle Size and Zeta Potential: Analyze the liposome suspension using dynamic light scattering (DLS).

    • Encapsulation Efficiency (EE%): Separate the unencapsulated α-pinene from the liposomes by ultracentrifugation. Quantify the amount of α-pinene in the supernatant and in the total formulation using a suitable analytical method like gas chromatography (GC). Calculate EE% using the formula: EE% = [(Total Drug - Drug in Supernatant) / Total Drug] x 100

    • Loading Rate (LR%): Determine the amount of encapsulated α-pinene and the total lipid content. Calculate LR% using the formula: LR% = (Amount of Encapsulated Drug / Total Amount of Lipids) x 100

In Vitro Anti-Inflammatory Assay: Inhibition of Nitric Oxide (NO) Production in Macrophages
  • Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with different concentrations of the pinene formulation (e.g., nanoemulsion or liposomes) and a positive control (e.g., dexamethasone) for 1 hour.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce an inflammatory response.

  • Nitrite Quantification (Griess Assay):

    • Collect the cell culture supernatant.

    • Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the concentration of nitrite, which is an indicator of NO production, using a sodium nitrite standard curve.

  • Data Analysis: Compare the NO production in treated cells to that in LPS-stimulated untreated cells to determine the inhibitory effect of the pinene formulation.

Signaling Pathways and Experimental Workflows

NF-κB Signaling Pathway in Inflammation and its Inhibition by α-Pinene

The anti-inflammatory effects of α-pinene are, in part, mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. In response to inflammatory stimuli like TNF-α, the IKK complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows the NF-κB (p65/p50) dimer to translocate to the nucleus, where it induces the expression of pro-inflammatory genes, including those for cytokines and matrix metalloproteinases (MMPs). α-Pinene has been shown to attenuate the activation of NF-κB, thereby reducing the expression of these inflammatory mediators.[3]

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus TNF-alpha TNF-alpha TNFR TNFR TNF-alpha->TNFR Binds IKK_complex IKK Complex TNFR->IKK_complex Activates IkB_alpha IκBα IKK_complex->IkB_alpha Phosphorylates NF-kB NF-κB (p65/p50) IkB_alpha->NF-kB Inhibits IkB_alpha_p p-IκBα IkB_alpha->IkB_alpha_p NF-kB_n NF-κB (p65/p50) NF-kB->NF-kB_n Translocates Proteasome Proteasome IkB_alpha_p->Proteasome Degradation alpha_Pinene alpha_Pinene alpha_Pinene->IKK_complex Inhibits DNA DNA NF-kB_n->DNA Binds Pro_inflammatory_genes Pro-inflammatory Genes (e.g., MMP-9) DNA->Pro_inflammatory_genes Transcription

Caption: α-Pinene's anti-inflammatory mechanism via NF-κB pathway inhibition.

Experimental Workflow for Evaluating Neuroprotective Effects of Pinene Formulations

This diagram outlines a typical workflow for assessing the neuroprotective potential of a novel pinene formulation in an in vivo model of Parkinson's disease.[4]

G Formulation Develop Pinene Nanoformulation Characterization Physicochemical Characterization (Size, Zeta, EE%) Formulation->Characterization In_vitro In vitro Neurotoxicity and Neuroprotection Assays (e.g., on SH-SY5Y cells) Characterization->In_vitro Animal_Model Induce Parkinson's-like Pathology in Rodents (e.g., with 6-OHDA) In_vitro->Animal_Model Treatment Administer Pinene Formulation to Animals Animal_Model->Treatment Behavioral Behavioral Tests (e.g., Rotarod, Open Field) Treatment->Behavioral Biochemical Biochemical Analysis (e.g., Antioxidant enzymes, Dopamine levels) Treatment->Biochemical Histopathology Histopathological Examination of Brain Tissue Treatment->Histopathology Data_Analysis Data Analysis and Interpretation Behavioral->Data_Analysis Biochemical->Data_Analysis Histopathology->Data_Analysis

Caption: Workflow for in vivo neuroprotective evaluation of pinene formulations.

References

Addressing matrix effects in the analysis of pinol in biological samples

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of pinol in biological samples. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect the analysis of this compound?

A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1][2] In the analysis of this compound in biological samples like plasma or urine, matrix components such as phospholipids, salts, and endogenous metabolites can either suppress or enhance the signal of this compound during analysis by techniques like liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS).[1][2] This can lead to inaccurate quantification, poor reproducibility, and compromised sensitivity.[1]

Q2: How can I assess the presence and magnitude of matrix effects in my this compound assay?

A2: Several methods can be used to evaluate matrix effects:

  • Post-Column Infusion: This qualitative technique involves infusing a constant flow of a this compound standard into the mass spectrometer while injecting a blank, extracted biological sample. Any signal suppression or enhancement observed at the retention time of this compound indicates the presence of matrix effects.[2]

  • Signal-Based Method: This quantitative approach compares the signal response of this compound in a neat solvent to its response in a blank, extracted biological matrix spiked with the same concentration of this compound. The ratio of these responses, known as the matrix factor, provides a quantitative measure of ion suppression or enhancement.[2]

Q3: What are the common sample preparation techniques to minimize matrix effects for this compound analysis?

A3: The goal of sample preparation is to remove interfering matrix components while efficiently recovering this compound. Common techniques include:

  • Protein Precipitation (PPT): A simple and rapid method where a solvent like acetonitrile or methanol is added to a plasma or serum sample to precipitate proteins.[3][4][5] While effective at removing proteins, it may not remove other matrix components like phospholipids, which can still cause matrix effects.[1]

  • Liquid-Liquid Extraction (LLE): This technique separates this compound from the aqueous biological matrix into an immiscible organic solvent based on its differential solubility. LLE can be effective in removing non-volatile matrix components like salts and some polar metabolites.[6]

  • Solid-Phase Extraction (SPE): A more selective technique where this compound is retained on a solid sorbent while matrix interferences are washed away. The choice of sorbent is critical for achieving good recovery of this compound and efficient removal of matrix components.[7]

  • Solid-Phase Microextraction (SPME): A solvent-free technique particularly suitable for volatile compounds like this compound. A coated fiber is exposed to the sample (or its headspace), and the analytes adsorb to the fiber, which is then desorbed into the analytical instrument.[8][9][10]

Q4: How do I choose the right sample preparation method for this compound?

A4: The choice of method depends on the biological matrix, the required sensitivity, and the analytical technique. The following table summarizes the advantages and disadvantages of each technique.

Sample Preparation TechniqueAdvantagesDisadvantagesSuitable for this compound Analysis
Protein Precipitation (PPT) Simple, fast, and inexpensive.[3][4]Low selectivity, may not remove all interfering components.[1]Can be a starting point for plasma/serum samples, but may require further optimization.
Liquid-Liquid Extraction (LLE) Good for removing non-volatile interferences, can provide a clean extract.[6]Can be labor-intensive and may have lower recovery for more polar analytes.Potentially effective, especially for urine samples.
Solid-Phase Extraction (SPE) High selectivity, can provide very clean extracts and analyte concentration.[7]Can be more expensive and require more method development.A good option for achieving low detection limits and minimizing matrix effects.
Solid-Phase Microextraction (SPME) Solvent-free, simple, and excellent for volatile compounds.[8][9]Can be less suitable for high-throughput screening, and fiber lifetime can be a concern.Highly recommended for GC-based analysis of this compound due to its volatile nature.

Q5: Should I use an internal standard for this compound analysis?

A5: Yes, using an internal standard (IS) is highly recommended to compensate for variability in sample preparation and to correct for matrix effects.[11] The ideal internal standard is a stable isotope-labeled (SIL) version of this compound (e.g., this compound-d3). A SIL-IS has nearly identical chemical and physical properties to this compound and will co-elute, experiencing the same matrix effects, thus providing the most accurate correction.[11]

Q6: How can I ensure the stability of this compound in my biological samples?

A6: Analyte stability is crucial for accurate quantification. For this compound, which is a volatile organic compound, consider the following:

  • Storage Temperature: Store samples at -80°C to minimize degradation.[12][13]

  • Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles as this can lead to analyte degradation.[14]

  • Sample pH: For urine samples, adjusting the pH can sometimes improve stability.[13]

  • Antioxidants: For plasma or serum, the addition of antioxidants might be necessary to prevent oxidative degradation, although stability should be experimentally verified.[12]

It is essential to perform stability experiments (bench-top, freeze-thaw, and long-term storage) during method validation to ensure that this compound concentrations are not changing during sample handling and storage.[12][13][14]

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound in biological samples.

Problem 1: Poor Peak Shape (Tailing or Fronting)
Potential Cause Troubleshooting Step
Active sites in the GC inlet or column Use a deactivated inlet liner and a high-quality, inert GC column. Consider derivatization of this compound if tailing persists.
Inappropriate injection technique For GC, optimize injection speed and temperature. For LC, ensure the injection solvent is compatible with the mobile phase.
Column overload Inject a smaller sample volume or dilute the sample.
Matrix components interacting with the column Improve sample cleanup to remove interfering matrix components.
Problem 2: High Signal Variability between Replicate Injections
Potential Cause Troubleshooting Step
Inconsistent sample preparation Ensure precise and consistent execution of the sample preparation protocol. Use an automated liquid handler if available.[15]
Variable matrix effects Use a stable isotope-labeled internal standard to compensate for variations. Improve sample cleanup to reduce the overall matrix effect.
Instrument instability Check the stability of the mass spectrometer signal by injecting a standard solution multiple times.
Problem 3: Low Recovery of this compound
Potential Cause Troubleshooting Step
Inefficient extraction Optimize the sample preparation method. For LLE, adjust the solvent type and pH. For SPE, screen different sorbents and elution solvents. For SPME, optimize extraction time, temperature, and fiber type.[9]
Analyte degradation during sample preparation Perform the extraction at a lower temperature. Investigate the stability of this compound under the extraction conditions.
Incomplete elution from the analytical column Modify the chromatographic gradient to ensure complete elution of this compound.
Problem 4: Significant Ion Suppression or Enhancement
Potential Cause Troubleshooting Step
Co-eluting matrix components Modify the chromatographic method to separate this compound from the interfering peaks. This can involve changing the column, mobile phase, or gradient profile.
Insufficient sample cleanup Implement a more rigorous sample preparation method (e.g., switch from PPT to SPE) to remove the interfering components.
High concentration of salts or phospholipids For plasma/serum, use a phospholipid removal plate or a more effective extraction technique. For urine, dilution of the sample prior to extraction can sometimes help.
Inappropriate ionization source If using LC-MS, consider switching between electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI), as they can have different susceptibilities to matrix effects.

Experimental Protocols & Workflows

Below are detailed methodologies for common sample preparation techniques.

Protocol 1: Protein Precipitation (PPT) for this compound in Plasma
  • Sample Aliquoting: Aliquot 100 µL of plasma into a microcentrifuge tube.

  • Internal Standard Addition: Add 10 µL of the internal standard working solution (e.g., stable isotope-labeled this compound in methanol).

  • Precipitation: Add 300 µL of cold acetonitrile.

  • Vortexing: Vortex the sample for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.

  • Analysis: Inject an aliquot into the LC-MS/MS or GC-MS system.

PPT_Workflow plasma Plasma Sample is Add Internal Standard plasma->is ppt Add Acetonitrile (Protein Precipitation) is->ppt vortex Vortex ppt->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evap Evaporate supernatant->evap reconstitute Reconstitute evap->reconstitute analysis LC-MS/MS or GC-MS Analysis reconstitute->analysis

Protein Precipitation (PPT) Workflow.
Protocol 2: Liquid-Liquid Extraction (LLE) for this compound in Urine

  • Sample Aliquoting: Aliquot 500 µL of urine into a glass tube.

  • pH Adjustment (Optional): Adjust the pH of the urine sample if necessary to optimize the extraction of this compound.

  • Internal Standard Addition: Add 20 µL of the internal standard working solution.

  • Extraction Solvent Addition: Add 2 mL of an appropriate organic solvent (e.g., ethyl acetate or hexane).

  • Extraction: Vortex for 2 minutes, then gently shake for 10 minutes.

  • Centrifugation: Centrifuge at 3,000 x g for 5 minutes to separate the layers.

  • Organic Layer Transfer: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in 100 µL of the appropriate solvent for analysis.

  • Analysis: Inject an aliquot into the GC-MS or LC-MS/MS system.

LLE_Workflow urine Urine Sample is Add Internal Standard urine->is solvent Add Organic Solvent is->solvent extract Vortex/Shake solvent->extract centrifuge Centrifuge extract->centrifuge transfer Transfer Organic Layer centrifuge->transfer evap Evaporate transfer->evap reconstitute Reconstitute evap->reconstitute analysis GC-MS or LC-MS/MS Analysis reconstitute->analysis

Liquid-Liquid Extraction (LLE) Workflow.
Protocol 3: Solid-Phase Microextraction (SPME) for this compound in Plasma (Headspace Analysis)

  • Sample Preparation: Place 200 µL of plasma into a headspace vial.

  • Internal Standard Addition: Add 10 µL of the internal standard working solution.

  • Matrix Modification (Optional): Add a salt (e.g., NaCl) to increase the volatility of this compound.

  • Incubation: Equilibrate the sample at a specific temperature (e.g., 60°C) for a set time to allow this compound to partition into the headspace.

  • Extraction: Expose the SPME fiber to the headspace of the vial for a defined period to allow adsorption of this compound.

  • Desorption: Retract the fiber and insert it into the hot inlet of the GC-MS for thermal desorption of this compound onto the analytical column.

  • Analysis: Perform the GC-MS analysis.

SPME_Workflow plasma_vial Plasma in Headspace Vial is Add Internal Standard plasma_vial->is incubate Incubate (Partitioning) is->incubate extract Expose SPME Fiber (Extraction) incubate->extract desorb Thermal Desorption in GC Inlet extract->desorb analysis GC-MS Analysis desorb->analysis

Solid-Phase Microextraction (SPME) Workflow.

References

Technical Support Center: Process Improvement for the Catalytic Conversion of Terpenes to Pinol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the catalytic conversion of terpenes, particularly α-pinene, to pinol. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Troubleshooting Guides

Low or No Conversion of Starting Material (α-Pinene Oxide)

Question: My reaction shows a very low conversion of α-pinene oxide, even after an extended reaction time. What are the potential causes and how can I address this?

Answer:

Low conversion of α-pinene oxide can stem from several factors related to the catalyst, reaction conditions, and reagents. Below is a systematic guide to troubleshoot this issue.

Possible Causes and Solutions:

CauseRecommended Action
Catalyst Inactivity Catalyst Deactivation: Ensure the catalyst has been properly stored and handled to prevent deactivation by moisture or air. Consider regenerating the catalyst according to the manufacturer's or literature protocols. For heterogeneous catalysts, check for fouling or coking. Incorrect Catalyst Choice: The acidity of the catalyst is crucial. For the isomerization of α-pinene oxide, both Brønsted and Lewis acid sites can be effective.[1][2] Verify that the chosen catalyst possesses the appropriate type and strength of acidity for this transformation.
Suboptimal Reaction Conditions Temperature: The reaction may require a higher temperature to proceed at a reasonable rate. Isomerization of α-pinene oxide has been reported at temperatures ranging from 20°C to 140°C.[1][3] Incrementally increase the reaction temperature and monitor the conversion. Reaction Time: Ensure sufficient reaction time has been allowed. Monitor the reaction progress at different time points using techniques like GC-MS to determine the optimal reaction duration.
Reagent Purity Solvent Impurities: The presence of water or other nucleophiles in the solvent can lead to the formation of byproducts such as diols, thus consuming the starting material without forming the desired this compound. Use anhydrous solvents. Starting Material Purity: Impurities in the α-pinene starting material can affect the initial epoxidation step to form α-pinene oxide, or they can interfere with the subsequent isomerization. Purify the starting terpene if necessary.
Low Selectivity for this compound / Formation of Undesired Byproducts

Question: My reaction is converting the α-pinene oxide, but I am observing a low yield of this compound and a high proportion of other products like campholenic aldehyde or trans-carveol. How can I improve the selectivity towards this compound?

Answer:

The product distribution in the isomerization of α-pinene oxide is highly sensitive to the choice of catalyst and solvent.[2][3] this compound is a product with a p-menthane structure, and its formation can be favored under specific conditions.[1]

Key Factors Influencing Selectivity:

FactorInfluence on SelectivityRecommendations
Catalyst Acidity The type of acid sites (Brønsted vs. Lewis) significantly directs the reaction pathway. Lewis acids tend to favor the formation of campholenic aldehyde, while Brønsted acids can promote the formation of products like trans-carveol.[4] The formation of this compound has been observed in the presence of medium-acid clays.[1]Experiment with a range of solid acid catalysts with varying Brønsted to Lewis acid ratios. Acid-modified clays like montmorillonite K-10 have been shown to produce this compound.[1]
Solvent Polarity Solvent polarity and basicity play a crucial role in product selectivity. Non-polar solvents often favor the formation of campholenic aldehyde, whereas polar, basic solvents can promote the formation of trans-carveol.[3]To favor the formation of this compound, which is a cyclic ether, a solvent of intermediate polarity might be beneficial. Systematic screening of solvents is recommended.
Temperature Reaction temperature can influence the relative rates of competing reaction pathways.Investigate a range of reaction temperatures. It is possible that the activation energy for this compound formation is different from that of the major byproducts.

Common Byproducts and Their Formation:

  • Campholenic Aldehyde: Favored by Lewis acid catalysts and non-polar solvents.[2][4]

  • Trans-carveol: Formation is promoted by Brønsted acidity and basic solvents.[3]

  • Diols (e.g., sobrerol): Result from the hydrolysis of α-pinene oxide, often due to the presence of water.[5]

Frequently Asked Questions (FAQs)

Q1: What is the most common precursor for the synthesis of this compound?

A1: The most direct and commonly studied precursor for the catalytic synthesis of this compound is α-pinene oxide .[1][5] α-Pinene, a major component of turpentine, is first epoxidized to α-pinene oxide, which then undergoes an acid-catalyzed intramolecular rearrangement to yield this compound among other isomeric products.

Q2: What types of catalysts are typically used for the conversion of α-pinene oxide to this compound?

A2: A variety of heterogeneous acid catalysts have been investigated for the isomerization of α-pinene oxide. These include:

  • Acid-modified clays: Montmorillonites such as K-10 and K-30 have demonstrated activity in producing a range of products, including this compound.[1]

  • Zeolites: Beta zeolites and ZSM-5 have been used, although they often favor the formation of campholenic aldehyde or trans-carveol depending on their properties and the reaction conditions.[6]

  • Synthetic aluminosilicates. [1]

The key is to select a catalyst with the appropriate acidity to favor the cyclization reaction that forms the ether linkage in this compound.

Q3: What analytical techniques are used to monitor the reaction and quantify this compound?

A3: Gas Chromatography-Mass Spectrometry (GC-MS) is the primary technique used for both qualitative and quantitative analysis of the reaction mixture.[7][8]

  • GC separates the different components of the mixture (starting material, this compound, and byproducts) based on their boiling points and interactions with the stationary phase.

  • MS provides mass spectra of the separated components, allowing for their identification by comparing the fragmentation patterns with spectral libraries (e.g., NIST).[7]

For quantitative analysis, a calibration curve is typically prepared using a pure standard of this compound.

Q4: Are there any major safety concerns when working with this reaction?

A4: Yes, several safety precautions should be taken:

  • Terpenes and their derivatives are volatile and flammable organic compounds. All work should be conducted in a well-ventilated fume hood, away from ignition sources.

  • Epoxides , such as α-pinene oxide, are reactive and can be irritants. Avoid inhalation and skin contact.

  • Acid catalysts , especially homogeneous acids, can be corrosive. Heterogeneous catalysts, while generally safer to handle, can be fine powders that pose an inhalation risk. Always use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Experimental Protocols

General Protocol for the Catalytic Isomerization of α-Pinene Oxide

This protocol is a general guideline and should be optimized for the specific catalyst and setup being used.

  • Catalyst Activation: If using a solid catalyst, activate it according to the supplier's instructions or relevant literature. This often involves heating under vacuum or in a stream of inert gas to remove adsorbed water.

  • Reaction Setup: To a clean, dry, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the desired amount of catalyst.

  • Addition of Solvent and Reactant: Under an inert atmosphere (e.g., nitrogen or argon), add the anhydrous solvent, followed by α-pinene oxide.

  • Reaction: Heat the reaction mixture to the desired temperature with vigorous stirring.

  • Monitoring: At regular intervals, withdraw small aliquots of the reaction mixture, filter to remove the catalyst, and analyze by GC-MS to monitor the conversion of the starting material and the formation of products.

  • Work-up: Once the desired conversion is reached, cool the reaction mixture to room temperature. Separate the catalyst by filtration. The filtrate can then be concentrated under reduced pressure.

  • Purification: The crude product can be purified by techniques such as fractional distillation or column chromatography to isolate the this compound.

Quantitative Data

The following table summarizes the product distribution from the isomerization of α-pinene oxide over an acid-treated illite clay catalyst, highlighting the conditions that can lead to the formation of this compound.

Table 1: Product Distribution in the Isomerization of α-Pinene Oxide over Acid-Treated Illite Clay [1]

Catalyst Acidity (μmol/g)Campholenic Aldehyde (wt. %)Iso-campholenic Aldehyde (wt. %)Products with p-menthane structure (including this compound) (wt. %)
47Not specifiedNot specifiedNot specified
104Not specifiedNot specified33.0
153Not specifiedNot specifiedNot specified

Note: The specific yield of this compound within the "products with p-menthane structure" was not individually quantified in this study.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of this compound from α-pinene.

experimental_workflow start α-Pinene epoxidation Epoxidation (e.g., with m-CPBA or H2O2) start->epoxidation a_pinene_oxide α-Pinene Oxide epoxidation->a_pinene_oxide isomerization Catalytic Isomerization (Acid Catalyst) a_pinene_oxide->isomerization product_mixture Product Mixture (this compound, Campholenic Aldehyde, etc.) isomerization->product_mixture separation Separation & Purification (e.g., Distillation, Chromatography) product_mixture->separation analysis GC-MS Analysis product_mixture->analysis This compound This compound separation->this compound

Caption: General experimental workflow for the synthesis of this compound from α-pinene.

Simplified Reaction Pathway

This diagram shows a simplified proposed mechanism for the acid-catalyzed rearrangement of α-pinene oxide to this compound and a major byproduct, campholenic aldehyde.

reaction_pathway apo α-Pinene Oxide protonation Protonation (H+) apo->protonation carbocation1 Tertiary Carbocation Intermediate protonation->carbocation1 rearrangement1 Rearrangement carbocation1->rearrangement1 Path A rearrangement2 Intramolecular Cyclization carbocation1->rearrangement2 Path B ca Campholenic Aldehyde rearrangement1->ca pinol_intermediate Protonated this compound rearrangement2->pinol_intermediate deprotonation Deprotonation (-H+) pinol_intermediate->deprotonation This compound This compound deprotonation->this compound

Caption: Simplified reaction pathways for the formation of this compound and campholenic aldehyde.

References

Technical Support Center: Refining Purification Techniques for Pinol Isomers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols for the separation of pinol isomers. Due to the structural similarities and closely related physical properties within the pinane family of bicyclic monoterpenes, this document will focus on the separation of alpha-pinene (α-pinene) and beta-pinene (β-pinene) as primary, illustrative examples. The principles and techniques discussed are broadly applicable to other closely related terpene isomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating α-pinene and β-pinene?

A1: The main challenge is their very similar physical properties. As structural isomers, they have the same molecular weight and elemental composition. Their boiling points are very close, making simple distillation ineffective and requiring high-efficiency fractional distillation for separation.[1][2] Furthermore, both α-pinene and β-pinene exist as enantiomers ((+)- and (-)-forms), which have identical boiling points, densities, and refractive indices, making them inseparable by standard distillation or achiral chromatography.[3][4]

Q2: What are the key physical property differences between α-pinene and β-pinene?

A2: The most critical difference for purification is their boiling points, which differ by approximately 8-11°C.[5] This difference, though small, is sufficient for separation via high-efficiency fractional distillation. Other physical properties like density and refractive index also show slight variations.

Q3: Which purification technique is best for separating α-pinene and β-pinene?

A3: The choice of technique depends on the scale and required purity:

  • Fractional Distillation: This is the most common industrial method for large-scale separation of α-pinene and β-pinene from sources like turpentine.[6][7] It exploits the difference in their boiling points.[5] For very high purity, azeotropic fractional distillation may be employed.[8]

  • Gas Chromatography (GC): Preparative GC can be used for high-purity separation of small quantities. For analytical purposes, GC with a flame ionization detector (GC-FID) is excellent for quantification. Using a chiral stationary phase column is essential for separating the enantiomers of each isomer.[3][4]

  • Selective Adsorption/Crystallization: While less common for liquid pinenes, techniques involving selective adsorption onto materials like crystalline aluminosilicates (zeolites) can separate the isomers based on electrochemical attraction and molecular configuration.[9] Crystallization is more applicable to solid isomers or derivatives.

Data Presentation: Physical Properties of Pinene Isomers

The table below summarizes key quantitative data for the isomers of α-pinene and β-pinene. Note that enantiomers share identical physical properties except for the direction of specific rotation.

Property(+)-α-Pinene(-)-α-Pinene(+)-β-Pinene(-)-β-Pinene
CAS Number 7785-70-87785-26-419902-08-018172-67-3
Molecular Formula C₁₀H₁₆C₁₀H₁₆C₁₀H₁₆C₁₀H₁₆
Molecular Weight 136.23 g/mol 136.23 g/mol 136.23 g/mol 136.23 g/mol
Boiling Point 155-156 °C155-156 °C164-166 °C164-166 °C
Density (20°C) 0.858 g/mL0.858 g/mL0.871 g/mL0.871 g/mL
Refractive Index (20°C) ~1.465~1.466~1.477~1.479
Specific Rotation [α]D +47.1° (neat)-51.3° (neat)+22.6° (neat)-22.1° (neat)
Melting Point -62 °C-64 °C--

(Data compiled from sources[10][11])

Experimental Protocols and Troubleshooting Guides

Fractional Distillation

Fractional distillation is a powerful technique for separating liquids with close boiling points. The process relies on repeated vaporization-condensation cycles on the surface of packing material in a fractionating column, which enriches the vapor with the more volatile component (lower boiling point).[2][12]

  • Apparatus Setup:

    • Assemble a fractional distillation apparatus using a round-bottom flask, a packed fractionating column (e.g., Vigreux or packed with Raschig rings/metal sponges), a distillation head with a thermometer, a condenser, and a collection flask.[12]

    • Ensure the thermometer bulb is positioned just below the side arm leading to the condenser to accurately measure the vapor temperature.[12]

    • Use a heating mantle for the round-bottom flask and add boiling chips or a magnetic stir bar to ensure smooth boiling.

    • Wrap the fractionating column with glass wool or aluminum foil to minimize heat loss and maintain the temperature gradient.[12]

  • Distillation Procedure:

    • Charge the round-bottom flask with the pinene isomer mixture (e.g., turpentine), filling it to no more than two-thirds of its volume.

    • Begin heating the flask gently. Observe the "ring of condensate" as it slowly rises through the column. A slow, gradual rise is crucial for good separation.[12]

    • Adjust the heating rate to maintain a slow, steady distillation rate of 1-2 drops per second into the collection flask.

    • Fraction 1 (α-pinene): Collect the distillate while the head temperature remains stable at the boiling point of α-pinene (~155-159°C).[5]

    • Once the majority of the α-pinene has distilled, the temperature at the distillation head will begin to drop, and then rise again as the next component starts to vaporize.

    • Change the receiving flask to collect the intermediate fraction.

    • Fraction 2 (β-pinene): Increase the heating mantle temperature. Collect the second fraction as the head temperature stabilizes at the boiling point of β-pinene (~164-169°C).[5]

    • Stop the distillation before the boiling flask runs dry to prevent the formation of peroxides and potential hazards.

  • Analysis: Analyze the collected fractions using Gas Chromatography (GC-FID) to determine their purity.

Fractional_Distillation_Workflow cluster_prep Preparation cluster_distill Distillation Process cluster_post Analysis start Start setup Assemble Apparatus (Flask, Column, Condenser) start->setup charge Charge Flask with Isomer Mixture setup->charge heat Apply Gentle Heat charge->heat stabilize1 Stabilize Temp at BP of α-pinene (~156°C) heat->stabilize1 collect1 Collect Fraction 1 (α-pinene rich) stabilize1->collect1 change_flask Change Receiving Flask collect1->change_flask heat2 Increase Heat change_flask->heat2 stabilize2 Stabilize Temp at BP of β-pinene (~166°C) heat2->stabilize2 collect2 Collect Fraction 2 (β-pinene rich) stabilize2->collect2 stop Stop Distillation (Before Dryness) collect2->stop analyze Analyze Fractions by GC-FID stop->analyze end End analyze->end

Caption: Workflow for separating α- and β-pinene using fractional distillation.

Q: My separation is poor, and the fractions are still heavily mixed. What's wrong?

A: This is a common issue and can be caused by several factors:

  • Distillation Rate is Too Fast: Rapid heating causes both components to vaporize and travel up the column together, preventing the formation of a proper temperature gradient. Reduce the heating rate to achieve a slow, steady drip.[12]

  • Insufficient Column Efficiency: Your fractionating column may not have enough "theoretical plates" for the separation. Use a longer column or one with a more efficient packing material (e.g., metal sponge over glass beads).

  • Heat Loss from the Column: If the column is not properly insulated, the temperature gradient required for separation cannot be maintained. Ensure the column is well-wrapped with glass wool or aluminum foil.[12]

Q: The temperature at the distillation head is fluctuating and not holding steady.

A: This usually indicates uneven boiling or improper thermometer placement.

  • Check for Smooth Boiling: Ensure you have added boiling chips or are using a magnetic stirrer. Bumping (sudden, violent boiling) will send slugs of mixed vapor up the column.

  • Verify Thermometer Placement: The top of the thermometer bulb must be level with the bottom of the side-arm leading to the condenser. If it's too high, it will read low; if too low, it will read high and be affected by superheated vapors from the flask.[12]

Q: No distillate is collecting even though the pot is boiling.

A: This is often called "flooding" the column or having the condensate ring stall.

  • Condensate Ring Stalled: The heating may be insufficient to push the vapor to the top of the column. Increase the heat slightly until the condensate ring begins to rise again.[12]

  • Column Flooding: If you apply too much heat too quickly, the column can fill with condensing vapor that flows back into the pot, preventing proper fractionation. Reduce the heat and allow the column to equilibrate before slowly increasing the temperature again.

Gas Chromatography (GC)

GC is an excellent analytical technique for assessing the purity of fractions and, with a chiral column, for separating all four pinene isomers ( (+)-α, (-)-α, (+)-β, and (-)-β).

  • Sample Preparation:

    • Dilute the collected fractions or the initial mixture in a suitable solvent (e.g., acetone or ethanol) to a concentration of approximately 100 µg/mL.[13]

  • Instrument Parameters (Example Method):

    • Gas Chromatograph: Agilent 7890B or similar, equipped with a Flame Ionization Detector (FID).

    • Column: A chiral stationary phase column is required to separate enantiomers. A common choice is a cyclodextrin-based column, such as an HP-Chiral-20B.[3] For separating only α- and β-pinene (not enantiomers), a standard medium-polarity column can be used.[13]

    • Carrier Gas: Helium or Hydrogen. Nitrogen can also be used.[14]

    • Inlet Temperature: 250°C.

    • Detector Temperature (FID): 300°C.

    • Oven Temperature Program: Start at 60°C, hold for 1 minute, then ramp at 5°C/minute to 180°C, and hold for 5 minutes. (This program should be optimized for your specific column and instrument).

    • Injection Volume: 1 µL.

    • Split Ratio: 50:1 (adjust as needed to avoid peak overloading).

  • Analysis:

    • Inject the prepared sample.

    • Identify peaks by comparing their retention times to those of pure standards.

    • Quantify the relative percentages of each isomer by integrating the peak areas.

GC_Troubleshooting problem_node problem_node cause_node cause_node solution_node solution_node p1 Poor Peak Resolution (Co-elution) c1 Incorrect Temp Program? p1->c1 c2 Wrong Stationary Phase? p1->c2 c3 Column Overload? p1->c3 c4 Carrier Gas Flow Too High? p1->c4 s1_1 Lower initial temp or reduce ramp rate c1->s1_1 s2_1 Use chiral column for enantiomers c2->s2_1 s2_2 Use column with different polarity c2->s2_2 s3_1 Dilute sample or increase split ratio c3->s3_1 s4_1 Optimize flow rate (Van Deemter plot) c4->s4_1

Caption: Troubleshooting logic for poor peak resolution in GC analysis of isomers.

Q: I can't separate the enantiomers ((+)-α from (-)-α). The peaks are completely overlapping.

A: Standard GC columns cannot separate enantiomers. You must use a specialized chiral stationary phase column .[4] These columns contain a chiral selector (often a cyclodextrin derivative) that interacts differently with each enantiomer, resulting in different retention times.

Q: My peaks for α-pinene and β-pinene are not baseline-separated.

A: This indicates that the chromatographic conditions need optimization.

  • Optimize Temperature Program: A slower temperature ramp rate or a lower initial oven temperature can increase the time compounds spend interacting with the stationary phase, improving separation.[13]

  • Check Carrier Gas Flow Rate: The flow rate affects efficiency. While a higher flow rate shortens analysis time, an optimal flow rate provides the best resolution. Consult your column's specifications.

  • Select a Different Column: If optimization fails, the column's stationary phase may not be suitable. For terpenes, medium-polarity columns often provide good separation of structural isomers.[13]

Q: I'm seeing broad or tailing peaks, especially for less volatile terpenes.

A: This can be due to several issues:

  • Active Sites in the Inlet/Column: Terpenes can interact with active sites (exposed silanols) in the GC system. Using a deactivated inlet liner and a high-quality, well-conditioned column is crucial.

  • Condensation in the System: Higher boiling point compounds can condense in cooler spots before reaching the detector. Ensure the transfer line and detector temperatures are appropriately high. Using a technique like solid-phase microextraction (SPME) instead of liquid injection can sometimes mitigate this.[15]

Selective Crystallization

While α- and β-pinene are liquids at room temperature, crystallization can be a viable technique for separating isomers that are solid or can be converted into crystalline diastereomeric derivatives.

1. For Solid Isomers (e.g., separating m-cresol from p-cresol): Techniques like stripping crystallization , which combines crystallization and vaporization at reduced pressure, can be effective.[16] The process involves cooling a liquid mixture under vacuum, causing the component with the higher melting point to crystallize while impurities are simultaneously removed in the vapor phase.

2. For Enantiomers (Chiral Resolution): Since enantiomers have identical solubilities, they cannot be separated by direct crystallization. The strategy is to convert them into diastereomers , which have different physical properties, including solubility.[12]

  • Methodology:

    • React the racemic mixture (e.g., (±)-α-pinene) with a single, pure enantiomer of a chiral resolving agent (e.g., an optically pure carboxylic acid or amine).

    • This reaction forms a mixture of two diastereomeric salts (e.g., [(+)-α-pinene • (+)-acid] and [(-)-α-pinene • (+)-acid]).

    • These diastereomeric salts now have different solubilities. Select a solvent in which one diastereomer is significantly less soluble than the other.

    • Cool the solution to crystallize the less soluble diastereomer.

    • Filter the crystals and wash them to achieve high purity.

    • Regenerate the original enantiomer by a chemical reaction that removes the chiral resolving agent.

// Node styles question_node [shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124", width=3, height=1]; method_node [shape=box, style="rounded,filled", fillcolor="#4285F4", fontcolor="#FFFFFF", width=2.5];

// Nodes start [label="Start: Isomer Mixture", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; q1 [label="Large Scale (>1 L)?", class="question_node"]; q2 [label="Separating\nEnantiomers?", class="question_node"]; q3 [label="High Purity\nSmall Scale?", class="question_node"];

m1 [label="Fractional Distillation", class="method_node"]; m2 [label="Chiral GC or\nDiastereomeric\nCrystallization", class="method_node"]; m3 [label="Preparative GC", class="method_node"]; m4 [label="Analytical GC/HPLC", class="method_node", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges start -> q1; q1 -> m1 [label="Yes"]; q1 -> q2 [label="No"]; q2 -> m2 [label="Yes"]; q2 -> q3 [label="No"]; q3 -> m3 [label="Yes"]; q3 -> m4 [label="No (Analysis Only)"]; }

References

Validation & Comparative

The Natural Alternative: Pinol's Insecticidal Properties Compared to Synthetic Pesticides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison

The escalating demand for sustainable and environmentally benign pest management strategies has propelled the investigation of naturally derived compounds as alternatives to synthetic pesticides. Pinol, a bicyclic monoterpene found in the essential oils of many plants, has demonstrated significant insecticidal activity. This guide provides a comprehensive comparison of the insecticidal properties of this compound (represented by its two isomers, α-pinene and β-pinene) with those of commonly used synthetic pesticides, supported by experimental data.

Quantitative Efficacy: A Comparative Analysis

The insecticidal efficacy of a compound is typically quantified by its median lethal concentration (LC50) or median lethal dose (LD50), which represents the concentration or dose required to kill 50% of a test population. The following table summarizes the available LC50 values for α-pinene, β-pinene, and several synthetic pesticides against the red flour beetle (Tribolium castaneum), a common stored product pest. This allows for a direct comparison of their relative toxicities under laboratory conditions.

CompoundChemical ClassInsect SpeciesBioassay MethodLC50 ValueCitation(s)
α-Pinene MonoterpeneTribolium castaneumFumigant0.998 µl/cm³[1]
Tribolium castaneumOral12.85 µl/ml (24h), 8.39 µl/ml (48h)[2][3]
β-Pinene MonoterpeneTribolium castaneumFumigant1.624 µl/cm³[1]
Deltamethrin PyrethroidTribolium castaneumTopical ApplicationLD50: 0.00018 µ g/insect [4]
Tribolium castaneumSurface Contact685.9 ppm[5]
Chlorpyrifos OrganophosphateTribolium castaneumSurface Contact16.6 ppm[5]
Pirimiphos-methyl OrganophosphateTribolium castaneumSurface Contact0.007 µg/cm²[6][7]
Malathion OrganophosphateTribolium castaneumTopical ApplicationLD50: 0.0073 µ g/insect [4]
Imidacloprid NeonicotinoidTribolium castaneumTreated Wheat-[8]

Note: Direct comparison of LC50 values should be made with caution due to variations in experimental protocols, including exposure time, application method, and insect strain.

Mechanisms of Action: Targeting the Insect Nervous System

Both this compound and many synthetic pesticides exert their insecticidal effects by disrupting the normal functioning of the insect's nervous system.

This compound (α- and β-pinene): The primary mode of action for this compound is the inhibition of the enzyme acetylcholinesterase (AChE).[9][10][11][12][13][14] AChE is crucial for breaking down the neurotransmitter acetylcholine (ACh) in the synaptic cleft. By inhibiting AChE, this compound causes an accumulation of ACh, leading to continuous nerve stimulation, paralysis, and ultimately, death of the insect.

Synthetic Pesticides:

  • Organophosphates and Carbamates: Similar to this compound, these compounds are potent inhibitors of AChE.

  • Pyrethroids: These insecticides act on the voltage-gated sodium channels of nerve cells, forcing them to remain open. This leads to repetitive nerve firing, paralysis, and death.

  • Neonicotinoids: This class of insecticides mimics the action of acetylcholine but is not broken down by AChE. They bind to nicotinic acetylcholine receptors (nAChRs), causing persistent stimulation of the nerve cells, which leads to paralysis and death.[15]

Signaling Pathway Diagrams

The following diagrams illustrate the mechanisms of action for this compound and a representative synthetic pesticide class (organophosphates) at the synaptic level.

Pinol_Mechanism ACh_vesicle Acetylcholine (ACh) Vesicles ACh ACh ACh_vesicle->ACh Release AChE Acetylcholinesterase (AChE) ACh->AChE Normally hydrolyzed by Receptor ACh Receptor ACh->Receptor Binds Nerve Impulse Nerve Impulse Receptor->Nerve Impulse Stimulates This compound This compound (α- & β-pinene) This compound->AChE Inhibits

Caption: Mechanism of action of this compound (α- and β-pinene).

Organophosphate_Mechanism ACh_vesicle Acetylcholine (ACh) Vesicles ACh ACh ACh_vesicle->ACh Release AChE Acetylcholinesterase (AChE) ACh->AChE Normally hydrolyzed by Receptor ACh Receptor ACh->Receptor Binds Continuous Nerve Impulse Continuous Nerve Impulse Receptor->Continuous Nerve Impulse Overstimulates Organophosphate Organophosphate Pesticide Organophosphate->AChE Inhibits

Caption: Mechanism of action of Organophosphate Pesticides.

Experimental Protocols

The following is a generalized methodology for assessing the insecticidal activity of compounds like this compound and synthetic pesticides, based on common practices cited in the literature.

Insect Rearing
  • Species: Tribolium castaneum (or other relevant insect species).

  • Rearing Medium: A standard diet of whole wheat flour and yeast (e.g., 95:5 w/w).

  • Conditions: Insects are maintained in a controlled environment, typically at 28-30°C and 60-70% relative humidity, with a 12:12 hour light:dark photoperiod.

  • Test Subjects: Adult insects of a specific age (e.g., 7-14 days old) are used for bioassays to ensure uniformity.

Bioassay Methods

Two common methods for evaluating insecticide efficacy are contact toxicity and fumigant toxicity.

  • Preparation of Test Solutions: The test compound (this compound or synthetic pesticide) is dissolved in a suitable solvent (e.g., acetone) to prepare a series of concentrations.

  • Application: A precise volume (e.g., 1 µl) of each concentration is applied to the dorsal thorax of each insect using a micro-applicator. Control insects are treated with the solvent only.

  • Observation: Treated insects are placed in ventilated containers with a food source. Mortality is recorded at specific time intervals (e.g., 24, 48, and 72 hours).

  • Data Analysis: The LC50 or LD50 values are calculated using probit analysis.

  • Preparation of Test Chambers: A piece of filter paper is treated with a specific amount of the test compound dissolved in a volatile solvent.

  • Exposure: The treated filter paper is placed in an airtight container (e.g., a glass jar) of a known volume. A set number of insects are then introduced into the container. Control containers have filter paper treated with the solvent only.

  • Observation: The containers are sealed, and insect mortality is assessed at predetermined time points (e.g., 6, 12, 24 hours).

  • Data Analysis: The LC50 values are determined through probit analysis of the concentration-mortality data.

Experimental_Workflow cluster_setup Experimental Setup cluster_bioassay Bioassay cluster_data Data Collection & Analysis insect_rearing Insect Rearing (e.g., Tribolium castaneum) contact_assay Contact Toxicity Assay (Topical Application) insect_rearing->contact_assay fumigant_assay Fumigant Toxicity Assay insect_rearing->fumigant_assay compound_prep Preparation of Test Compounds (this compound & Synthetic Pesticides) compound_prep->contact_assay compound_prep->fumigant_assay mortality_rec Record Mortality at Specific Time Intervals contact_assay->mortality_rec fumigant_assay->mortality_rec probit_analysis Probit Analysis mortality_rec->probit_analysis lc50_determination Determine LC50/LD50 Values probit_analysis->lc50_determination Comparative Efficacy\nAnalysis Comparative Efficacy Analysis lc50_determination->Comparative Efficacy\nAnalysis

Caption: Generalized workflow for insecticide bioassays.

Conclusion

This compound, specifically its isomers α-pinene and β-pinene, demonstrates notable insecticidal properties, primarily through the inhibition of acetylcholinesterase. When compared to synthetic pesticides, the efficacy of this compound can be lower, as indicated by the generally higher LC50 values against Tribolium castaneum. However, its natural origin and potential for lower environmental persistence present a compelling case for its further investigation and development as a component of integrated pest management systems. The data and protocols presented in this guide offer a foundation for researchers to objectively evaluate the potential of this compound and other natural compounds as viable alternatives to synthetic insecticides.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Phenolic Compound Detection

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The term "pinol" is not clearly defined in the provided context or readily identifiable in the scientific literature as a standard analyte. Therefore, this guide provides a comparative overview of analytical methods for the detection of phenolic compounds, which are structurally related and often analyzed using similar techniques. The experimental data and protocols are based on published studies for various phenols and phenolic compounds and should be adapted and validated for the specific analyte of interest.

This guide is intended for researchers, scientists, and drug development professionals, offering an objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the detection and quantification of phenolic compounds.

Quantitative Data Summary

The following table summarizes the performance characteristics of HPLC and Gas Chromatography (GC) methods for the analysis of phenolic compounds, based on data from various studies. These parameters are crucial for method validation and selection.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Source(s)
Limit of Detection (LOD) 0.01–0.16 µg/mL (for various phenolics)0.3–3.5 µg/L (for various phenols)[1][2]
Limit of Quantification (LOQ) 0.02–0.49 µg/mL (for various phenolics)Not explicitly stated, but typically higher than LOD[1]
**Linearity (R²) **≥0.9999 (for various phenolics)Not explicitly stated, but generally high ( >0.99)[1]
Accuracy (% Recovery) 97.29–103.59% (for various phenolics)91-100% (for p-cresol in biological matrices)[1]
Precision (%RSD) 0.24–3.95% (for various phenolics)<15% (for p-cresol in biological matrices)[1][3]
Typical Run Time < 3.5 min (for certain phenols)Dependent on the column and temperature program[4]

Experimental Protocols

Below are detailed methodologies for HPLC and GC analysis of phenolic compounds, synthesized from the provided search results.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This protocol is a generalized procedure for the analysis of phenolic compounds in a sample matrix.

1. Sample Preparation (Solid-Phase Extraction - SPE):

  • Condition a polymeric Lichrolut EN cartridge.

  • Load the sample onto the cartridge.

  • Wash the cartridge to remove interferences.

  • Elute the phenolic compounds with a suitable solvent (e.g., methanol or acetonitrile).

  • Evaporate the eluent to dryness and reconstitute in the mobile phase.

2. HPLC System and Conditions:

  • Column: Chromolith RP-18e (150 mm × 4.6 mm I.D.) or equivalent.[4]

  • Mobile Phase: Isocratic elution with 50 mM acetate buffer (pH 5.0)-acetonitrile (80:20, v/v).[4]

  • Flow Rate: 3 mL/min.[4]

  • Detection: UV detection at the maximum absorbance wavelength for the target analytes.[4]

  • Injection Volume: 10 µL.[5]

  • Column Temperature: 45 °C.[4]

3. Method Validation Parameters:

  • Linearity: Prepare calibration standards of the target analyte in the expected sample concentration range. Plot the peak area versus concentration and determine the linearity by linear regression.[4]

  • Accuracy: Spike a blank matrix with a known concentration of the analyte and calculate the percent recovery.[4]

  • Precision: Analyze replicate samples at different concentrations on the same day (intra-day precision) and on different days (inter-day precision) and calculate the relative standard deviation (%RSD).[4]

  • LOD and LOQ: Determine the limit of detection and limit of quantification based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve.[6]

Gas Chromatography (GC) with Flame Ionization Detection (FID)

This protocol outlines a general procedure for the analysis of volatile phenolic compounds.

1. Sample Preparation (Solid Phase Microextraction - SPME):

  • Place the sample in a vial.

  • Add salt (e.g., 15% NaCl) to the sample to improve the extraction efficiency.[2]

  • Expose a Polydimethylsiloxane (PDMS) or Polyacrylate (PA) SPME fiber to the headspace of the sample at an elevated temperature (e.g., 70°C) for a defined period (e.g., 40 minutes).[2]

  • Desorb the analytes from the fiber in the GC injector.[2]

2. GC System and Conditions:

  • Column: A suitable capillary column for phenol analysis (e.g., DB-5 or equivalent).

  • Injector Temperature: Set to a temperature that ensures efficient desorption from the SPME fiber (e.g., 250°C).

  • Oven Temperature Program: Start at a low temperature, then ramp to a higher temperature to separate the analytes. A typical program might be: hold at 50°C for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes.

  • Carrier Gas: Helium or Nitrogen at a constant flow rate.

  • Detector: Flame Ionization Detector (FID).

3. Method Validation Parameters:

  • The validation parameters (Linearity, Accuracy, Precision, LOD, LOQ) are determined using similar principles as described for the HPLC method, but with the GC-FID system.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the analysis of a target analyte in a biological matrix, from sample collection to data analysis.

G cluster_0 Sample Handling cluster_1 Analyte Extraction cluster_2 Analytical Measurement cluster_3 Data Processing SampleCollection Sample Collection (e.g., Urine, Plasma) SamplePretreatment Sample Pre-treatment (e.g., Centrifugation) SampleCollection->SamplePretreatment Extraction Extraction (e.g., SPE or SPME) SamplePretreatment->Extraction Concentration Concentration/ Reconstitution Extraction->Concentration Chromatography Chromatographic Separation (HPLC or GC) Concentration->Chromatography Detection Detection (e.g., UV or FID) Chromatography->Detection DataAcquisition Data Acquisition Detection->DataAcquisition DataAnalysis Data Analysis and Quantification DataAcquisition->DataAnalysis G MethodValidation Analytical Method Validation Specificity Specificity/ Selectivity MethodValidation->Specificity Linearity Linearity & Range MethodValidation->Linearity Accuracy Accuracy MethodValidation->Accuracy Precision Precision (Repeatability & Intermediate) MethodValidation->Precision LOD Limit of Detection (LOD) MethodValidation->LOD LOQ Limit of Quantification (LOQ) MethodValidation->LOQ Robustness Robustness MethodValidation->Robustness Stability Solution Stability MethodValidation->Stability

References

Pinol's Pharmacological Effects: A Comparative Analysis of In Vitro and In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

The monoterpene pinol, commonly found in the essential oils of many plants, particularly conifers, exists primarily as two isomers: alpha-pinene and beta-pinene. Both isomers have garnered significant interest in the scientific community for their potential therapeutic applications. This guide provides a comparative overview of the pharmacological effects of alpha- and beta-pinene, drawing on evidence from both laboratory-based (in vitro) and whole-organism (in vivo) studies. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's therapeutic potential.

Anti-inflammatory Effects

The anti-inflammatory properties of alpha- and beta-pinene have been substantiated through a variety of experimental models. In vitro studies have elucidated the molecular mechanisms, while in vivo models have demonstrated the physiological outcomes of these effects.

In vitro studies on alpha-pinene have shown its ability to suppress key inflammatory pathways. For instance, in lipopolysaccharide (LPS)-stimulated mouse peritoneal macrophages, alpha-pinene significantly decreased the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), as well as nitric oxide (NO).[1][2] The underlying mechanism involves the inhibition of mitogen-activated protein kinases (MAPKs) and the nuclear factor-kappa B (NF-κB) pathway.[1][3] Furthermore, in human chondrocytes, (+)-α-pinene was found to inhibit the IL-1β-induced activation of NF-κB and JNK, leading to a reduction in the expression of inflammatory and catabolic genes like iNOS, MMP-1, and MMP-13.[4][5]

In vivo studies have corroborated these anti-inflammatory actions. In a carrageenan-induced paw edema model in rats, intraperitoneally administered alpha-pinene demonstrated a significant, dose-dependent reduction in inflammation, with a 60.33% decrease at a dose of 0.50 mL/kg.[6] Similarly, in a carrageenan-induced peritonitis model in mice, alpha-pinene at doses of 200 and 400 mg/kg decreased the infiltration of leukocytes into the peritoneal cavity.[7] Beta-pinene has also shown anti-inflammatory effects in vivo, reducing carrageenan-induced paw edema and leukocyte migration in diabetic rats.[8][9]

Comparative Data: Anti-inflammatory Effects
IsomerStudy TypeModelKey FindingsReference
α-Pinene In VitroLPS-stimulated mouse peritoneal macrophages- Decreased IL-6, TNF-α, and NO production- Inhibited iNOS and COX-2 expression- Attenuated MAPK and NF-κB activation[1][2]
In VitroIL-1β-stimulated human chondrocytes- Inhibited NF-κB and JNK activation- Reduced iNOS, MMP-1, and MMP-13 expression[4][5]
In VivoCarrageenan-induced paw edema in rats- 60.33% reduction in edema at 0.50 mL/kg (i.p.)[6]
In VivoCarrageenan-induced peritonitis in mice- Decreased leukocyte infiltration at 200 and 400 mg/kg[7]
β-Pinene In VivoCarrageenan-induced paw edema in diabetic rats- Significant reduction in edema at 50 mg/kg (oral)[8]
In VivoCarrageenan-induced peritonitis in diabetic rats- Reduced leukocyte migration[8][9]

Signaling Pathway: α-Pinene's Anti-inflammatory Action

anti_inflammatory_pathway LPS LPS MAPK MAPKs LPS->MAPK Activates NFkB NF-κB LPS->NFkB Activates alpha_pinene α-Pinene alpha_pinene->MAPK Inhibits alpha_pinene->NFkB Inhibits iNOS_COX2 iNOS, COX-2 MAPK->iNOS_COX2 Induces pro_inflammatory_cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) MAPK->pro_inflammatory_cytokines Induces NFkB->iNOS_COX2 Induces NFkB->pro_inflammatory_cytokines Induces

Caption: α-Pinene's inhibition of LPS-induced inflammatory signaling.

Neuroprotective Effects

The potential of this compound isomers to protect neuronal cells from damage has been explored in both cellular and animal models of neurodegenerative diseases and ischemic injury.

In vitro, alpha-pinene has demonstrated protective effects against oxidative stress-induced cell death in PC12 cells. Pretreatment with alpha-pinene attenuated the loss of cell viability and inhibited intracellular reactive oxygen species (ROS) production induced by hydrogen peroxide (H2O2).[10][11] This was accompanied by an enhanced expression of antioxidant enzymes such as catalase, superoxide dismutase, and glutathione peroxidase.[10][11] In human SH-SY5Y neuroblastoma cells, an alpha-pinene self-emulsifying nanoformulation showed significant protection against 6-hydroxydopamine (6-OHDA)-induced neurotoxicity.[12]

In vivo studies have provided further evidence of neuroprotection. In a rat model of focal cerebral ischemia-reperfusion, alpha-pinene (50 and 100 mg/kg) improved sensorimotor function and reduced the infarct volume.[13][14] The neuroprotective mechanism was attributed to the attenuation of neuro-inflammation and apoptosis, as evidenced by decreased expression of TNF-α and IL-1β, and a modulation of Bax and Bcl-2 gene expression.[13] In a rat model of Alzheimer's disease induced by beta-amyloid (Aβ), alpha-pinene (50 mg/kg) improved spatial learning and memory, reduced anxiety-like behavior, and decreased markers of oxidative stress and neuroinflammation in the hippocampus.[15][16] Beta-pinene has also shown promise in an in-vivo model of Alzheimer's disease, where it improved cognitive performance and re-established antioxidant levels.[17]

Comparative Data: Neuroprotective Effects
IsomerStudy TypeModelKey FindingsReference
α-Pinene In VitroH₂O₂-induced oxidative stress in PC12 cells- Attenuated cell viability loss- Inhibited intracellular ROS production- Enhanced antioxidant enzyme expression[10][11]
In Vitro6-OHDA-induced neurotoxicity in SH-SY5Y cells- Significant neuronal cell viability at 100 and 200 µM[12]
In VivoFocal cerebral ischemia-reperfusion in rats- Improved sensorimotor function- Reduced infarct volume- Attenuated neuro-inflammation and apoptosis[13][14]
In VivoAβ-induced Alzheimer's disease in rats- Improved learning and memory- Reduced oxidative stress and neuroinflammation[15][16]
β-Pinene In VivoICV-STZ-induced Alzheimer's disease in rats- Enhanced cognitive performance- Re-established antioxidant levels- Reduced AChE activity[17]

Experimental Workflow: In Vivo Neuroprotection Study

neuroprotection_workflow animal_model Induction of Neurological Injury (e.g., MCAO for stroke) treatment Administration of α-Pinene (e.g., 50, 100 mg/kg i.p.) animal_model->treatment behavioral_tests Behavioral Assessments (e.g., Sensorimotor tests) treatment->behavioral_tests histological_analysis Histological Analysis (e.g., Infarct volume measurement) treatment->histological_analysis biochemical_assays Biochemical Assays (e.g., Cytokine levels, Apoptosis markers) treatment->biochemical_assays

Caption: Workflow for an in vivo neuroprotection study of α-pinene.

Antioxidant Activity

The antioxidant properties of this compound isomers are a cornerstone of their therapeutic potential, contributing to their anti-inflammatory and neuroprotective effects.

In vitro antioxidant activity of alpha-pinene has been evaluated using various assays. In the DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assay, an EC50 of 310 µg/mL was reported.[18] In the FRAP (ferric reducing antioxidant power) assay, the EC50 was found to be 238 µg/mL.[18] However, other studies have reported weaker direct radical scavenging activity for alpha-pinene.[19] It is suggested that its primary antioxidant mechanism in vitro might be through the induction of cellular antioxidant defenses rather than direct radical scavenging.[10][11]

In vivo studies have supported the role of alpha-pinene in bolstering the endogenous antioxidant system. In a rat model of Alzheimer's disease, alpha-pinene treatment increased glutathione content and enhanced catalase activity in the hippocampus.[16] In a study on rats with pentylenetetrazole (PTZ)-induced seizures, alpha-pinene pretreatment inhibited the increase in malondialdehyde and hydrogen peroxide levels and the decrease in catalase and peroxidase activity in the temporal lobe.[20]

Comparative Data: Antioxidant Activity
IsomerStudy TypeAssay/ModelKey FindingsReference
α-Pinene In VitroDPPH radical scavengingEC₅₀ = 310 µg/mL[18]
In VitroFRAP assayEC₅₀ = 238 µg/mL[18]
In VitroHuman lymphocytes- Increased Total Antioxidant Capacity (TAC) at 25 and 50 mg/L- Decreased Total Oxidative Stress (TOS) at 200 mg/L[21]
In VivoAβ-induced Alzheimer's disease in rats- Increased glutathione content- Enhanced catalase activity[16]
In VivoPTZ-induced seizures in rats- Inhibited lipid peroxidation and H₂O₂ increase- Restored catalase and peroxidase activity[20]

Anticonvulsant Effects

The investigation into the anticonvulsant properties of this compound isomers is an emerging area of research, with promising results from in vivo studies.

In a pentylenetetrazole (PTZ)-induced seizure model in rats, both the essential oil of Ducrosia anethifolia (of which alpha-pinene is a major component) and isolated alpha-pinene demonstrated anticonvulsant effects. Alpha-pinene, at doses of 0.2 and 0.4 mg/kg (i.p.), delayed the onset and reduced the duration of myoclonic and tonic-clonic seizures.[20][22] Another study in a PTZ-induced seizure model in male rats showed that alpha-pinene at doses of 100 and 200 mg/kg significantly reduced the duration of tonic and clonic-tonic seizures.[23] The anticonvulsant effect may be linked to its antioxidant properties and potential modulation of GABAergic neurotransmission.[22]

In Vivo Data: Anticonvulsant Effects of α-Pinene
ModelDosingKey FindingsReference
PTZ-induced seizures in rats0.2 and 0.4 mg/kg (i.p.)- Delayed onset of seizures- Reduced duration of myoclonic and tonic-clonic seizures[20][22]
PTZ-induced seizures in male rats100 and 200 mg/kg (i.p.)- Significantly reduced duration of tonic and clonic-tonic seizures[23]

Experimental Protocols

In Vitro Anti-inflammatory Assay (LPS-stimulated Macrophages)
  • Cell Culture: Mouse peritoneal macrophages are cultured in appropriate media.

  • Treatment: Cells are pre-treated with varying concentrations of alpha-pinene for a specified duration (e.g., 1 hour).

  • Stimulation: Lipopolysaccharide (LPS) is added to the culture medium to induce an inflammatory response.

  • Sample Collection: After a defined incubation period (e.g., 24 hours), the cell culture supernatant is collected.

  • Analysis:

    • Nitric Oxide (NO) Measurement: NO production is quantified using the Griess reagent.

    • Cytokine Measurement: Levels of IL-6 and TNF-α in the supernatant are measured using ELISA kits.

    • Western Blot Analysis: Cell lysates are analyzed for the expression and phosphorylation of proteins in the MAPK and NF-κB pathways (e.g., p38, JNK, ERK, IκBα, p65).

In Vivo Anti-inflammatory Assay (Carrageenan-induced Paw Edema)
  • Animal Model: Male Wistar rats are used.

  • Grouping: Animals are divided into control, standard drug (e.g., indomethacin), and alpha-pinene treatment groups.

  • Treatment: Alpha-pinene or the standard drug is administered intraperitoneally at specified doses.

  • Induction of Edema: A sub-plantar injection of carrageenan is administered into the right hind paw of each rat.

  • Measurement: Paw volume is measured using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Data Analysis: The percentage of inhibition of edema is calculated by comparing the paw volume of the treated groups with the control group.

Conclusion

The available scientific literature provides compelling evidence for the pharmacological effects of this compound isomers, alpha- and beta-pinene. In vitro studies have been instrumental in delineating the molecular mechanisms underlying their anti-inflammatory and neuroprotective actions, often pointing to the modulation of key signaling pathways like NF-κB and MAPK, and the enhancement of cellular antioxidant defenses. In vivo studies have largely corroborated these findings, demonstrating the potential of these compounds to mitigate inflammation, protect against neuronal damage, and exert anticonvulsant effects in animal models.

While the data are promising, it is important to note that the effective concentrations and doses can vary significantly between in vitro and in vivo settings. Further research is warranted to establish the bioavailability, safety profile, and therapeutic efficacy of this compound isomers in more complex preclinical models and eventually in human clinical trials. The structural and enantiomeric selectivity observed in some studies, such as the greater anti-inflammatory activity of (+)-α-pinene compared to its (-)-enantiomer, highlights the importance of further investigation into the specific properties of each isomer.

References

A Comparative Study on the Antimicrobial Spectrum of Pinol and Its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antimicrobial performance of pinol and its derivatives, supported by experimental data from various scientific studies. The information is intended to aid researchers and professionals in the fields of microbiology, pharmacology, and drug development in understanding the potential of these compounds as antimicrobial agents.

Overview of Antimicrobial Activity

This compound, a monoterpene bicyclic ether, and its structural parent, α-pinene, are naturally occurring compounds found in the essential oils of many plants, notably pine species. These compounds and their derivatives have garnered significant interest for their broad-spectrum antimicrobial properties. The primary mechanism of action for this compound and its derivatives is believed to be the disruption of the microbial cell membrane's integrity, leading to leakage of intracellular components and ultimately cell death. Some derivatives have also been suggested to inhibit protein synthesis.

Gram-positive bacteria are generally more susceptible to these compounds than Gram-negative bacteria, which possess a more complex outer membrane that can act as a barrier.

Comparative Antimicrobial Spectrum: this compound vs. Its Derivatives

The following table summarizes the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for this compound (represented by its common isomers α-pinene and β-pinene) and several of its derivatives against a range of pathogenic microorganisms. This data, compiled from multiple studies, allows for a direct comparison of their antimicrobial potency. Lower MIC and MBC values indicate higher antimicrobial activity.

CompoundDerivative TypeMicroorganismMIC (µg/mL)MBC (µg/mL)Reference
(+)-α-Pinene Parent CompoundStaphylococcus aureus420-[1]
Escherichia coli686-[1]
Candida albicans117 - 4150-
(-)-α-Pinene Parent CompoundVarious Bacteria>20,000-
(+)-β-Pinene Parent CompoundStaphylococcus aureus--
Candida albicans117 - 4150-
(-)-β-Pinene Parent CompoundVarious Bacteria>20,000-
Myrtenol Alcohol DerivativeStaphylococcus aureus (including MRSA)128128[2]
Pinanyl-2-amino pyrimidines Amine DerivativeCandida albicansStrong Inhibition-[3]
Aspergillus nigerStrong Inhibition-[3]
Escherichia coliStrong Inhibition-[3]
Staphylococcus aureusStrong Inhibition-[3]

Note: "-" indicates that the data was not reported in the cited study. "Strong Inhibition" is reported as the qualitative outcome where specific MIC values were not provided.

Experimental Protocols

The data presented in this guide is primarily derived from studies employing the broth microdilution method, a standardized technique for determining the antimicrobial susceptibility of microorganisms.

Broth Microdilution Method for MIC Determination

This method is performed according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Microbial Inoculum: Bacterial or fungal strains are cultured on appropriate agar plates. Colonies are then used to prepare a suspension in a sterile saline solution, and the turbidity is adjusted to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. This suspension is further diluted to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Test Compounds: this compound and its derivatives are typically dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution. Serial two-fold dilutions of the stock solution are then prepared in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in 96-well microtiter plates.

  • Incubation: The microbial inoculum is added to each well containing the serially diluted compounds. The plates are then incubated under appropriate conditions (e.g., 35-37°C for 24-48 hours for bacteria, and 35°C for 24-48 hours for yeast).

  • Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This is determined by visual inspection of the microtiter plates after the incubation period.

Determination of Minimum Bactericidal Concentration (MBC)
  • Subculturing: Following the MIC determination, a small aliquot (typically 10 µL) is taken from the wells that show no visible growth.

  • Plating: The aliquot is plated onto a suitable agar medium that does not contain the test compound.

  • Incubation: The plates are incubated under the same conditions as the initial MIC assay.

  • Determination of MBC: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count (i.e., no colony growth on the subculture plates).

Visualizing the Comparative Study Workflow

The following diagram illustrates the logical workflow of a comparative study on the antimicrobial spectrum of this compound and its derivatives.

Comparative Antimicrobial Study Workflow cluster_0 Compound Preparation cluster_1 Antimicrobial Susceptibility Testing cluster_2 Data Analysis & Comparison This compound (α-pinene) This compound (α-pinene) Synthesis/Isolation Synthesis/Isolation This compound (α-pinene)->Synthesis/Isolation Broth Microdilution (MIC) Broth Microdilution (MIC) This compound (α-pinene)->Broth Microdilution (MIC) Derivatives Derivatives Characterization Characterization Derivatives->Characterization Synthesis/Isolation->Derivatives Characterization->Broth Microdilution (MIC) Microorganism Panel Microorganism Panel Microorganism Panel->Broth Microdilution (MIC) MBC Determination MBC Determination Broth Microdilution (MIC)->MBC Determination MIC/MBC Data Table MIC/MBC Data Table MBC Determination->MIC/MBC Data Table Structure-Activity Relationship Structure-Activity Relationship MIC/MBC Data Table->Structure-Activity Relationship

Caption: Workflow of a comparative antimicrobial study.

Mechanism of Action: A Generalized Pathway

While specific signaling pathways for each derivative are not fully elucidated, the primary mechanism involves the disruption of the bacterial cell membrane. The lipophilic nature of these terpene-based compounds allows them to partition into the lipid bilayer of the cell membrane, increasing its permeability and leading to the leakage of essential ions and macromolecules, ultimately causing cell death.

Generalized Antimicrobial Mechanism of this compound & Derivatives This compound/Derivative This compound/Derivative Bacterial_Cell_Membrane Bacterial Cell Membrane (Lipid Bilayer) This compound/Derivative->Bacterial_Cell_Membrane Interaction Membrane_Disruption Increased Permeability & Membrane Disruption Bacterial_Cell_Membrane->Membrane_Disruption Leakage Leakage of Intracellular Components (Ions, ATP, etc.) Membrane_Disruption->Leakage Cell_Death Bacterial Cell Death Leakage->Cell_Death

Caption: Mechanism of bacterial cell membrane disruption.

References

Efficacy comparison of different pinol isomers in specific applications

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis of the anti-inflammatory, antimicrobial, and antioxidant properties of various pinol isomers, supported by experimental data and mechanistic insights.

This guide provides a comprehensive comparison of the efficacy of different this compound isomers, including α-pinene, β-pinene, verbenol, myrtenol, and pinocarveol, in key therapeutic applications. By summarizing quantitative data, detailing experimental protocols, and visualizing relevant biological pathways, this document serves as a valuable resource for researchers, scientists, and professionals in drug development.

Anti-inflammatory Activity

Recent studies have demonstrated the significant anti-inflammatory potential of this compound isomers, with notable differences in efficacy among the various compounds. A key mechanism underlying this activity is the modulation of inflammatory signaling pathways, such as the NF-κB and JNK pathways, which are critical regulators of the inflammatory response.

A comparative study on human chondrocytes revealed that pinane-derived monoterpenes exhibit isomer- and enantiomer-selective anti-inflammatory and anticatabolic effects. Among the tested compounds, (+)-α-pinene was identified as the most potent inhibitor of IL-1β-induced inflammatory and catabolic pathways. It effectively suppressed the activation of NF-κB and JNK and the subsequent expression of inflammatory genes like iNOS and catabolic genes such as MMP-1 and MMP-13. In contrast, (-)-α-pinene showed lesser activity, and β-pinene was inactive. Other oxygenated pinane derivatives, including pinocarveol, myrtenal, (E)-myrtanol, myrtenol, and (Z)-verbenol, were found to be less effective or inactive and exhibited higher cytotoxicity compared to the pinenes.

Comparative Anti-inflammatory Efficacy of this compound Isomers
CompoundEffect on NF-κB ActivationEffect on JNK ActivationEffect on iNOS ExpressionEffect on MMP-1 & MMP-13 Expression
(+)-α-Pinene Potent InhibitionPotent InhibitionPotent InhibitionPotent Inhibition
(-)-α-Pinene Less ActiveLess ActiveLess ActiveLess Active
β-Pinene InactiveInactiveInactiveInactive
Pinocarveol Less Effective/InactiveLess Effective/InactiveLess Effective/InactiveLess Effective/Inactive
Myrtenol Less Effective/InactiveLess Effective/InactiveLess Effective/InactiveLess Effective/Inactive
(Z)-Verbenol Less Effective/InactiveLess Effective/InactiveLess Effective/InactiveLess Effective/Inactive

IL-1β-Induced Inflammatory Signaling Pathway

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL-1β IL-1β IL-1R IL-1 Receptor IL-1β->IL-1R IKK IKK Complex IL-1R->IKK JNK_pathway JNK Pathway IL-1R->JNK_pathway IκB IκB IKK->IκB Phosphorylation & Degradation NF-κB NF-κB (p50/p65) IκB->NF-κB releases NF-κB_n NF-κB NF-κB->NF-κB_n Translocation JNK JNK JNK_pathway->JNK AP-1 AP-1 JNK->AP-1 AP-1_n AP-1 AP-1->AP-1_n Translocation Inflammatory_Genes iNOS, MMPs, COX-2, etc. NF-κB_n->Inflammatory_Genes Gene Expression AP-1_n->Inflammatory_Genes Gene Expression pinol_isomers (+)-α-Pinene inhibits IKK and JNK activation pinol_isomers->IKK pinol_isomers->JNK_pathway

Caption: IL-1β signaling cascade leading to inflammation.

Antimicrobial Activity

This compound isomers have also been investigated for their antimicrobial properties against a range of pathogenic bacteria and fungi. The efficacy of these compounds is often quantified by determining their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC).

Studies on the enantiomers of α-pinene and β-pinene have shown that the antimicrobial activity is stereospecific. The (+)-enantiomers of both α-pinene and β-pinene exhibited microbicidal activity against all tested fungi and bacteria, with MIC values ranging from 117 to 6250 µg/mL[1]. In contrast, the (-)-enantiomers showed no antimicrobial activity[1]. Essential oils rich in α-pinene have also demonstrated inhibitory action against various respiratory pathogenic bacterial strains, with MICs in the range of 1.25–20.00 mg/mL and MBCs from 2.50 to 40.00 mg/mL.

Comparative Antimicrobial Efficacy of Pinene Isomers
IsomerTest OrganismMIC (µg/mL)[1]
(+)-α-Pinene Candida albicans117
Cryptococcus neoformans117
Methicillin-resistant Staphylococcus aureus (MRSA)4150
(+)-β-Pinene Candida albicans234
Cryptococcus neoformans117
Methicillin-resistant Staphylococcus aureus (MRSA)6250
(-)-α-Pinene All tested>20,000
(-)-β-Pinene All tested>20,000

Experimental Workflow for Antimicrobial Susceptibility Testing

Caption: Workflow for MIC/MBC determination.

Antioxidant Activity

The antioxidant potential of this compound isomers is a significant area of research, with applications in preventing oxidative stress-related diseases. The efficacy is typically evaluated using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging, with results often expressed as IC50 values (the concentration required to scavenge 50% of the free radicals).

While direct comparative studies across a wide range of this compound isomers are limited, research on essential oils containing these compounds provides valuable insights. For instance, essential oils from various Pinus species, which are rich in α-pinene and β-pinene, have demonstrated significant antioxidant activity. The antioxidant capacity is influenced by the specific composition of the essential oil, suggesting that the synergistic or antagonistic effects of different components, including various this compound isomers, play a crucial role. Further research is needed to elucidate the specific antioxidant contributions of individual isomers like myrtenol, verbenol, and pinocarveol in a comparative context.

Experimental Protocols

Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory)
  • Animal Acclimatization: Male Wistar rats (150-200g) are acclimatized for at least one week before the experiment.

  • Grouping: Animals are divided into control, standard (e.g., indomethacin), and test groups (different this compound isomers at various doses).

  • Drug Administration: Test compounds and the standard drug are administered orally or intraperitoneally 1 hour before carrageenan injection. The control group receives the vehicle.

  • Induction of Edema: 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.

  • Measurement of Paw Volume: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Calculation of Inhibition: The percentage inhibition of edema is calculated for each group relative to the control group.

DPPH Radical Scavenging Assay (Antioxidant)
  • Preparation of Reagents: A stock solution of DPPH in methanol (e.g., 0.1 mM) is prepared. Test samples of this compound isomers are prepared in methanol at various concentrations.

  • Assay Procedure: 1 mL of the DPPH solution is added to 1 mL of each sample concentration in a test tube.

  • Incubation: The mixtures are incubated in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer. A control containing only DPPH and methanol is also measured.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated. The IC50 value is determined by plotting the percentage of scavenging against the concentration of the isomer.

Broth Microdilution Method for MIC Determination (Antimicrobial)
  • Preparation of Microtiter Plate: A 96-well microtiter plate is used. 100 µL of sterile broth is added to each well.

  • Serial Dilution: 100 µL of the stock solution of the this compound isomer is added to the first well, and serial two-fold dilutions are performed across the plate.

  • Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., 10^5 CFU/mL) is prepared in broth.

  • Inoculation: 100 µL of the inoculum is added to each well.

  • Controls: Positive (inoculum without test compound) and negative (broth only) controls are included.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the this compound isomer that completely inhibits visible growth of the microorganism.

References

A Comparative Assessment of Pinol's Performance as a Solvent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the quest for more sustainable and effective solvents, naturally derived compounds are gaining significant attention. Pinol, a monoterpene alcohol and a major constituent of pine oil, alongside its chemical relatives like α-pinene, presents a compelling case as a "green" solvent alternative. This guide provides a comparative assessment of the performance of this compound (represented here primarily by its major component, α-pinene) against common laboratory and industrial solvents, supported by experimental data and detailed protocols.

Physico-chemical Properties: A Comparative Overview

The selection of a solvent is dictated by its physical and chemical properties. Key parameters such as boiling point, density, viscosity, and polarity determine a solvent's suitability for a specific application. Below is a comparison of α-pinene with a range of common solvents.

SolventChemical FormulaMolar Mass ( g/mol )Boiling Point (°C)Density (g/mL at 25°C)Viscosity (cP at 25°C)
α-Pinene C₁₀H₁₆136.23155-156[1]0.858[1]~1.3
AcetoneC₃H₆O58.0856.20.7860.306
AcetonitrileC₂H₃N41.0581.60.7860.343
DichloromethaneCH₂Cl₂84.9339.61.3260.413
EthanolC₂H₆O46.0778.40.7891.074
Ethyl AcetateC₄H₈O₂88.1177.10.8950.426
HeptaneC₇H₁₆100.2198.40.6840.386
HexaneC₆H₁₄86.18690.6550.294
IsopropanolC₃H₈O60.1082.50.7862.038
MethanolCH₄O32.0464.70.7920.544
TetrahydrofuranC₄H₈O72.11660.8860.456
TolueneC₇H₈92.14110.60.8670.552
WaterH₂O18.021000.9970.890

Solvent Polarity and Solubility Parameters

Solvent polarity is a critical factor influencing solubility, reaction rates, and selectivity. It can be quantified using various scales, including Hansen Solubility Parameters (HSP) and Reichardt's ET(30) values.

Hansen Solubility Parameters (HSP)

HSP theory decomposes the total cohesive energy density of a solvent into three components: dispersion (δd), polar (δp), and hydrogen bonding (δh). Solvents with similar HSP values to a solute are more likely to dissolve it.

Solventδd (MPa⁰.⁵)δp (MPa⁰.⁵)δh (MPa⁰.⁵)
α-Pinene ~16.6~2.1~4.3
Acetone15.510.47.0
Acetonitrile15.318.06.1
Dichloromethane17.07.37.1
Ethanol15.88.819.4
Ethyl Acetate15.85.37.2
Heptane15.30.00.0
Hexane14.90.00.0
Isopropanol15.86.116.4
Methanol14.712.322.3
Tetrahydrofuran16.85.78.0
Toluene18.01.42.0
Water15.516.042.3
Reichardt's ET(30) Polarity Scale

The ET(30) scale is based on the solvatochromic shift of a specific pyridinium N-phenolate betaine dye. A higher ET(30) value indicates greater solvent polarity.

SolventET(30) (kcal/mol)
α-Pinene ~32-34 (estimated)
Acetone42.2
Acetonitrile45.6[2]
Dichloromethane40.7
Ethanol51.9[2]
Ethyl Acetate38.1[2]
Heptane31.1
Hexane31.0[2]
Isopropanol48.4[2]
Methanol55.4
Tetrahydrofuran37.4[2]
Toluene33.9[2]
Water63.1[2]

Experimental Protocols

Detailed and standardized experimental protocols are essential for the objective comparison of solvent performance.

Protocol 1: Determination of Solute Solubility

Objective: To quantitatively determine the solubility of a solid compound in various solvents.

Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of the solid solute to a known volume of the test solvent (e.g., α-pinene, ethanol, etc.) in a sealed vial.

    • Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Analysis:

    • Allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant using a filtered syringe to avoid aspirating any solid particles.

    • Determine the concentration of the solute in the supernatant using a suitable analytical technique (e.g., HPLC, UV-Vis spectroscopy, or gravimetric analysis after solvent evaporation).

  • Calculation:

    • Express the solubility as mass of solute per volume of solvent (e.g., mg/mL) or as a molar concentration.

Caption: Workflow for determining solute solubility.

Protocol 2: Evaluation of Solvent Performance in a Model Organic Reaction

Objective: To compare the effect of different solvents on the yield and kinetics of a representative organic reaction.

Methodology:

  • Reaction Setup:

    • Set up parallel reactions in different solvents (e.g., α-pinene, toluene, THF) under identical conditions (temperature, stirring speed, reactant concentrations). A model reaction, such as a Diels-Alder or a Suzuki coupling, can be used.

  • Reaction Monitoring:

    • At regular time intervals, withdraw aliquots from each reaction mixture.

    • Quench the reaction in the aliquot (e.g., by rapid cooling or addition of a quenching agent).

    • Analyze the composition of the aliquot using Gas Chromatography (GC) or Liquid Chromatography (LC) to determine the concentration of reactants and products.

  • Data Analysis:

    • Plot the concentration of the product versus time for each solvent to determine the initial reaction rate.

    • Calculate the reaction yield after a fixed time or upon completion.

    • Compare the reaction rates and yields obtained in different solvents.

G cluster_setup Reaction Setup cluster_monitoring Monitoring cluster_analysis Data Analysis A Prepare reaction mixtures in different solvents B Withdraw aliquots at time intervals A->B C Quench reaction B->C D Analyze by GC/LC C->D E Plot [Product] vs. Time D->E G Calculate Final Yield D->G F Calculate Reaction Rate E->F

Caption: Workflow for evaluating solvent performance in a chemical reaction.

Protocol 3: Assessment of Cleaning Efficacy

Objective: To evaluate the effectiveness of this compound and other solvents in removing a specific contaminant from a surface.

Methodology:

  • Coupon Preparation:

    • Select standardized coupons of a relevant material (e.g., stainless steel, glass).

    • Apply a known amount of a representative contaminant (e.g., a specific drug substance, a process intermediate) uniformly onto the surface of each coupon.

  • Cleaning Procedure:

    • Immerse the contaminated coupons in the test solvents for a defined period and at a specific temperature, with or without agitation.

  • Residue Analysis:

    • After cleaning, rinse the coupons with a suitable extraction solvent to recover any remaining residue.

    • Analyze the amount of residue in the extraction solvent using a sensitive analytical method (e.g., HPLC, Total Organic Carbon (TOC) analysis).

  • Efficacy Calculation:

    • Calculate the percentage of contaminant removed by each solvent.

G start Start prep Prepare Contaminated Coupons start->prep clean Clean with Test Solvents prep->clean extract Extract Residual Contaminant clean->extract analyze Analyze Residue (HPLC/TOC) extract->analyze calculate Calculate Cleaning Efficacy (%) analyze->calculate end End calculate->end

Caption: Workflow for assessing solvent cleaning efficacy.

Applications in Drug Development

The unique properties of this compound and its derivatives make them attractive for various applications in the pharmaceutical industry.

  • "Green" Solvent in Synthesis: As a bio-derived solvent, α-pinene is being explored as a more sustainable alternative to petroleum-based solvents in organic synthesis. Its non-polar nature makes it suitable for reactions involving non-polar reactants and intermediates.

  • Drug Delivery Systems: Due to its lipophilic character, α-pinene has been investigated for its potential role in drug delivery systems, particularly for enhancing the solubility and permeability of poorly water-soluble drugs. Research has explored its encapsulation in liposomes and cyclodextrins to improve its stability and delivery characteristics.

Conclusion

This compound, and specifically its major component α-pinene, demonstrates significant potential as a versatile and environmentally friendly solvent. Its performance characteristics, particularly its non-polar nature and good solvency for a range of organic compounds, make it a viable alternative to traditional solvents in various applications, including organic synthesis and cleaning. For drug development professionals, its biocompatibility and potential to enhance drug delivery offer exciting avenues for future research and formulation development. The provided data and experimental protocols serve as a foundation for researchers to objectively assess the suitability of this compound for their specific needs.

References

A Head-to-Head Comparison of α-Pinene and Camphor as Therapeutic Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of the therapeutic potential of α-pinene and camphor. By presenting quantitative data, detailed experimental protocols, and visual representations of their mechanisms of action, this document aims to inform research and development efforts in the pursuit of novel therapeutic strategies.

I. Quantitative Data Summary

The following tables summarize the therapeutic efficacy of α-pinene and camphor across key pharmacological domains.

Table 1: Anti-Inflammatory Activity
CompoundAssayModelDose/ConcentrationInhibition (%)Reference
α-Pinene Carrageenan-induced paw edemaRat0.50 mL/kg (i.p.)60.33[1]
α-Pinene Carrageenan-induced paw edemaRat0.05 mL/kg (i.p.)18.97[1]
Camphor Data not available in a comparable format
Table 2: Analgesic Activity
CompoundAssayModelDose (i.p.)ResultReference
α-Pinene Acetic acid-induced writhingRat5 mg/kgSignificant decrease in writhes[2]
α-Pinene Acetic acid-induced writhingRat10 mg/kgSignificant decrease in writhes[2]
Camphor Formalin Test (Phase I & II)Mouse50 mg/kgSignificant dose-dependent inhibition of pain[3]
Camphor AITC-induced painMouse50 mg/kgSignificant dose-dependent inhibition of pain[3]
Table 3: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)
CompoundOrganismMICReference
(+)-α-Pinene Escherichia coli512 µg/mL[2]
(+)-α-Pinene Staphylococcus aureus≥ 1024 µg/mL[2]
(+)-α-Pinene Pseudomonas aeruginosa≥ 1024 µg/mL[2]
(+)-α-Pinene Candida albicans117-4150 µg/mL[4][5]
(+)-α-Pinene Cryptococcus neoformans117-4150 µg/mL[4][5]
Camphor Escherichia coli10‰ (v/v)[6]
Camphor Pseudomonas aeruginosa2.5‰ (v/v)[6]
Camphor Staphylococcus aureus5‰ (v/v)[6]
Camphor Candida albicans1.25 µL/mL (MIC and MFC)[7]

II. Experimental Protocols

Carrageenan-Induced Paw Edema (Anti-inflammatory Activity)

Objective: To assess the in vivo anti-inflammatory activity of a test compound.

Animal Model: Male Wistar rats.

Procedure:

  • Animals are fasted overnight with free access to water.

  • The initial volume of the right hind paw is measured using a plethysmometer.

  • The test compound (e.g., α-pinene dissolved in a suitable vehicle) or a standard anti-inflammatory drug (e.g., indomethacin) is administered intraperitoneally (i.p.). A control group receives only the vehicle.[8]

  • After a predetermined time (e.g., 30 minutes), a sub-plantar injection of 0.1 mL of 1% carrageenan suspension in saline is administered into the right hind paw of each rat to induce localized edema.[1][8]

  • The paw volume is measured at various time intervals post-carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[8]

  • The percentage of edema inhibition is calculated for each group relative to the control group.

Acetic Acid-Induced Writhing Test (Analgesic Activity)

Objective: To evaluate the peripheral analgesic activity of a test compound.

Animal Model: Mice or rats.

Procedure:

  • Animals are randomly divided into groups.

  • The test compound (e.g., α-pinene or camphor) or a standard analgesic (e.g., diclofenac sodium) is administered, typically via intraperitoneal (i.p.) or oral (p.o.) route. A control group receives the vehicle.[2][9]

  • After a specific absorption period (e.g., 30-60 minutes), each animal is injected i.p. with a 0.6-1% solution of acetic acid (typically 10 mL/kg body weight) to induce visceral pain, which manifests as characteristic writhing movements (abdominal constrictions and stretching of the hind limbs).[9][10]

  • Immediately after the acetic acid injection, the animals are placed in an observation chamber, and the number of writhes is counted for a set period (e.g., 10-20 minutes).[9][11]

  • The percentage of inhibition of writhing is calculated for the treated groups compared to the control group.

Broth Microdilution Method (Antimicrobial Activity - MIC Determination)

Objective: To determine the minimum concentration of a substance that inhibits the visible growth of a microorganism.

Procedure:

  • A two-fold serial dilution of the test compound (e.g., α-pinene or camphor) is prepared in a 96-well microtiter plate containing a suitable broth medium.[5]

  • A standardized inoculum of the target microorganism (bacteria or fungi) is added to each well.[5]

  • Positive (microorganism and broth without test compound) and negative (broth only) controls are included on each plate.[5]

  • The plates are incubated under appropriate conditions (temperature and time) for the specific microorganism.[5]

  • Following incubation, the wells are visually inspected for turbidity, indicating microbial growth. A growth indicator dye, such as resazurin, can be added to aid in the visualization of metabolic activity.[12]

  • The MIC is defined as the lowest concentration of the test compound at which no visible growth of the microorganism is observed.[5]

III. Signaling Pathways and Mechanisms of Action

α-Pinene: Anti-inflammatory Signaling Cascade

α-Pinene exerts its anti-inflammatory effects primarily through the modulation of the NF-κB and MAPK signaling pathways. These pathways are central to the production of pro-inflammatory mediators.

α-Pinene's anti-inflammatory mechanism.
Camphor: Analgesic Signaling Cascade

Camphor's analgesic and sensory effects are largely mediated through its interaction with Transient Receptor Potential (TRP) channels, particularly TRPV1.

camphor_pathway TRPV1 TRPV1 Channel Ca_influx Ca²⁺ Influx TRPV1->Ca_influx opens Desensitization Channel Desensitization TRPV1->Desensitization prolonged activation leads to Camphor Camphor Camphor->TRPV1 Depolarization Depolarization Ca_influx->Depolarization Action_Potential Action Potential Depolarization->Action_Potential Pain_Sensation Pain Sensation Action_Potential->Pain_Sensation initial Analgesia Analgesia Desensitization->Analgesia results in

Camphor's analgesic mechanism via TRPV1.

IV. Head-to-Head Comparison and Discussion

Anti-inflammatory Effects: α-Pinene has demonstrated significant, dose-dependent anti-inflammatory activity in the carrageenan-induced paw edema model.[1] Its mechanism is well-supported by evidence of NF-κB and MAPK pathway inhibition, which are critical pathways in the inflammatory response.[13] Camphor is also widely recognized for its anti-inflammatory properties, often utilized in topical preparations. However, there is a comparative lack of quantitative in vivo data in standardized models, making a direct potency comparison with α-pinene challenging.

Analgesic Effects: Both α-pinene and camphor exhibit notable analgesic properties. α-Pinene has been shown to be effective in a model of visceral pain.[2] Camphor's analgesic effects are linked to its complex interactions with TRP channels, particularly the activation and subsequent desensitization of TRPV1, which plays a crucial role in pain signaling.[14] Camphor has also been shown to inhibit TRPA1, contributing to its analgesic effects in neuropathic pain models.[3]

Antimicrobial Effects: Both compounds display broad-spectrum antimicrobial activity, although their efficacy varies against different microorganisms. (+)-α-Pinene shows moderate activity against E. coli but is less effective against S. aureus and P. aeruginosa at the tested concentrations.[2] It does, however, show potent activity against certain fungi.[4] Camphor demonstrates significant inhibitory effects against both Gram-positive and Gram-negative bacteria, as well as fungi like Candida albicans.[6][7] The data suggests that camphor may have a more consistently potent antibacterial profile across a range of common pathogens.

Safety and Toxicity: While both are natural compounds, it is crucial to consider their safety profiles. Camphor, in particular, is known to be toxic if ingested, with the potential to cause seizures and neurotoxicity. Its therapeutic use is primarily limited to topical applications. α-Pinene is generally considered safe, especially at the concentrations found in essential oils and food products. However, as with any bioactive compound, dose-dependent toxicity should be a key consideration in therapeutic development.

V. Conclusion

Both α-pinene and camphor present compelling cases as valuable therapeutic agents.

  • α-Pinene stands out for its well-documented systemic anti-inflammatory and analgesic effects, with a clear mechanism of action involving the inhibition of key inflammatory signaling pathways. Its favorable safety profile makes it an attractive candidate for further investigation for internal use.

  • Camphor is a potent topical analgesic and antimicrobial agent. Its unique mechanism of action on TRP channels provides a strong rationale for its use in pain relief. However, its toxicity upon ingestion limits its therapeutic applications to topical formulations.

Future research should focus on direct comparative studies of these two compounds in standardized in vivo models to establish a more definitive understanding of their relative potencies. Furthermore, exploring synergistic combinations of α-pinene and camphor could potentially lead to the development of highly effective and safe therapeutic formulations.

References

Safety Operating Guide

Proper Disposal Procedures for Pinol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Ensuring the safe and environmentally responsible disposal of Pinol is a critical aspect of laboratory safety and chemical management. This guide provides detailed procedures for researchers, scientists, and drug development professionals to handle and dispose of this compound in accordance with safety regulations.

This compound, primarily a mixture of alpha-pinene and beta-pinene, is a flammable liquid that can cause skin and eye irritation and is harmful to aquatic life. Adherence to proper disposal protocols is therefore essential to mitigate these risks.

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative data for Pinene, the primary component of this compound.

PropertyValue
Flash Point33 °C (91 °F)
Boiling Point155-156 °C (311-313 °F)
Autoignition Temperature255 °C (491 °F)
Flammability Limits in Air (% by volume)Lower: 0.8%, Upper: 6.0%

Experimental Protocols for Disposal

The disposal of this compound is not a matter of experimental protocol but of strict adherence to established safety guidelines. The primary method of disposal is to engage a licensed waste disposal company. Do not dispose of this compound down the drain or in regular trash.

Step-by-Step Disposal Procedure:

  • Personal Protective Equipment (PPE): Before handling this compound waste, ensure you are wearing appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Waste Collection: Collect all this compound waste, including contaminated materials like absorbent pads and gloves, in a designated, leak-proof, and clearly labeled hazardous waste container. The label should include the words "Hazardous Waste" and "this compound."

  • Storage: Store the sealed waste container in a well-ventilated, cool, and dry area away from sources of ignition such as heat, sparks, and open flames.

  • Arrange for Disposal: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste container by a licensed contractor.

  • Record Keeping: Maintain accurate records of the amount of this compound waste generated and the date of disposal, in accordance with your institution's policies and local regulations.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.

Pinol_Disposal_Workflow start This compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe collect Collect in Labeled Hazardous Waste Container ppe->collect store Store in a Cool, Dry, Well-Ventilated Area collect->store contact_ehs Contact Environmental Health & Safety (EHS) store->contact_ehs disposal Arrange for Pickup by Licensed Waste Disposal Company contact_ehs->disposal end Disposal Complete disposal->end

This compound Disposal Workflow Diagram

In the event of a this compound spill, immediately evacuate the area and prevent anyone from entering. If the spill is small, and you are trained to do so, contain the spill with an absorbent material and collect it in a sealed container for disposal as hazardous waste. For large spills, contact your institution's emergency response team immediately. Always prioritize personal safety and environmental protection when handling and disposing of this compound.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pinol
Reactant of Route 2
Pinol

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.